Isobutane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPMTNAJDCUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10, (CH3)2CH CH3, Array | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOBUTANE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | ISOBUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40921-86-6 | |
| Record name | Polyisobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40921-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1026401 | |
| Record name | Isobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutane is a colorless gas with a faint petroleum-like odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. The vapors are heavier than air. Any leak can either be liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Dry Powder, Liquid; Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colourless gas or liquid with mild, characteristic odour, Colorless gas with a slight gasoline or natural gas odor; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a gasoline-like or natural gas odor., Colorless gas with a gasoline-like or natural gas odor. [Note: Shipped as a liquefied compressed gas. A liquid below 11 °F.] | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propane, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ISOBUTANE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Isobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1534 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOBUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOBUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/577 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isobutane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
10.8 °F at 760 mmHg (USCG, 1999), -11.7 °C, -12 °C, 10.8 °F, 11 °F | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOBUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/577 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isobutane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-117 °F (USCG, 1999), -82.99 °C (-117.38 °F) - closed cup, Flammable gas, -117 °F, NA (Gas) | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOBUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/577 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isobutane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Slight (NIOSH, 2023), In water, 48.9 mg/L at 25 °C, Soluble in ethanol, ether, chloroform, Solubility in water at 20 °C: none, Slight | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Isobutane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.557 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.55092 g/cu cm at 25 °C; 0.55711 g/cu cm at 20 °C; 0.61415 at -29.5 °C, Relative density (water = 1): 0.6 (liquid), 0.557, 2.06(relative gas density) | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOBUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/577 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isobutane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.06 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.01 (Air = 1), Relative vapor density (air = 1): 2, 2.06 | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOBUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/577 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
3.1 atm at 70 °F (NIOSH, 2023), 2610.0 [mmHg], 2610 mm Hg (348.1 kPa) at 25 °C; 391.02 mm Hg (52.132 kPa) at -27.57 °C, Vapor pressure, kPa at 20 °C: 304, 3.1 atm at 70 °F, (70 °F): 3.1 atm | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1534 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOBUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/577 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isobutane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
0.1% /BUTANE/ | |
| Record name | Isobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas [Note: Shipped as a liquified compressed gas. A liquid below 11 °F] | |
CAS No. |
75-28-5 | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutane [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXR49TP611 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOBUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/577 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propane, 2-methyl- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/TZ419CE0.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-427.5 °F (USCG, 1999), -138.3 °C, -160 °C, -216.9 °F, -255 °F | |
| Record name | ISOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOBUTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/577 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isobutane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Temperature-Dependent Physical Properties of Isobutane (R-600a)
Abstract
Isobutane (2-methylpropane, R-600a), a colorless, flammable liquefied gas, is a critical component in numerous applications ranging from refrigeration and aerosol propellants to raw material in chemical synthesis.[1] For researchers, scientists, and drug development professionals, a precise understanding of its physical properties as a function of temperature is not merely academic; it is fundamental to process design, formulation development, safety engineering, and computational modeling. This guide provides a comprehensive overview of the essential thermophysical properties of this compound, detailing their variation with temperature. We delve into the causality behind these properties, present curated data in accessible formats, describe the principles of their experimental determination, and offer insights grounded in scientific expertise.
Introduction: The Scientific and Industrial Relevance of this compound
This compound (C₄H₁₀) is the simplest branched-chain alkane. Its non-ozone-depleting nature and low global warming potential have made it an environmentally preferable alternative to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), particularly in refrigeration and as a propellant in aerosol products, including pharmaceutical foams and sprays.[2] In laboratory and industrial settings, its thermodynamic characteristics are exploited in heat pump systems and as a reagent gas in chemical ionization mass spectrometry.[3]
The performance, safety, and efficiency of these applications are directly governed by this compound's physical properties. For instance, the vapor pressure dictates the internal stress on containment vessels and the discharge characteristics of an aerosol.[2] Liquid density and viscosity are paramount for fluid handling, pumping, and flow modeling.[4] Thermal conductivity and heat capacity are critical for designing efficient heat exchange systems.[5] This guide serves as a foundational resource, consolidating this vital data and the scientific principles that underpin it.
Key Thermodynamic Benchmarks
Understanding the phase behavior of this compound is the first step. The following key points on its phase diagram are critical for contextualizing its properties.
| Property | Value | Units | Source(s) |
| Molecular Weight | 58.122 | g/mol | [3][6] |
| Normal Boiling Point | -11.7 °C (261.4 K) | °C (K) | [1][3][7] |
| Melting Point | -159.6 °C (113.5 K) | °C (K) | [1][3][7] |
| Triple Point | -159.42 °C (113.73 K) | °C (K) | [3][8] |
| Critical Temperature | 134.65 °C (407.8 K) | °C (K) | [3][9] |
| Critical Pressure | 3.64 | MPa (36.4 bar) | [1][3] |
| Critical Density | 221 - 224.4 | kg/m ³ | [1][3] |
Temperature-Dependent Physical Properties
The internal energy of a substance is a direct function of its temperature. For this compound, variations in temperature induce significant, predictable changes in its physical characteristics. The following sections explore these relationships in detail.
Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. This property increases non-linearly with temperature, a relationship described by the Clausius-Clapeyron relation. For drug delivery systems using this compound as a propellant, vapor pressure is a critical design parameter, influencing droplet size, spray pattern, and dose consistency. Higher temperatures lead to increased volatility and higher pressure within the container.[2]
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) |
| -27.6 | 245.55 | 52.1 |
| -11.75 | 261.40 | 101.3 (at boiling point) |
| 0 | 273.15 | 159.9 |
| 15 | 288.15 | 263.1 |
| 20 | 293.15 | 304.0 |
| 21 | 294.15 | 310.9 |
| 25 | 298.15 | 348.1 |
| 50 | 323.15 | 688.2 |
Data compiled from various sources including Air Liquide and PubChem.[3][6][7]
Density
Density is the mass of a substance per unit volume. For this compound, the densities of both the liquid and vapor phases are highly sensitive to temperature.
Liquid Density: As temperature increases, the kinetic energy of the this compound molecules increases, causing them to move further apart. This expansion results in a decrease in liquid density. This relationship is crucial for calculating mass from volume measurements and for fluid dynamics modeling.
Vapor Density: Conversely, the density of this compound vapor at a constant pressure will decrease as temperature rises, following the ideal gas law principles at low pressures. However, in a saturated state (at the boiling point), as temperature and pressure rise together, the vapor density increases until it converges with the liquid density at the critical point.
| Temperature (°C) | Phase | Density ( kg/m ³) |
| -11.75 | Saturated Liquid | 593.8 |
| -11.75 | Saturated Vapor | 2.83 |
| 15 | Saturated Liquid | 563.0 |
| 15 | Vapor (at 1 atm) | 2.53 |
| 25 | Saturated Liquid | 551.1 |
| 50 | Saturated Liquid | 521.8 |
| 134.65 (Tc) | Critical Fluid | 224.4 |
Data compiled from various sources including Air Liquide and Meritus Gas Partners.[3][7][9]
Viscosity
Viscosity is a measure of a fluid's resistance to flow. It is a critical parameter in the design of fluid transport systems and in modeling the atomization of aerosol sprays.
Liquid Viscosity: The viscosity of liquid this compound decreases significantly as temperature increases. The increased molecular kinetic energy allows molecules to overcome intermolecular forces more easily, reducing internal friction.
Vapor Viscosity: In contrast to liquids, the viscosity of this compound gas increases with temperature at low to moderate pressures.[10] This is because gas viscosity arises from momentum transfer during molecular collisions, and higher temperatures lead to more frequent and energetic collisions.
| Temperature (°C) | Phase | Dynamic Viscosity (mPa·s) |
| -10 | Liquid | 0.238 |
| 0 | Vapor | 0.00688 |
| 15 | Vapor | 0.00725 |
| 23 | Vapor | 0.00755 |
| 25 | Vapor | 0.00750 |
Data compiled from various sources including PubChem, Air Liquide, and Werner.[3][6][9]
Heat Capacity
Specific heat capacity (Cp) is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. This property is vital for any thermal modeling or heat transfer calculations. For both liquid and vapor phases, the specific heat capacity of this compound generally increases with temperature.
| Temperature (°C) | Phase | Isobaric Heat Capacity (Cp) (kJ/kg·K) |
| -43.15 | Liquid | 2.078 |
| -13.15 | Liquid | 2.212 |
| 15.5 | Liquid | 2.36 |
| 15 | Vapor (at 1 atm) | 1.650 |
| 20.0 | Vapor (at 0.147 MPa) | 1.676 |
| 80.0 | Vapor (at 0.147 MPa) | 1.942 |
Data compiled from various sources including Air Liquide and thermodynamic surface models.[3][5]
Thermal Conductivity
Thermal conductivity (k) quantifies the ability of a material to conduct heat. Like viscosity, its behavior with temperature differs between the liquid and vapor phases.
Liquid Thermal Conductivity: Decreases as temperature increases. The primary mechanism for heat conduction in liquids is through molecular collisions over short distances, and increasing temperature disrupts the efficiency of this transfer.
Vapor Thermal Conductivity: Increases as temperature increases. Higher kinetic energy results in more effective energy transfer during molecular collisions in the gaseous state.
| Temperature (°C) | Phase | Thermal Conductivity (W/m·K) |
| 0 | Vapor | 0.0143 - 0.0159 |
| 15 | Vapor | 0.0159 |
| 25 | Vapor | 0.0169 |
| 50 | Vapor | 0.0185 |
Data compiled from various sources including PubChem and Air Liquide.[3][6]
Surface Tension
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a consequence of cohesive forces between liquid molecules. This property is particularly relevant in aerosol science, as it influences the formation and stability of droplets and foams. As temperature increases, the kinetic energy of the molecules increases, weakening the cohesive intermolecular forces and causing a linear decrease in surface tension.[11]
| Temperature (°C) | Surface Tension (mN/m or dynes/cm) |
| -20 | 15.28 |
| -10 | 14.10 |
Data compiled from various sources including PubChem and Werner.[6][9]
Experimental Methodologies & Data Validation
The acquisition of accurate thermophysical property data is reliant on meticulous experimental design and validated protocols. As a Senior Application Scientist, it is crucial to emphasize that trustworthiness in data comes from self-validating systems that include rigorous calibration, control of variables (especially temperature and pressure), and uncertainty analysis.
Conceptual Workflow for Property Measurement
The general process for measuring any physical property of a liquefied gas like this compound follows a structured approach. This workflow ensures reproducibility and accuracy.
Caption: Generalized experimental workflow for physical property determination.
Protocol: Vapor Pressure Measurement via Static Apparatus
This protocol describes a common and highly accurate method for determining the vapor pressure of a pure substance like this compound.
Objective: To measure the saturation pressure of this compound at a series of precisely controlled temperatures.
Principle: A sample of pure this compound is introduced into an evacuated, thermostated vessel of known volume. At a stable temperature, the pressure exerted by the vapor in equilibrium with the liquid is measured.
Methodology:
-
System Preparation:
-
The apparatus, consisting of a high-pressure equilibrium cell, must be leak-tested and then evacuated to a high vacuum (< 0.01 Pa) to remove air and other contaminants.
-
This step is critical because the presence of non-condensable gases would add to the total pressure, invalidating the vapor pressure measurement according to Dalton's Law of partial pressures.
-
-
Calibration:
-
Calibrate the pressure transducer against a primary pressure standard (e.g., a dead-weight tester) across the entire operational range.
-
Calibrate the temperature sensor (typically a platinum resistance thermometer) against known temperature standards. This ensures the accuracy of the two primary variables.
-
-
Sample Loading:
-
A degassed sample of high-purity (>99.9%) this compound is carefully transferred into the equilibrium cell. Degassing (removing dissolved gases) is often done by several freeze-pump-thaw cycles.
-
-
Thermal Equilibration:
-
The cell is submerged in a thermostat bath (e.g., a circulating fluid bath) set to the first target temperature.
-
The system is allowed to equilibrate for an extended period (often several hours). Equilibrium is confirmed when both temperature and pressure readings remain stable over time (e.g., < ±0.01 K and < ±0.02% pressure change over 30 minutes). Vigorous stirring of the liquid phase helps accelerate this process.
-
-
Data Acquisition:
-
Once equilibrium is established, record the temperature and pressure. Multiple readings should be taken and averaged.
-
-
Incremental Measurement:
-
The temperature of the thermostat bath is increased to the next setpoint. The system is again allowed to reach thermal equilibrium, and the new vapor pressure is recorded.
-
This process is repeated for all desired temperatures.
-
-
Validation:
-
The resulting dataset (P vs. T) is plotted and compared against established literature values or thermodynamic models (e.g., Antoine equation fits from NIST).[8] Significant deviation may indicate a systematic error (e.g., sample impurity or calibration drift).
-
Interrelation of Physical Properties
The physical properties of this compound are not independent variables; they are deeply interconnected. Understanding these relationships is key to developing a holistic and intuitive grasp of the material's behavior. Temperature serves as the primary driver that modifies the balance of molecular kinetic energy and intermolecular forces, which in turn dictates the macroscopic properties we observe.
Caption: Influence of temperature on key liquid-phase properties of this compound.
Conclusion
This guide has presented a detailed examination of the temperature-dependent physical properties of this compound. The data, presented in structured tables and supported by explanations of their underlying causality, provides a robust foundation for scientific and engineering applications. From the exponential rise in vapor pressure to the inverse relationship of liquid density and viscosity with temperature, these characteristics are predictable and quantifiable. The emphasis on validated experimental protocols underscores the importance of data integrity in research and development. For professionals in pharmaceuticals and other scientific fields, this comprehensive understanding is indispensable for leveraging this compound safely and effectively in advanced applications.
References
- Thermodynamic Properties of this compound under Varying Atmospheric Conditions. (2025). Google Cloud.
- This compound CH(CH3)3. (2006). Werner.
- This compound Gas Properties. Meritus Gas Partners.
- ISO-BUTANE. Thermopedia.
- This compound Gas Encyclopedia. Air Liquide.
- Thermodynamic properties this compound. (1983). GovInfo.
- This compound.
- Viscosity and Density of this compound Measured in Wide Ranges of Temperature and Pressure Including the Near-Critical Region. (2025).
- Investigation of Surface Tension of this compound (R600a) and this compound–Hydrogen Solutions. (2024).
- Variation of Natural Gas Viscosity with Temperature, Pressure, and Relative Density. (2022). Journal of Petroleum Technology.
- Chemical Properties of this compound (CAS 75-28-5). Cheméo.
- This compound. NIST Chemistry WebBook.
Sources
- 1. thermopedia.com [thermopedia.com]
- 2. Thermodynamic Properties of this compound under Varying Atmospheric Conditions [eureka.patsnap.com]
- 3. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 4. researchgate.net [researchgate.net]
- 5. govinfo.gov [govinfo.gov]
- 6. This compound | C4H10 | CID 6360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Gas Properties | Meritus Gas Partners [meritusgas.com]
- 8. This compound [webbook.nist.gov]
- 9. wernerblank.com [wernerblank.com]
- 10. Variation of Natural Gas Viscosity with Temperature, Pressure, and Relative Density : PetroSkills [petroskills.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Enthalpy and Entropy of Isobutane
This guide provides a comprehensive exploration of the thermodynamic properties of isobutane (2-methylpropane), with a specific focus on its enthalpy and entropy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental and computational determination, and practical applications of these critical thermodynamic parameters.
Fundamental Concepts: Enthalpy and Entropy in the Context of this compound
In the molecular landscape, enthalpy (H) and entropy (S) are two fundamental pillars that govern the behavior and transformations of substances. For a molecule like this compound, a branched-chain alkane with the chemical formula C₄H₁₀, these properties dictate its energy content and its degree of molecular disorder, respectively.
Enthalpy (H) represents the total heat content of a system. The change in enthalpy (ΔH) in a chemical process, such as combustion or formation from its constituent elements, signifies the heat absorbed or released. A negative ΔH indicates an exothermic process (heat is released), while a positive ΔH signifies an endothermic process (heat is absorbed). The standard enthalpy of formation (ΔfH°) is a crucial benchmark, representing the enthalpy change when one mole of a compound is formed from its elements in their standard states.
Entropy (S) is a measure of the randomness or disorder of a system. The more ways the molecules and their internal energy can be arranged, the higher the entropy. For this compound, this includes translational, rotational, and vibrational motions of the molecules. The standard molar entropy (S°) is the entropy content of one mole of a substance under standard state conditions. According to the second law of thermodynamics, any spontaneous process must lead to an increase in the total entropy of the universe.
The interplay between enthalpy and entropy is captured by the Gibbs free energy (G), defined by the equation ΔG = ΔH - TΔS, where T is the absolute temperature. This relationship is paramount in determining the spontaneity of a process. A negative ΔG indicates a spontaneous reaction under constant temperature and pressure.[1][2]
Core Thermodynamic Data for this compound
Accurate and reliable thermodynamic data are the bedrock of chemical and physical sciences. The following table summarizes the key enthalpy and entropy values for this compound in its gaseous state under standard conditions (298.15 K and 1 bar).
| Thermodynamic Property | Value | Units | Source(s) |
| Standard Enthalpy of Formation (ΔfH°gas) | -134.2 ± 0.63 | kJ/mol | [3] |
| -135.6 ± 0.54 | kJ/mol | [3] | |
| Standard Molar Entropy (S°gas) | 294.7 J/(mol·K) | J/(mol·K) | [4] |
| Standard Enthalpy of Combustion (ΔcH°) | -2869 ± 0.59 | kJ/mol | [3] |
| -2867.6 ± 0.46 | kJ/mol | [3] | |
| Heat Capacity, cp (at 20°C) | 95.21 | J/(mol·K) | [4] |
Note: The slight variations in reported values can be attributed to different experimental techniques and data analysis methods.
Methodologies for Determining Enthalpy and Entropy
The precise values of enthalpy and entropy are determined through a combination of rigorous experimental measurements and sophisticated computational models.
Experimental Determination
Calorimetry: The Cornerstone of Enthalpy Measurement
The primary experimental technique for determining the enthalpy of combustion, from which the enthalpy of formation can be derived, is bomb calorimetry . This method provides a direct measure of the heat released during a constant-volume combustion reaction.
Experimental Protocol: Bomb Calorimetry for Gaseous this compound
-
Sample Preparation and Introduction: A precisely known mass of this compound gas is introduced into a high-pressure stainless steel vessel known as a "bomb." The bomb is then pressurized with a surplus of pure oxygen to ensure complete combustion.
-
Calorimeter Assembly: The sealed bomb is submerged in a known volume of water within an insulated container called a calorimeter. The initial temperature of the water is meticulously recorded.
-
Ignition and Data Acquisition: The this compound-oxygen mixture is ignited using a small electrical current passed through a fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature. This temperature change is monitored with high-precision thermometers.
-
Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system. The enthalpy of combustion (ΔH) can then be calculated by accounting for the change in the number of moles of gas during the reaction.
Self-Validation and Causality: The integrity of bomb calorimetry data relies on a self-validating system. The calorimeter is calibrated using a substance with a precisely known heat of combustion, such as benzoic acid. This calibration step accounts for the heat absorbed by the bomb and the calorimeter components, ensuring the accuracy of subsequent measurements with unknown samples. The choice of a constant-volume setup (the bomb) simplifies the initial energy calculation, with a well-defined correction to obtain the enthalpy change.
Diagram: Experimental Workflow for Bomb Calorimetry
Caption: A simplified workflow for the computational determination of thermodynamic properties.
Influence of Temperature and Pressure on Enthalpy and Entropy
The standard values of enthalpy and entropy are defined at specific conditions. However, in real-world applications, temperature and pressure can vary significantly.
Effect of Temperature:
-
Enthalpy: The enthalpy of this compound increases with temperature. This is because additional heat is required to raise the temperature of the substance, which is quantified by its heat capacity (Cp).
-
Entropy: The entropy of this compound also increases with temperature. Higher temperatures lead to greater molecular motion and a wider distribution of energy among the available energy levels, resulting in increased disorder.
Effect of Pressure:
-
Enthalpy: For a real gas like this compound, enthalpy is a function of both temperature and pressure. At a given temperature, the enthalpy of this compound generally decreases with increasing pressure.
-
Entropy: The entropy of a gas decreases as pressure increases. Higher pressure confines the molecules to a smaller volume, reducing the number of possible arrangements and thus decreasing the disorder.
Equations of State
To accurately model the thermodynamic properties of this compound over a range of temperatures and pressures, equations of state (EoS) are employed. These mathematical models relate pressure, volume, and temperature. For this compound, commonly used equations of state include:
-
Peng-Robinson EoS: A widely used cubic equation of state that provides a good balance between accuracy and computational simplicity for non-polar hydrocarbons like this compound.
-
Benedict-Webb-Rubin (BWR) EoS and its modifications: These are more complex but generally more accurate equations of state, often used for generating reference-quality thermodynamic data. [5] These equations of state are crucial for engineering applications where precise knowledge of thermodynamic properties under various operating conditions is necessary. [5]
Applications of this compound's Thermodynamic Properties
The enthalpy and entropy values of this compound are not merely academic figures; they are critical for a range of industrial and scientific applications.
Refrigeration and Heat Pumps
This compound (designated as R-600a) is a prominent refrigerant due to its favorable thermodynamic properties and low environmental impact. [6]Its enthalpy of vaporization is a key parameter in the design of refrigeration cycles. A high enthalpy of vaporization means that a large amount of heat can be absorbed from the refrigerated space when the liquid this compound evaporates. The relationship between pressure and boiling point, which is dictated by its thermodynamic properties, allows it to be used effectively in vapor-compression refrigeration systems.
Aerosol Propellants
In the pharmaceutical and cosmetic industries, this compound is used as a propellant in aerosol sprays. [7][8][9]The vapor pressure of this compound at room temperature, a direct consequence of its thermodynamic properties, is sufficient to expel the product from the can in a fine mist. Its inertness and non-toxicity at the concentrations used make it a suitable choice for these applications. The FDA has listed this compound as "Generally Recognized As Safe" (GRAS) for certain applications. [8]
Organic Synthesis
In chemical synthesis, the enthalpy and entropy of reactants and products determine the feasibility and equilibrium position of a reaction. [2]For instance, the enthalpy of formation of this compound can be used in conjunction with the enthalpies of formation of other compounds to calculate the overall enthalpy change of a reaction in which this compound is a reactant or product. This allows chemists to predict whether a reaction will be exothermic or endothermic and to manage the heat of reaction in a chemical reactor. [10][11]
Conclusion
The enthalpy and entropy of this compound are fundamental thermodynamic properties that are essential for understanding its behavior and for its application in various scientific and industrial fields. From the precise measurements in a bomb calorimeter to the sophisticated calculations of computational chemistry, the determination of these values is a testament to the rigor of modern science. A thorough understanding of how these properties vary with temperature and pressure, and how they are modeled using equations of state, is crucial for optimizing processes that utilize this versatile hydrocarbon. For researchers and professionals, a firm grasp of these concepts is indispensable for innovation and for the safe and efficient application of chemical principles.
References
-
Thermodynamic Properties of this compound under Varying Atmospheric Conditions. (2025). Available at: [Link]
-
This compound Thermodynamic Properties. Scribd. Available at: [Link]
-
This compound. Cosmetics Info. Available at: [Link]
-
ISO-BUTANE. Thermopedia. Available at: [Link]
-
Thermodynamic properties this compound. GovInfo. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
How Are Enthalpy, Entropy, And Free Energy Related? YouTube. Available at: [Link]
-
This compound, The 'Safe' Propellant. Sole Toscana. Available at: [Link]
-
This compound. NIST WebBook. Available at: [Link]
-
Is there a way to experimentally measure entropy? Chemistry Stack Exchange. Available at: [Link]
-
This compound. NIST WebBook. Available at: [Link]
-
Reaction Feasibility. Save My Exams. Available at: [Link]
-
A Complete Guide to Aerosol Propellants. Hydrokem. Available at: [Link]
-
19.3: Evaluating Entropy and Entropy Changes. Chemistry LibreTexts. Available at: [Link]
-
Safety Assessment of this compound, Isopentane, n-Butane, and Propane as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
-
JANAF Thermochemical Tables. National Institute of Standards and Technology. Available at: [Link]
-
6.6: Enthalpy and Entropy. Chemistry LibreTexts. Available at: [Link]
-
Entropy of mixing. Wikipedia. Available at: [Link]
-
(PDF) Thermodynamics in Chemical Reactions: Entropy, Enthalpy, and Free Energy. ResearchGate. Available at: [Link]
-
Measuring Entropy and Entropy Changes. Introductory Chemistry – 1st Canadian Edition. Available at: [Link]
-
R-600a. Climalife. Available at: [Link]
-
Entropy Calculation of Reversible Mixing of Ideal Gases Shows Absence of Gibbs Paradox. MDPI. Available at: [Link]
-
This compound. NIST WebBook. Available at: [Link]
-
Predicting Reaction Feasibility: Understanding ΔG (23.4.2). CIE A-Level Chemistry Notes. Available at: [Link]
-
This compound (data page). Wikipedia. Available at: [Link]
-
JANAF Thermochemical Tables, 1982 Supplement. National Institute of Standards and Technology. Available at: [Link]
-
This compound. NIST WebBook. Available at: [Link]
-
This compound. NIST WebBook. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. This compound (data page) - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Thermodynamic Properties of this compound under Varying Atmospheric Conditions [eureka.patsnap.com]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. soletoscana.com [soletoscana.com]
- 9. A Complete Guide to Aerosol Propellants | Hydrokem [hydrokem.co.uk]
- 10. savemyexams.com [savemyexams.com]
- 11. tutorchase.com [tutorchase.com]
A Technical Guide to the High-Pressure Phase Behavior of Isobutane
Abstract: Isobutane (2-methylpropane), a simple branched alkane, serves as a crucial compound in various industrial applications, from refrigerants to petrochemical feedstocks.[1][2] Understanding its behavior under high-pressure conditions is fundamental for process optimization, safety, and exploring its role in geochemical and planetary science. This technical guide provides an in-depth examination of the this compound phase diagram at elevated pressures. It synthesizes experimental findings on solid-phase polymorphism, transition kinetics, and structural characteristics, grounded in data from spectroscopic and diffraction studies. Furthermore, this guide details the experimental methodologies and theoretical frameworks essential for investigating such systems, offering a comprehensive resource for researchers in physical chemistry, materials science, and chemical engineering.
Introduction: The Significance of High-Pressure Studies
This compound (C₄H₁₀) is a colorless, flammable gas at ambient conditions with a critical point of 134.65 °C and 36.4 bar.[3] While its properties at atmospheric pressure are well-documented, its behavior under compression reveals a complex and fascinating landscape of structural transformations. High-pressure studies are not merely academic; they provide critical data for:
-
Process Engineering: Designing and operating high-pressure reactors and separation units in the petrochemical industry.
-
Geoscience: Modeling the state of simple hydrocarbons within planetary interiors and understanding the formation of petroleum systems deep within the Earth's crust.[1]
-
Materials Science: Exploring the fundamental physics of molecular crystals and the influence of intermolecular forces on crystal packing and polymorphism.[4]
A phase diagram, which maps the stable phases of a substance as a function of temperature and pressure, is the foundational tool for this exploration. For this compound, moving beyond the familiar gas and liquid phases into the high-pressure solid regime uncovers multiple crystalline structures (polymorphs) with distinct physical properties.
The High-Pressure Phase Diagram of this compound
At room temperature, liquid this compound solidifies when compressed, entering a region of complex polymorphism. The precise transition pressures and the stability of these solid phases are sensitive to temperature and the kinetics of crystallization.
Solidification and Polymorphism
Recent studies have identified multiple solid phases of this compound under high pressure. Upon compression at ambient temperature, this compound undergoes several phase transitions.[1][5]
-
Freezing/Crystallization: At room temperature, this compound crystallizes into solid forms at pressures above 1.4 GPa.[4] Studies have identified two distinct initial crystalline phases, labeled α and β, which freeze at 1.41 GPa and 1.55 GPa, respectively.[4]
-
Isostructural Phases and Stability: Interestingly, both the α and β phases share the same orthorhombic crystal symmetry with the space group Pnma.[4] Their co-existence has been observed over a pressure range extending from 1.55 GPa to at least 3.10 GPa.[4] The formation of these phases is kinetically influenced; nucleation of the α phase is favored at temperatures around 273 K.[4] Even at room temperature, the α phase demonstrates greater stability, with the β phase slowly converting to the α phase over time.[4] This suggests that the α phase is the more thermodynamically stable form near the initial crystallization pressure.[4]
Further Phase Transitions at Higher Pressures
Raman spectroscopy studies extending to much higher pressures (up to 40 GPa) have identified subsequent phase transitions based on changes in the vibrational spectra of the molecule.[1][5]
-
A transition is observed at approximately 2.7(5) GPa , identified by a noticeable change in the C-H stretching and methyl bending regions of the Raman spectrum.[5]
-
Another significant transition occurs at 3.5(5) GPa , where the spectrum alters dramatically, indicating a substantial rearrangement of the crystal structure.[1][5]
These transitions are detected by the splitting, appearance, or disappearance of specific Raman peaks, which are sensitive probes of the local molecular environment and crystal symmetry.[1][5]
Summary of Known High-Pressure Phases
| Phase Transition | Transition Pressure (GPa) at Room Temp. | Method of Detection | Structural Information |
| Liquid → Solid (α-phase) | 1.41 | X-ray Diffraction | Orthorhombic, Pnma[4] |
| Liquid → Solid (β-phase) | 1.55 | X-ray Diffraction | Orthorhombic, Pnma[4] |
| Solid → Solid II | 2.7 (±0.5) | Raman Spectroscopy | Change in vibrational modes[1][5] |
| Solid II → Solid III | 3.5 (±0.5) | Raman Spectroscopy | Dramatic change in vibrational modes[1][5] |
Experimental & Theoretical Frameworks
The determination of high-pressure phase diagrams relies on a synergistic combination of sophisticated experimental techniques and robust theoretical models.
Core Experimental Technique: The Diamond Anvil Cell (DAC)
The primary tool for generating static high pressures in the gigapascal (GPa) range is the diamond anvil cell (DAC).[6] Its utility stems from a simple principle: applying a modest force over the large faces (pavilions) of two brilliant-cut diamonds generates immense pressure at their tiny, flattened tips (culets).[6]
Causality in Experimental Design:
-
Why Diamonds? Diamond is the hardest known material, capable of withstanding extreme pressures without deformation. Crucially, it is also transparent to a wide range of electromagnetic radiation (from X-rays to infrared), allowing for in-situ spectroscopic and diffraction measurements of the sample under compression.[6]
-
Hydrostatic Conditions: To ensure uniform pressure application, the sample is placed in a small hole in a metal gasket, along with a pressure-transmitting medium (e.g., a silicone oil or an inert gas like argon).[6] This medium ensures the pressure is hydrostatic, preventing shear stresses that could prematurely induce phase transitions or damage the sample crystal.
-
Pressure Measurement: Pressure is not measured directly. Instead, it is determined using a secondary standard, most commonly the ruby fluorescence method. A tiny ruby chip is placed in the sample chamber, and its sharp R1 fluorescence line shifts to a higher wavelength in a known, calibrated manner with increasing pressure.
Conclusion and Future Directions
The high-pressure phase diagram of this compound is characterized by a series of solid-solid phase transitions leading to multiple polymorphs. X-ray diffraction has confirmed at least two initial orthorhombic phases, while Raman spectroscopy indicates further structural changes at pressures of approximately 2.7 GPa and 3.5 GPa. [1][4][5]The study of this system is a clear example of how pressure can be used as a tool to manipulate intermolecular interactions and drive the formation of new material structures.
Future research should focus on:
-
Structural Solution of Higher Phases: Obtaining high-quality X-ray diffraction data above 3 GPa is crucial to solve the crystal structures of the phases currently identified only by spectroscopy.
-
Temperature-Pressure Mapping: Expanding studies to different temperatures to create a complete P-T phase diagram, identifying triple points and critical boundaries.
-
Computational Synergy: Using advanced ab initio crystal structure prediction and molecular dynamics simulations to complement experimental findings and provide deeper insight into the transition mechanisms.
This continued exploration will not only refine our fundamental understanding of molecular solids but also provide the essential data needed for the safe and efficient application of this compound in next-generation technologies.
References
-
Goresh, P. et al. (2025). Mechanism of Isostructural Phase Transition in this compound. ACS Publications. Available at: [Link]
-
Habka, S. et al. (2018). Raman high-pressure study of butane isomers up to 40 GPa. AIP Publishing. Available at: [Link]
-
Gallagher, J. S. et al. Thermodynamic properties this compound. GovInfo. Available at: [Link]
-
F-Chart Software. This compound and R600a. F-Chart Software. Available at: [Link]
-
Habka, S. et al. (2018). Raman high-pressure study of butane isomers up to 40 GPa. ResearchGate. Available at: [Link]
-
Air Liquide. This compound Gas Encyclopedia. Air Liquide. Available at: [Link]
-
Mylona, S. K. et al. (2023). Phase Behavior of this compound + CO2 and this compound + H2 at Temperatures Between 190 and 400 K and at Pressures Up to 20 MPa. ResearchGate. Available at: [Link]
-
Cheméo. Chemical Properties of this compound (CAS 75-28-5). Cheméo. Available at: [Link]
-
National Center for Biotechnology Information. This compound PubChem CID 6360. PubChem. Available at: [Link]
-
NIST. This compound Phase change data. NIST Chemistry WebBook. Available at: [Link]
-
NIST. This compound Gas phase thermochemistry data. NIST Chemistry WebBook. Available at: [Link]
-
Bair, S. et al. (2016). The high pressure rheology of some simple model hydrocarbons. ResearchGate. Available at: [Link]
-
Bücker, D. & Wagner, W. (2006). Reference Equations of State for the Thermodynamic Properties of Fluid Phase n-Butane and this compound. AIP Publishing. Available at: [Link]
-
Zhang, T. et al. (2022). Characteristics of Gaseous/Liquid Hydrocarbon Adsorption Based on Numerical Simulation and Experimental Testing. MDPI. Available at: [Link]
-
Bücker, D. & Wagner, W. (2006). Reference Equations of State for the Thermodynamic Properties of Fluid Phase n-Butane and this compound. ResearchGate. Available at: [Link]
-
Singh, A. K. (2016). Experimental techniques to study the behaviour of materials under high pressure. ResearchGate. Available at: [Link]
-
Das, T. R. et al. (1973). This compound Thermodynamic Properties. Scribd. Available at: [Link]
-
Martis, V. (2021). Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances. Surface Measurement Systems. Available at: [Link]
-
Hildenbrand, D. L. & Giauque, W. F. (1953). The Molecular Structure of this compound. ResearchGate. Available at: [Link]
-
Micromeritics. (2022). High Pressure Breakthrough Analysis Influence of Pressure on Carbon Capture. Micromeritics. Available at: [Link]
-
Smith, J. (2025). Thermodynamic Properties of this compound under Varying Atmospheric Conditions. Medium. Available at: [Link]
Sources
Isobutane as a Precursor in Organic Synthesis: A Technical Guide
Abstract
Isobutane, a readily available and cost-effective C4 hydrocarbon, serves as a pivotal precursor in a multitude of industrial-scale organic syntheses. Its unique structural feature—a tertiary carbon atom—imparts distinct reactivity, making it a valuable starting material for producing high-value chemicals and fuel additives. This technical guide provides an in-depth exploration of this compound's role in organic synthesis, targeting researchers, scientists, and drug development professionals. We will delve into the core chemistries of this compound transformations, including oxidation, halogenation, alkylation, and dehydrogenation, while providing field-proven insights into reaction mechanisms, experimental protocols, and process optimization.
Introduction: The Strategic Importance of this compound
This compound, or 2-methylpropane, is an isomer of butane with the chemical formula HC(CH₃)₃.[1] As the simplest alkane possessing a tertiary carbon, its chemistry is dominated by the reactivity of the tertiary C-H bond, which is weaker and more susceptible to abstraction than the primary C-H bonds of its nine hydrogens. This inherent reactivity makes this compound an attractive feedstock in the petrochemical industry for the synthesis of a wide array of derivatives.[1][2]
The primary industrial applications of this compound revolve around its conversion to isobutylene and subsequent derivatives, as well as its use in alkylation processes to produce high-octane gasoline components.[3][4] Its derivatives find use in the production of synthetic rubber, plastics, fuel additives, solvents, and pharmaceuticals.[2][5] This guide will elucidate the fundamental synthetic pathways originating from this compound, providing a comprehensive overview for laboratory and industrial applications.
Key Synthetic Transformations of this compound
The synthetic utility of this compound is realized through several key chemical transformations, each targeting the activation of its C-H or C-C bonds to introduce functionality. The following sections will detail the most significant of these reactions.
Oxidation: A Gateway to Oxygenates
The oxidation of this compound is a cornerstone of its industrial utilization, primarily leading to the formation of tert-butyl hydroperoxide (TBHP) and tert-butyl alcohol (TBA).[6][7][8] These oxygenates are crucial intermediates for the synthesis of other valuable chemicals.
2.1.1. Mechanism of this compound Oxidation
The liquid-phase oxidation of this compound with molecular oxygen typically proceeds via a free-radical chain mechanism. The reaction is initiated by the formation of a tert-butyl radical, which then reacts with oxygen to form a tert-butylperoxy radical. This radical can then abstract a hydrogen atom from another this compound molecule to form TBHP and a new tert-butyl radical, thus propagating the chain.
2.1.2. Production of tert-Butyl Hydroperoxide (TBHP) and tert-Butyl Alcohol (TBA)
Industrially, this compound is oxidized in the liquid phase with molecular oxygen at elevated temperatures (100-200°C) and pressures to produce TBHP and TBA.[6][7] The ratio of these products can be controlled by manipulating reaction conditions. TBHP is a key oxidant used in the production of propylene oxide, while TBA is a valuable solvent and a precursor to methyl tert-butyl ether (MTBE).[1][9]
A recent development involves a one-pot catalytic process for the direct production of TBA from this compound oxidation.[10] This process operates outside the vapor phase flammability envelope and utilizes a heterogeneous catalyst, such as amorphous MnO₂, to decompose the intermediate TBHP to TBA with high selectivity.[10]
Experimental Protocol: Catalytic Oxidation of this compound to TBA [10]
-
Catalyst Preparation: Prepare amorphous MnO₂ catalyst.
-
Reactor Setup: A high-pressure batch reactor equipped with a stirrer, gas inlet, and sampling port.
-
Reaction:
-
Charge the reactor with this compound and the MnO₂ catalyst.
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 35 bar).
-
Heat the reactor to the reaction temperature (e.g., 125°C) and maintain with vigorous stirring.
-
Optionally, an initiator like n-hydroxy phthalimide (NHPI) can be added to enhance the TBA yield.
-
-
Analysis: Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography (GC) to determine the conversion of this compound and the selectivity towards TBA and TBHP.
Table 1: Comparison of Catalysts for TBHP Decomposition in this compound Oxidation [10]
| Catalyst | Support | TBA/TBHP Selectivity Ratio |
| Amorphous MnO₂ | None | Up to 20.4 |
| Pd | Carbon | Lower |
| Co | Alumina | Lower |
| Au | Titania | Lower |
| Nb | Silica | Lower |
Halogenation: Introducing Halogen Functionality
Halogenation of this compound involves the substitution of a hydrogen atom with a halogen (Cl, Br).[11] This reaction proceeds via a free-radical chain mechanism, similar to oxidation, and is typically initiated by heat or UV light.[11]
2.2.1. Regioselectivity in Halogenation
The key aspect of this compound halogenation is its regioselectivity. The tertiary hydrogen is preferentially abstracted by the halogen radical due to the lower bond dissociation energy of the tertiary C-H bond and the greater stability of the resulting tertiary radical.
-
Chlorination: While chlorination favors the tertiary position, it is less selective than bromination and can lead to a mixture of primary and tertiary halides.[12]
-
Bromination: Bromination is highly selective for the tertiary position, yielding almost exclusively tert-butyl bromide. This high selectivity is explained by the Hammond postulate, where the transition state for the endothermic hydrogen abstraction by a bromine radical more closely resembles the stable tertiary radical.
Alkylation: Building Complex Hydrocarbons
Alkylation in the context of this compound refers to the reaction of this compound with alkenes (olefins), typically light olefins like butenes, to produce highly branched, high-octane alkanes known as alkylate.[13][14][15] This process is crucial in the petroleum refining industry for producing high-quality gasoline.
2.3.1. Acid-Catalyzed Alkylation
The reaction is catalyzed by strong acids, most commonly sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[13][16] The mechanism involves the formation of a tert-butyl cation from this compound, which then acts as an electrophile to attack the alkene.
Mechanism Steps:
-
Initiation: Protonation of the alkene by the strong acid to form a secondary carbocation.
-
Hydride Transfer: The secondary carbocation abstracts a hydride from this compound to form the more stable tert-butyl cation and a neutral alkane.
-
Alkylation: The tert-butyl cation adds to another alkene molecule to form a larger carbocation.
-
Rearrangement and Hydride Transfer: The resulting carbocation can undergo rearrangements to form more stable isomers and then abstracts a hydride from another this compound molecule to yield the final alkylate product and regenerate the tert-butyl cation, propagating the chain.
A two-step process using sulfuric acid has been investigated, where the first step involves the reaction of H₂SO₄ with n-butene to form s-butyl sulfates. In the second step, these sulfates react with this compound to form trimethylpentanes.[17]
Dehydrogenation: The Path to Isobutylene
The catalytic dehydrogenation of this compound is a major industrial process for the production of isobutylene (isobutene), a key building block for various chemicals and polymers.[3][18][19][20]
2.4.1. Catalysts and Reaction Conditions
This endothermic reaction is typically carried out at high temperatures (550-650°C) and low pressures over a catalyst.[20] Common catalysts include platinum-based (e.g., Pt-Sn/Al₂O₃) and chromium-based (e.g., Cr₂O₃/Al₂O₃) systems.[18][20] The process is equilibrium-limited, and high temperatures favor the formation of isobutylene. However, these conditions can also lead to side reactions like cracking and coking, which deactivate the catalyst.
Experimental Protocol: this compound Dehydrogenation [18]
-
Catalyst: A catalyst comprising platinum and a promoter (e.g., indium, neodymium, or tin) on a non-acidic support like zinc aluminate.
-
Feed Gas: A mixture of fresh this compound and recycle gas containing isobutylene, along with steam.
-
Reaction Conditions:
-
Pressure: 0.14 to 2 bar.
-
Outlet Temperature: Defined by the specific catalyst and desired conversion.
-
-
Process: The reaction can be carried out in multiple adiabatic stages with reheating between stages to maintain the reaction temperature.
Synthetic Applications of this compound Derivatives
The primary derivatives of this compound, isobutylene and the oxygenates TBA and TBHP, are precursors to a wide range of commercially important products.
From Isobutylene to Polymers and Fuel Additives
-
Methyl Tert-Butyl Ether (MTBE): Isobutylene, produced from the dehydrogenation of this compound, is reacted with methanol to produce MTBE, a gasoline additive that increases octane rating and oxygen content.[21][22]
-
Polyisobutylene (PIB): Isobutylene is the monomer for the production of PIB, a versatile polymer used in lubricants, adhesives, and sealants.[2]
-
Other Chemicals: Isobutylene is also a precursor for the synthesis of other valuable chemicals like methacrolein, isoprene, and various antioxidants.[5][23]
Applications of TBA and TBHP
-
tert-Butyl Alcohol (TBA): Besides its use as a solvent, TBA is a key intermediate in the production of ETBE (ethyl tert-butyl ether), another gasoline oxygenate, and can be dehydrated to produce high-purity isobutylene.[24]
-
tert-Butyl Hydroperoxide (TBHP): TBHP is a widely used oxidizing agent in organic synthesis, most notably in the Halcon process for the epoxidation of propylene to propylene oxide.[1]
Future Outlook and Green Chemistry Perspectives
While this compound is a mature feedstock, research continues to focus on developing more efficient and environmentally benign synthetic routes. Key areas of interest include:
-
Catalyst Development: Designing more active, selective, and stable catalysts for dehydrogenation and oxidation to reduce energy consumption and by-product formation.[25]
-
Bio-based this compound: Exploring renewable routes to this compound, for example, through the fermentation of biomass, to reduce the reliance on fossil fuels.
-
Process Intensification: Utilizing microreactors and other advanced process technologies to improve reaction efficiency and safety, particularly for hazardous reactions like oxidation.[26]
-
Alternative Alkylation Catalysts: Developing solid acid catalysts to replace corrosive and hazardous liquid acids like H₂SO₄ and HF in alkylation processes.
The high reactivity of this compound can lead to improved reaction efficiency, lower reaction temperatures, and reduced solvent use, offering potential environmental benefits.[27]
Conclusion
This compound stands as a versatile and indispensable precursor in the landscape of organic synthesis. Its unique structure and reactivity provide access to a wide spectrum of valuable chemicals that are integral to numerous industries. A thorough understanding of the fundamental transformations of this compound, from oxidation and halogenation to alkylation and dehydrogenation, is crucial for researchers and professionals seeking to leverage this important feedstock. As the chemical industry continues to evolve towards more sustainable practices, the development of innovative and greener synthetic methodologies starting from this compound will undoubtedly remain an active and important area of research.
References
- Oxidation of this compound to tertiary butyl hydroperoxide. (n.d.). Google Patents.
-
This compound – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 30, 2026, from [Link]
-
Oxidation of this compound to tertiary butyl hydroperoxide. (n.d.). European Patent Office. Retrieved January 30, 2026, from [Link]
-
This compound. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
-
Synthesis of Isobutene and this compound from Synthesis Gas. A Literature Review Since 1992. (n.d.). Bentham Science. Retrieved January 30, 2026, from [Link]
-
This compound's Role in Fine Chemical Synthesis Cost and Benefits. (2025, July 24). Patsnap Eureka. Retrieved January 30, 2026, from [Link]
- Method for improving conversion of isobutylene in MTBE process. (n.d.). Google Patents.
- Oxidation of this compound to tertiary butyl hydroperoxide. (n.d.). Google Patents.
- Process for preparing tert-butanol from isobutylene by hydration. (n.d.). Google Patents.
-
WHAT ARE THE MAJOR USES OF ISOBUTENE? (2022, May 18). KPL International. Retrieved January 30, 2026, from [Link]
-
Mod-06 Lec-07 Alkylation, Isomerisation and Polymerisation. (2014, February 20). YouTube. Retrieved January 30, 2026, from [Link]
-
Synthesis gas conversion to this compound-rich hydrocarbons over a hybrid catalyst containing Beta zeolite – role of doped palladium and influence of the SiO2/Al2O3 ratio. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Direct Tertiary Butyl Alcohol Formation via Catalytic Liquid Phase this compound Oxidation with Molecular Oxygen. (2023, June 12). ACS Publications. Retrieved January 30, 2026, from [Link]
-
Halogenation of Alkanes. (2023, January 22). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
Alkylation of this compound with Butenes: Effect of Sulfuric Acid Compositions. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]
- Dehydrogenation of this compound. (n.d.). Google Patents.
- Production of tertiary butyl alcohol from this compound. (n.d.). Google Patents.
-
Synthesis of MTBE from this compound Using a Single Catalytic System Based on Titanium-Containing ZSM-5: Influence of Reaction Parameters. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]
-
Summary of this compound and Its Derivatives. (2024, January 10). Junyuan Petroleum Group. Retrieved January 30, 2026, from [Link]
-
Transformation of Isobutyl Alcohol to Aromatics over Zeolite-Based Catalysts. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]
-
Iso-Butene Production from this compound Dehydrogenation | Aspen Plus Simulation. (2024, January 10). YouTube. Retrieved January 30, 2026, from [Link]
-
Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review. (2022, April 11). Comptes Rendus. Chimie. Retrieved January 30, 2026, from [Link]
-
The two-step alkylation of this compound with butenes using sulfuric acid as a catalyst. (n.d.). ProQuest. Retrieved January 30, 2026, from [Link]
-
Production of tertiary butyl alcohol from this compound. (n.d.). European Patent Office. Retrieved January 30, 2026, from [Link]
-
Bromide Selectivity in Photohalogenation. (2013, July 23). YouTube. Retrieved January 30, 2026, from [Link]
-
Butane - reactions, applications, derivatives. (2024, April 15). PCC Group. Retrieved January 30, 2026, from [Link]
-
Halogenation At Tiffany's. (2013, November 13). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]
-
Partial this compound Oxidation to tert-Butyl Hydroperoxide in a Micro Reactor - Comparison of DTBP and Aqueous TBHP as Initiator. (n.d.). HZDR. Retrieved January 30, 2026, from [Link]
-
ALKYLATION OF this compound/1-BUTENE OVER ACID FUNCTIONALIZED MESOPOROUS MATERIALS. (n.d.). Library and Archives Canada. Retrieved January 30, 2026, from [Link]
-
The catalytic dehydrogenation of this compound to isobutene in a palladium/silver composite membrane reactor. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Conversion of methanol and isobutanol to MTBE. (n.d.). ResearchSpace@CSIR. Retrieved January 30, 2026, from [Link]
-
Transformation of Isobutyl Alcohol to Aromatics over Zeolite-Based Catalysts. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Conversion of isobutanol into isobutylene by dehydration over alumina catalysts. (n.d.). J-STAGE. Retrieved January 30, 2026, from [Link]
-
Alkylation of this compound with 1-Butene Using Sulfuric Acid as Catalyst at High Rates of Agitation. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]
-
5.2. Related mechanisms of halogen chemistry A large variety of organic reactions involving different halogen species is known w. (n.d.). Copernicus Publications. Retrieved January 30, 2026, from [Link]
-
MTBE SYNTHESIS IN A. (n.d.). Library and Archives Canada. Retrieved January 30, 2026, from [Link]
-
Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. (2018, April 27). YouTube. Retrieved January 30, 2026, from [Link]
-
This compound Market Trends & Industry Statistics, 2032. (n.d.). Persistence Market Research. Retrieved January 30, 2026, from [Link]
-
tert-Butyl alcohol. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
-
Production of Methyl Tertiary-Butyl Ether. (n.d.). Retrieved January 30, 2026, from [Link]
-
Dehydrogenation of this compound to Isobutene over Isolated VO x -Species on MCM-41 under Oxygen-Lean Conditions. (2019, May 25). ACS Publications. Retrieved January 30, 2026, from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Summary of this compound and Its Derivatives - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. persistencemarketresearch.com [persistencemarketresearch.com]
- 5. kplintl.com [kplintl.com]
- 6. US5196597A - Oxidation of this compound to tertiary butyl hydroperoxide - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. EP0567336B1 - Oxidation of this compound to tertiary butyl hydroperoxide - Google Patents [patents.google.com]
- 9. US5414145A - Production of tertiary butyl alcohol from this compound - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Digital resource [dam-oclc.bac-lac.gc.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. "The two-step alkylation of this compound with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]
- 18. US4766266A - Dehydrogenation of this compound - Google Patents [patents.google.com]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. US5414147A - Method for improving conversion of isobutylene in MTBE process - Google Patents [patents.google.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review [comptes-rendus.academie-sciences.fr]
- 24. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 25. Synthesis gas conversion to this compound-rich hydrocarbons over a hybrid catalyst containing Beta zeolite – role of doped palladium and influence of the SiO2/Al2O3 ratio - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 26. hzdr.de [hzdr.de]
- 27. This compound's Role in Fine Chemical Synthesis Cost and Benefits [eureka.patsnap.com]
Catalytic Activation of Isobutane: From Petrochemical Alkylation to Precision C-H Functionalization
Executive Summary
Isobutane (2-methylpropane) represents a deceptively simple scaffold. Historically valued strictly as a petrochemical feedstock for high-octane alkylate and isobutene production, its tertiary C-H bond (
Part 1: The Alkylation Challenge – Transitioning to Solid Acids
Context: Traditional alkylation uses liquid HF or H
Mechanistic Causality
The reaction proceeds via a Carbenium Ion Mechanism . Unlike radical pathways, this is ionic.
-
Initiation: Protonation of an olefin (e.g., 2-butene) by the Brønsted acid site of the catalyst to form a tert-butyl cation.[3]
-
Propagation: The cation adds to another olefin to form a larger cation (e.g.,
). -
Hydride Transfer (The Critical Step): The
cation abstracts a hydride ( ) from this compound, releasing isooctane (product) and regenerating the tert-butyl cation to propagate the cycle.[3]
Technical Insight: The "Hydride Transfer" step is rate-determining in many SAC systems. If the local concentration of this compound is too low, the
Protocol: Solid Acid Alkylation Assessment
Objective: Evaluate the stability and selectivity of a Zeolite
Experimental Workflow:
-
Catalyst Pretreatment: Load 5g of calcined Zeolite
(Si/Al ratio ~25) into a stainless steel fixed-bed reactor. Activate in situ at 300°C under flow (50 mL/min) for 4 hours to remove adsorbed water. -
Feed Preparation: Prepare a blended feed of this compound:2-Butene at a molar ratio of 10:1 to 15:1 .
-
Why: A high this compound/Olefin (I/O) ratio is non-negotiable to promote Hydride Transfer over polymerization.
-
-
Reaction Conditions:
-
Temperature: 50–80°C (Low T favors thermodynamics but slows kinetics; SACs often require higher T than liquid acids).
-
Pressure: 300 psig (Ensure liquid phase operation).
-
WHSV (Weight Hourly Space Velocity): 0.2 – 0.5
(olefin basis).
-
-
Analysis: Online GC analysis every 30 minutes. Monitor the Trimethylpentane (TMP) / Dimethylhexane (DMH) ratio. A high TMP/DMH ratio indicates high "hydride transfer" efficiency and high octane quality.
Mechanistic Visualization
Figure 1: Carbenium ion cycle for this compound alkylation. Note the competition between Hydride Transfer (Green path) and Polymerization (Red dashed path).
Part 2: Selective Dehydrogenation – The Pt-Sn Synergy
Context: Converting this compound to isobutene is critical for MTBE and polymer precursors. This reaction is highly endothermic (
Catalyst Design: Pt-Sn/ -Al O
Platinum is the active dehydrogenation metal, but pure Pt suffers from rapid coking and hydrogenolysis (C-C bond breaking).
-
The Role of Tin (Sn):
-
Geometric Effect: Sn atoms dilute Pt ensembles, preventing the formation of large Pt clusters required for coke formation and hydrogenolysis.
-
Electronic Effect: Sn donates electron density to Pt, facilitating the desorption of the olefin product (isobutene), preventing deep dehydrogenation to coke.
-
Protocol: Kinetic Performance Testing
Objective: Measure conversion/selectivity profiles while mitigating thermal cracking.
Experimental Workflow:
-
Reactor Setup: Quartz fixed-bed reactor (inert to avoid wall effects at high T).
-
Catalyst Loading: 0.5 wt% Pt – 0.5 wt% Sn on
-Al O . -
Reduction Step (Critical):
-
Ramp to 550°C under
flow. Hold for 2 hours. -
Why: Ensures Pt is metallic (
) and Sn is in the appropriate oxidation state (often surface /alloyed ).
-
-
Reaction Run:
-
Temperature: 580°C.
-
Pressure: Atmospheric.[4]
-
Feed: this compound:
ratio of 1:1 to 1:3. -
Why
? Although is a product (Le Chatelier’s principle says it hurts conversion), co-feeding is required to suppress coke formation on the catalyst surface, maintaining activity.
-
-
Regeneration Cycle: After 10 hours, switch to Air/N
at 500°C to burn off coke, then re-reduce.
Part 3: Precision C-H Functionalization (Pharma Application)
Context: For drug development professionals, this compound serves as a model for the Tertiary (
The TBADT Photocatalysis Paradigm
Tetrabutylammonium Decatungstate (TBADT) is a Polyoxometalate (POM) photocatalyst that, upon UV/Blue light irradiation, forms a highly reactive excited state (
-
Selectivity: The bulky TBADT anion preferentially abstracts hydrogen from the more electron-rich and weaker
C-H bond of this compound due to polarity matching and bond dissociation energy (BDE) considerations.
Protocol: Photoredox Alkylation (Giese-Type)
Objective: Couple this compound with an electron-deficient alkene (Michael acceptor) to form a quaternary center.
Experimental Workflow:
-
Reagents:
-
Substrate: this compound (bubbled or pressurized).
-
Trap: Methyl acrylate (or similar Michael acceptor).
-
Catalyst: TBADT (2 mol%).
-
Solvent: Acetonitrile/Water (mixed solvent aids solubility).
-
-
Setup:
-
Use a pressure tube or flow reactor (flow is preferred for gas-liquid mixing).
-
Light Source: 365 nm LED or 390 nm Kessil lamp.
-
-
Reaction:
-
Pressurize vessel with this compound (e.g., 5 bar) or saturate solvent if using flow.
-
Irradiate for 12–24 hours at ambient temperature.
-
-
Workup: Vent gas, concentrate solvent, purify via silica column.
-
Validation: NMR to confirm the formation of the tert-butyl adduct.
HAT Signaling Pathway
Figure 2: Photocatalytic HAT cycle using TBADT for selective this compound functionalization.
Data Summary: Comparative Catalyst Performance
| Reaction Type | Catalyst System | Key Conditions | Selectivity Driver | Primary Challenge |
| Alkylation | Zeolite | 50-80°C, 300 psig, High I/O Ratio | Hydride Transfer Rate | Rapid Deactivation (Coking) |
| Dehydrogenation | Pt-Sn/Al | 580°C, Atm, | Geometric/Electronic Mod. of Pt | Thermodynamic Equilibrium |
| C-H Activation | TBADT (Photocatalyst) | 25°C, UV Light, Acetonitrile | Polarity & Sterics (HAT) | Gas-Liquid Mass Transfer |
References
-
Solid Acid Alkyl
- Title: Preliminar concept of a reaction system for alkylation of this compound on a solid c
- Source: CT&F - Ciencia, Tecnología y Futuro (via ResearchG
-
URL:[Link]
-
Pt-Sn Dehydrogenation C
-
Photocatalytic C-H Activ
-
Flow Chemistry for Alkane Functionaliz
- Title: Optimization of a Decatungstate-Catalyzed C(sp3)
- Source: Organic Process Research & Development
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. library.e.abb.com [library.e.abb.com]
- 3. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. etda.libraries.psu.edu [etda.libraries.psu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijche.com [ijche.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrabutylammonium decatungstate (TBADT), a compelling and trailblazing catalyst for visible-light-induced organic photocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Isobutane as a Laboratory Reagent: A Comprehensive Guide to Environmental Impact and Sustainable Practices
Abstract: Isobutane (R-600a), a colorless, odorless gas, is increasingly utilized in laboratories as a refrigerant, propellant, and chemical intermediate.[1][2] Its adoption is largely driven by its favorable atmospheric properties, namely a zero Ozone Depletion Potential (ODP) and a very low Global Warming Potential (GWP).[3][4] This guide provides an in-depth technical analysis of the environmental and safety profile of this compound in a research setting. It synthesizes field-proven insights with scientific data to offer researchers, scientists, and drug development professionals a comprehensive resource for its responsible use. The guide covers the atmospheric, aquatic, and terrestrial impacts of this compound, details protocols for safe handling and disposal, and presents a comparative analysis with alternative reagents, culminating in actionable recommendations for sustainable laboratory practices.
Introduction: this compound in the Modern Laboratory
The selection of laboratory reagents has evolved significantly, with a growing emphasis on sustainability and environmental responsibility. This compound has emerged as a key player in this shift, replacing traditional compounds that are now known to be detrimental to the environment.
What is this compound?
This compound, or 2-methylpropane, is an isomer of butane with the chemical formula C4H10.[1] It is a volatile organic compound (VOC) and an extremely flammable gas.[5][6] In laboratory and industrial applications, it is often referred to as R-600a, particularly when used as a refrigerant.[3] Its physical properties, including a boiling point of -11.7°C, make it suitable for a variety of applications requiring a readily liquefiable gas.[3]
Common Laboratory Applications
The versatility of this compound allows for its use in several key laboratory functions:
-
Refrigerant: Due to its excellent thermodynamic properties, this compound is used in small-scale refrigeration systems and laboratory freezers, offering high energy efficiency.[7][8]
-
Propellant: As a propellant in aerosolized products, this compound provides stable pressure for the precise application of reagents and standards.[7][9]
-
Chemical Intermediate: this compound serves as a precursor in the synthesis of other organic compounds and as a feedstock in various chemical processes.[1][10]
-
Solvent/Diluent: In certain polymerization processes, such as the production of high-density polyethylene, this compound is used as a diluent to control reaction viscosity.[1][11]
-
Mass Spectrometry: It is also employed as a reagent gas in chemical ionization mass spectrometry.[11][12]
The Shifting Landscape: From CFCs to Hydrocarbons
The transition to this compound is a direct result of international environmental regulations like the Montreal Protocol, which phased out the use of ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[4][13] Subsequently, hydrofluorocarbons (HFCs), while not ozone-depleting, came under scrutiny for their high Global Warming Potential, leading to regulations such as the Kigali Amendment to further restrict their use.[4][13] This regulatory landscape has paved the way for hydrocarbons like this compound, which present a significantly lower direct impact on climate change.[4][14]
Environmental Profile of this compound (R-600a)
Understanding the complete environmental profile of this compound is crucial for a comprehensive risk assessment. This involves evaluating its impact on the atmosphere, water, and land throughout its lifecycle.
Atmospheric Impact
The primary environmental advantages of this compound lie in its atmospheric properties. However, its classification as a VOC means it is not without atmospheric impact.
-
Ozone Depletion Potential (ODP): this compound does not contain chlorine or bromine atoms and therefore has an ODP of zero.[3][4] This makes it an environmentally superior alternative to the CFCs and HCFCs it replaces.[7][15]
-
Global Warming Potential (GWP): this compound has a very low GWP, typically cited as 3.[3][4][7][8] This is orders of magnitude lower than the HFCs it often replaces, such as R-134a, which has a GWP of 1,430.[3][7]
-
Volatile Organic Compound (VOC): this compound is classified as a VOC.[5][6] When released into the atmosphere, VOCs can react with nitrogen oxides (NOx) in the presence of sunlight to form ground-level ozone, a key component of smog.[16] This can have adverse effects on human health and ecosystems.[17] While this compound has a relatively short atmospheric lifetime, minimizing its release is essential to mitigate air pollution.[13][18]
Aquatic and Terrestrial Impact
The direct impact of this compound on water and soil is generally considered low, primarily due to its physical properties.
-
Solubility and Persistence: this compound has very low solubility in water.[1] If released, it rapidly volatilizes from water and soil surfaces, meaning it is unlikely to persist in these environments.[19]
-
Biodegradability: While hydrocarbons are generally recalcitrant, microorganisms are capable of degrading them.[20] this compound can be biodegraded, further reducing its potential for long-term environmental accumulation.[10]
-
Ecotoxicity: Some safety data indicates that this compound is harmful to aquatic life, with long-lasting effects.[21][22] Therefore, releases into waterways should be strictly avoided.
The Lifecycle Perspective
A holistic environmental assessment requires consideration of the entire lifecycle of the chemical.
-
Production: this compound is derived from natural gas processing and petroleum refining.[2][23] The environmental footprint of its production is linked to the fossil fuel industry and includes greenhouse gas emissions.[16]
-
Transportation and Storage: As a flammable gas stored under pressure, there are inherent risks of leaks and accidental releases during transport and storage.[24][25]
-
End-of-Life: The primary environmental impact during its use in a laboratory setting comes from fugitive emissions (leaks) and improper disposal of residual gas and empty canisters.[24][26]
Risk Assessment and Mitigation in the Laboratory
While this compound offers environmental benefits, its high flammability necessitates stringent safety protocols to protect both personnel and the environment.
Health and Safety Considerations
-
Flammability: this compound is an extremely flammable gas and can form explosive mixtures with air.[8][25] All sources of ignition must be eliminated from areas where it is handled and stored.[19]
-
Asphyxiation Risk: As a simple asphyxiant, high concentrations of this compound can displace oxygen and cause rapid suffocation.[19][21] It must only be used in well-ventilated areas.[27]
-
Frostbite: Rapidly expanding this compound can cause frostbite on contact with skin or eyes.[21][28]
Experimental Protocol: Safe Handling and Storage of this compound Canisters
This protocol outlines the essential steps for the safe management of this compound canisters in a laboratory environment.
Methodology:
-
Receiving: Upon receipt, inspect the canister for any signs of damage or leaks.
-
Storage:
-
Store canisters in a designated, well-ventilated, and segregated area, away from incompatible materials, particularly oxidizing agents.[25][29]
-
Ensure the storage area is cool, dry, protected from direct sunlight, and free from ignition sources.[19][25]
-
Securely fasten canisters in an upright position to prevent them from falling.[28]
-
-
Transport: Use a cylinder cart for moving canisters; do not roll or drag them.
-
In-Use:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when transferring or using the gas.[27]
-
Use only regulators, tubing, and fittings designed for use with flammable gases.
-
Perform a leak test using a suitable leak detection solution (e.g., soapy water) on all connections before use.
-
Bond and ground all equipment to prevent static discharge.[27]
-
-
Self-Validating Check: After use, close the cylinder valve. The pressure on the high-pressure gauge of the regulator should remain constant. A drop in pressure indicates a leak in the connection or regulator.
Experimental Protocol: Environmentally Sound Disposal of Residual this compound
Improper disposal is a primary route for the environmental release of this compound from laboratories.
Methodology:
-
Assessment: Determine if the canister is truly empty. A canister should be considered empty when it no longer has positive pressure at ambient temperature.
-
Residual Gas Management:
-
Do NOT vent directly to the atmosphere indoors.
-
If permissible by local regulations and institutional policy for very small residual amounts, venting can be done outdoors, away from any buildings or ignition sources, using a tube to direct the gas flow.
-
For larger quantities or where venting is not permitted, the residual gas must be captured or directed to a chemical fume hood or other approved ventilation system.
-
-
Canister Disposal:
-
Once confirmed empty and depressurized, mark the canister as "EMPTY".
-
Do not puncture or incinerate the canister.[25]
-
Follow institutional and local regulations for the disposal of empty hazardous gas cylinders. This often involves returning them to the supplier or a specialized waste management company.[26][29]
-
Visualization and Data
Visual aids and structured data are essential for understanding complex relationships and making informed decisions.
Diagrams
Caption: Lifecycle management of an this compound canister in the laboratory.
Caption: Simplified atmospheric fate of this compound leading to ozone formation.
Comparative Analysis Table
The following table provides a comparative overview of this compound and other common laboratory reagents.
| Compound | Chemical Formula | ODP | GWP (100-year) | Flammability | Notes |
| This compound (R-600a) | C4H10 | 0 | ~3 [30] | Extremely Flammable | Excellent energy efficiency, but requires stringent safety measures.[8] |
| Propane (R-290) | C3H8 | 0 | ~3[30] | Extremely Flammable | Similar properties to this compound, often used in blends. |
| HFC-134a | CH2FCF3 | 0 | 1,430[7] | Non-flammable | High GWP, being phased down under the Kigali Amendment. |
| HFO-1234ze | C3H2F4 | 0 | <1[9] | Non-flammable | A newer "green" alternative with ultra-low GWP. |
| CFC-12 (Dichlorodifluoromethane) | CCl2F2 | ~0.82 | 10,700[3] | Non-flammable | Banned under the Montreal Protocol due to high ODP. |
Conclusion: Towards Sustainable this compound Use
This compound stands as a critical reagent in the modern, environmentally conscious laboratory. Its negligible ODP and very low GWP make it a vastly superior alternative to the CFCs, HCFCs, and HFCs that have historically dominated applications like refrigeration and aerosol propellants.[3][4] However, its environmental advantages must be carefully balanced against its significant flammability and its role as a VOC precursor to ground-level ozone.[16]
The path to sustainable use lies not in avoiding this valuable reagent, but in adopting a culture of meticulous management. This includes:
-
Minimizing Consumption: Employing efficient equipment and experimental designs to reduce the total volume of this compound required.
-
Preventing Releases: Implementing rigorous leak detection and prevention programs for all storage and application systems.[24]
-
Ensuring Proper Disposal: Adhering strictly to protocols for the management of residual gas and the disposal of empty canisters, prioritizing return-to-supplier programs.[26]
By integrating these principles, the scientific community can harness the benefits of this compound while upholding its commitment to environmental stewardship and laboratory safety.
References
-
WestAir Gases. (2025, July 30). What Is this compound Used For?[Link]
-
Enrad. All you need to know about this compound R600A. [Link]
-
The Lab Depot. All You Need to Know About this compound (R600a). [Link]
-
Patsnap Eureka. (2025, July 25). How this compound Enables Next-Gen Industrial Refrigerants. [Link]
-
Patsnap Eureka. (2025, July 24). Energy Efficiency of this compound in Air Conditioning Systems. [Link]
-
Patsnap Eureka. (2025, July 24). This compound's Role in Facilitating Greenhouse Gas Reduction. [Link]
-
brainly.com. (2023, October 17). How do the global warming potentials of this compound (R-600a), propane (R-290), and R-441A compare to the GWPs. [Link]
-
OSTI.gov. Binary Power Plant CO2 Life Cycle Emissions Including this compound Fugitive. [Link]
-
Patsnap Eureka. (2025, July 24). This compound as a Refrigerant Alternative in Remote Locations. [Link]
-
Patsnap Eureka. (2025, July 25). Synthesis Pathways Using this compound in Eco-Friendly Plastics. [Link]
-
Condorchem Enviro Solutions. Volatile Organic Compounds list. [Link]
-
Royal Society of Chemistry. (2021, April 12). Frequency of use of household products containing VOCs and indoor atmospheric concentrations in homes. [Link]
-
Government of Canada. (2024, May 16). Screening Assessment for the Challenge Butane and Propane, 2-methyl (this compound). [Link]
-
Patsnap Eureka. (2025, July 24). Safe Disposal Practices for this compound By-products. [Link]
-
Patsnap Eureka. (2025, July 25). Leveraging this compound in Environmental Decontamination. [Link]
-
GEA. Hydrocarbons (e.g. propane, this compound). [Link]
-
Williams Companies. (2023, January 27). This compound (Commercial Grade) Safety Data Sheet. [Link]
-
Patsnap Eureka. (2025, July 24). This compound in Sustainable Building Material Production. [Link]
-
Purmate. CHOOSING THE RIGHT PROPELLANT FOR TECHNICAL AEROSOLS – FOR THE FUTURE. [Link]
-
Santa Barbara County Air Pollution Control District. Identification of Volatile Organic Compound Species Profiles. [Link]
-
Patsnap Eureka. (2025, July 25). This compound's Role in the Advancement of Green Technologies. [Link]
-
MPLX. (2018, July 24). SAFETY DATA SHEET - this compound. [Link]
-
Airgas. (2024, March 7). SAFETY DATA SHEET - this compound. [Link]
-
European Chemicals Agency. This compound - Substance Information. [Link]
-
Vertex Energy. (2022, April 1). SAFETY DATA SHEET - this compound. [Link]
-
ResearchGate. (PDF) this compound Made Practical as a Reagent Gas for Chemical Ionization Mass Spectrometry. [Link]
-
U.S. Environmental Protection Agency. Substitutes in Propellants. [Link]
-
Thomasnet. This compound: Applications Beyond Refrigeration and Petrochemicals. [Link]
-
Camfil. (2020, May 18). EPA’s List of VOCs by Toxicity | Understanding Volatile Organic Compounds. [Link]
-
ResearchGate. Biodegradation of butane and butene. [Link]
-
The Ohio State University Chemistry Department. Safe Handling of Compressed Gases in the Laboratory and Plant. [Link]
-
Wikipedia. This compound. [Link]
-
Texas Commission on Environmental Quality. (2012, July 31). n-Butane and this compound. [Link]
-
Hydrokem. A Complete Guide to Aerosol Propellants. [Link]
-
Patsnap Eureka. (2025, July 24). How this compound Contributes to Biofuel Development. [Link]
-
Gas-Sensing.com. Volatile Organic Compound (VOC). [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tceq.texas.gov [tceq.texas.gov]
- 3. labdepotinc.com [labdepotinc.com]
- 4. How this compound Enables Next-Gen Industrial Refrigerants [eureka.patsnap.com]
- 5. Volatile Organic Compounds list | Condorchem Enviro Solutions [condorchem.com]
- 6. CHOOSING THE RIGHT PROPELLANT FOR TECHNICAL AEROSOLS – FOR THE FUTURE – Purmate [purmate.com]
- 7. westairgases.com [westairgases.com]
- 8. enrad.se [enrad.se]
- 9. A Complete Guide to Aerosol Propellants | Hydrokem [hydrokem.co.uk]
- 10. Synthesis Pathways Using this compound in Eco-Friendly Plastics [eureka.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Energy Efficiency of this compound in Air Conditioning Systems [eureka.patsnap.com]
- 14. This compound’s Role in Facilitating Greenhouse Gas Reduction [eureka.patsnap.com]
- 15. Hydrocarbons [gea.com]
- 16. Leveraging this compound in Environmental Decontamination [eureka.patsnap.com]
- 17. gas-sensing.com [gas-sensing.com]
- 18. This compound in Sustainable Building Material Production [eureka.patsnap.com]
- 19. api.vertexenergy.com [api.vertexenergy.com]
- 20. researchgate.net [researchgate.net]
- 21. williams.com [williams.com]
- 22. Substance Information - ECHA [echa.europa.eu]
- 23. This compound's Role in the Advancement of Green Technologies [eureka.patsnap.com]
- 24. pangea.stanford.edu [pangea.stanford.edu]
- 25. marathonpetroleum.com [marathonpetroleum.com]
- 26. Safe Disposal Practices for this compound By-products [eureka.patsnap.com]
- 27. chemistry.osu.edu [chemistry.osu.edu]
- 28. airgas.com [airgas.com]
- 29. mplx.com [mplx.com]
- 30. brainly.com [brainly.com]
Methodological & Application
Advanced Protocol: Isobutane (R-600a) in Scientific Aerosol Applications
Abstract
This technical guide provides a rigorous framework for the utilization of Isobutane (R-600a) as a propellant in scientific, pharmaceutical, and laboratory aerosol systems. While Hydrofluoroalkanes (HFAs) dominate pulmonary drug delivery, this compound remains the propellant of choice for topical pharmaceutical foams, lipid-based formulations, and analytical laboratory sprays (e.g., TLC reagents) due to its unique solvent power, low density, and cost-efficiency. This document synthesizes thermodynamic principles with field-proven safety protocols to enable precise, reproducible, and safe aerosol development.
Part 1: Technical Grounding & Physicochemical Profile[1]
The this compound Advantage: Thermodynamics & Solubility
This compound is not merely a pressure source; it is a functional solvent. Unlike HFA-134a, which is highly polar and poor at solubilizing many organic lipophilic compounds, this compound is a branched alkane that integrates well with lipid-based active pharmaceutical ingredients (APIs) and hydrophobic analytical reagents.
Critical Differentiator: Density & Suspension Mechanics In suspension aerosols, the stability of the dispersion is governed by Stokes' Law.
-
HFA-134a (Density ~1.22 g/mL): Most organic drug particles (density ~1.1–1.5 g/mL) will float or settle rapidly.
-
This compound (Density ~0.56 g/mL): Significantly less dense than most APIs. This ensures that suspended particles will sediment (sink) rather than cream (float). While sedimentation occurs, the low viscosity of this compound allows for rapid redispersion upon shaking.
Comparative Propellant Data
Table 1: Physicochemical Comparison of Common Scientific Propellants
| Property | This compound (R-600a) | Propane (R-290) | HFA-134a | Implication for Formulation |
| Formula | C₄H₁₀ | C₃H₈ | C₂H₂F₄ | This compound is branched; better solvent for lipids.[1] |
| Boiling Point | -11.7°C | -42.1°C | -26.3°C | This compound is easier to handle in "Cold Fill" setups (with precautions).[1] |
| Vapor Pressure (20°C) | 3.0 bar (44 psig) | 8.3 bar (120 psig) | 5.7 bar (82 psig) | This compound generates "soft" sprays suitable for topical foams and TLC plates.[1] |
| Liquid Density (20°C) | 0.56 g/mL | 0.50 g/mL | 1.22 g/mL | Low density dictates fill weight calculations and suspension behavior.[1] |
| Solubility in Water | 48.9 mg/L (Negligible) | 62.4 mg/L | 1500 mg/L | This compound is highly hydrophobic; requires surfactants for aqueous foams.[1] |
| Flammability Limits | 1.8% – 8.4% (Vol) | 2.1% – 9.5% (Vol) | Non-Flammable | CRITICAL: Requires explosion-proof environment (Class I, Div 1).[1] |
Part 2: Safety Architecture (The Self-Validating System)
Working with R-600a requires a "Self-Validating" safety protocol. Do not rely on procedure alone; rely on engineering controls that prevent operation if safety criteria are unmet.
Engineering Controls
-
Grounding (Earthing): All filling equipment, propellant tanks, and the aerosol can itself must be grounded. Static discharge is the #1 ignition source in aerosol labs.
-
Validation: Use a continuity tester (< 10 ohms) between the filling head and the earth ground before every session.
-
-
Ventilation: Local Exhaust Ventilation (LEV) must be active at the filling head.
-
Validation: An airflow sensor interlocked with the filling pump prevents operation if airflow drops below 100 fpm (feet per minute).
-
-
Gas Detection: Install low-level hydrocarbon detectors set to alarm at 10% of the Lower Explosive Limit (LEL).
Part 3: Application Notes
Application Note A: Topical Pharmaceutical Foams
Context: this compound is the standard for rectal (e.g., hydrocortisone) and topical (e.g., minoxidil) foams.
-
Mechanism: The propellant is emulsified into the liquid concentrate (oil-in-water or water-in-oil). Upon actuation, the rapid expansion of this compound boils off, shearing the liquid into a stable foam structure.
-
Formulation Tip: Use a blend of This compound/Propane (80:20) to increase pressure if a stiffer foam is required. Pure this compound yields a "creamy," slow-expanding foam; adding propane creates a "crackling," fast-breaking foam.
Application Note B: Laboratory Reagent Sprays (TLC)
Context: Thin Layer Chromatography (TLC) requires uniform application of derivatizing agents (e.g., Ninhydrin, Vanillin).
-
Why this compound? Mechanical pumps produce large droplets that soak and ruin silica plates. HFA is too expensive and polar. This compound provides a fine, dry mist that coats the plate without running.
-
Protocol Adjustment: The nozzle orifice must be small (0.013" - 0.018") to ensure atomization at the lower pressure of this compound (3 bar).
Part 4: Experimental Protocols
Protocol 1: Lab-Scale Pressure Filling (Recommended)
This is the industry-standard method for safety and precision. It minimizes vapor escape.[1][2]
Materials:
-
Aerosol Cans (Aluminum or Tinplate, rated >12 bar burst).
-
Valves (Buna-N or Neoprene gaskets; Viton swells in this compound).
-
Manual or Pneumatic Aerosol Filling Unit (e.g., Pamasol or similar lab-scale unit).
-
This compound Cylinder (Instrument grade, >99.5%).
Workflow:
-
Concentrate Preparation: Prepare the active ingredient solution/suspension at room temperature.
-
Product Filling: Pipette or pour the specific weight of concentrate (e.g., 50g) into the open can.
-
Crimping: Place the valve with dip tube into the can. Use the crimping collet to seal the valve to the can before adding propellant.
-
QC Check: Measure crimp diameter and depth with a vernier caliper to ensure seal integrity (Typical: Diameter 27.0 ± 0.1 mm for 1-inch valves).
-
-
Gassing (Through-the-Valve):
-
Connect the this compound line to the filling head.
-
Set the metering piston to the desired volume (e.g., 20 mL).
-
Engage the filling head onto the crimped valve. The machine depresses the valve stem and forces liquid this compound through the valve orifice.
-
Note: This requires high injection pressure (typically 10-15 bar) to overcome the valve's spring and flow resistance.
-
-
Weight Check: Weigh the can immediately.
-
Target Weight = Can + Valve + Concentrate + Propellant.[1]
-
Acceptance Criteria: ± 0.5g.
-
Protocol 2: Cold Filling (Restricted)
WARNING: Only perform inside a Class I, Div 1 explosion-proof fume hood. High risk of vapor pooling.
Rationale: Used only when the concentrate is too viscous to be injected through a valve or when "through-the-valve" equipment is unavailable.
-
Chilling: Cool the concentrate and the empty cans to -20°C. Cool the this compound (using a dry ice/acetone bath heat exchanger coil) to -25°C (well below its -11.7°C boiling point).
-
Liquefaction: Dispense liquid this compound into a pre-chilled beaker (it will look like boiling water; the "boiling" is the liquid cooling itself by evaporation).
-
Filling:
-
Pour the cold concentrate into the open can.
-
Pour the measured weight of liquid this compound directly into the open can.
-
-
Crimping: Immediately place the valve and crimp.
Protocol 3: Stability & Leak Testing
Mandatory Safety Step:
-
Hot Water Bath: Submerge all filled cans in a 55°C water bath for 3 minutes.
-
Purpose: Raises internal pressure to ~8 bar (limit test).
-
Observation: Look for a stream of bubbles (leaks) or can distortion (buckling).
-
-
Spray Pattern Analysis:
-
Spray onto a TLC plate containing a moisture-sensitive dye (e.g., cobalt chloride paper) from 15cm distance.
-
This compound should produce a circular, dry pattern. "Spitting" indicates low pressure or nozzle clogging.
-
Part 5: Visualization
Propellant Selection Decision Matrix
This diagram guides the researcher in selecting the correct propellant based on application constraints.
Figure 1: Decision Logic for Propellant Selection. Note the specific pathway leading to this compound for lipophilic, topical/technical applications.
Lab-Scale Pressure Filling Workflow
This diagram illustrates the critical safety checkpoints in the filling process.
Figure 2: Step-by-step workflow for the Pressure Filling Protocol, emphasizing the mandatory leak check.
References
-
National Institute of Standards and Technology (NIST). (2023). This compound: Thermophysical Properties of Fluid Systems. NIST Chemistry WebBook, SRD 69. [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2022). Substitutes in Aerosols: Significant New Alternatives Policy (SNAP). [Link][1]
- Sanders, P. (2012). Handbook of Aerosol Technology. Springer Science & Business Media. (Standard reference for "Cold Fill" vs "Pressure Fill" mechanics).
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[5] Limits for Air Contaminants: Table Z-1. (Defines exposure limits for hydrocarbon propellants). [Link][1]
Sources
- 1. This compound (CAS 75-28-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. US5275212A - Aerosol filling method - Google Patents [patents.google.com]
- 3. puregas.co.za [puregas.co.za]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C4H10 | CID 6360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Ensuring Sensor Accuracy with Isobutane Calibration Gas
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Accurate Gas Sensing
In scientific research and drug development, the precise measurement of volatile organic compounds (VOCs) and combustible gases is paramount. Gas sensors are indispensable tools in a variety of applications, from monitoring laboratory air quality to ensuring the safety of manufacturing processes. However, the reliability of these sensors is entirely dependent on their accurate calibration. This application note provides a detailed guide to using isobutane as a calibration gas, a widely accepted standard for many types of gas sensors, ensuring the integrity and validity of your experimental data and safety protocols.
Calibration is the process of configuring a sensor to provide a response that corresponds to a known concentration of a specific gas.[1] Over time, the performance of gas sensors can drift due to environmental factors, aging of components, or exposure to interfering gases.[1] Regular calibration against a traceable standard is therefore essential to maintain accuracy and ensure that the sensor's readings are reliable. Neglecting routine maintenance and calibration can lead to inaccurate measurements, compromising experimental results and potentially creating unsafe working conditions.[1]
Why this compound? The Scientific Rationale for its Use as a Calibration Standard
This compound (C4H10) is a colorless, flammable hydrocarbon gas that has become a preferred calibration gas for a broad range of gas sensors, particularly Photoionization Detectors (PIDs) and catalytic bead sensors.[2][3][4] Its suitability stems from a combination of chemical and physical properties that make it a reliable and stable reference.
Key Properties of this compound for Calibration:
-
Stability: this compound is a highly stable compound, which ensures that the concentration of the calibration gas remains consistent over time, providing accurate and repeatable calibration results.[5]
-
Ionization Potential: For PIDs, the ionization energy (IE) of the target gas is a critical factor. This compound has an ionization energy of 10.57 eV, making it suitable for calibrating PIDs with a 10.6 eV lamp, one of the most common lamp energies used for broad-spectrum VOC detection.[6] Any compound with an IE lower than the lamp's photon energy can be detected.[6][7]
-
Representative Response: Many combustible gas detectors utilize catalytic combustion as their detection principle.[4] The sensor's response is proportional to the heat released during combustion. This compound provides a representative response for a wide range of hydrocarbon gases, making it a suitable calibrant for sensors designed to detect these compounds.[2][4]
-
Availability and Safety: this compound is readily available in certified concentrations from various suppliers.[8] While it is a flammable gas and requires careful handling, its properties are well-documented, and established safety protocols exist for its use.[9][10][11][12]
The Concept of Correction Factors
While calibrating with the specific gas of interest is the most accurate method, it is often impractical due to the cost and difficulty of obtaining certified standards for every potential analyte.[13][14] This is where the concept of Correction Factors (CFs) becomes invaluable. By calibrating a sensor with a standard gas like this compound, the sensor's response to other gases can be determined by applying a specific correction factor.[6][13][14][15]
The relationship is as follows:
True Concentration = Sensor Reading (as this compound equivalent) x Correction Factor [13][14]
For example, if a PID calibrated with this compound gives a reading of 10 ppm for a sample of butyl acetate (CF = 2.6), the actual concentration of butyl acetate is 10 ppm * 2.6 = 26 ppm.[6] A compound with a CF less than 1 is more sensitive to the detector than this compound, while a CF greater than 1 indicates lower sensitivity.[13][14]
Sensor Technologies Amenable to this compound Calibration
This compound is a versatile calibration gas suitable for several common gas sensor technologies:
-
Photoionization Detectors (PIDs): PIDs are widely used for the detection of a broad range of VOCs.[7][16] They work by using a high-energy ultraviolet lamp to ionize gas molecules.[7] As mentioned, this compound's ionization potential makes it an excellent calibrant for PIDs with 10.6 eV lamps.[6]
-
Catalytic Bead Sensors: These sensors are the predominant technology for detecting combustible gases in the Lower Explosive Limit (LEL) range.[17] They operate by measuring the heat generated from the catalytic oxidation of a combustible gas on a heated bead.[4][18] this compound is a common calibration gas for these sensors as it provides a reliable response for many hydrocarbon fuels.[2][4]
-
Metal Oxide Semiconductor (MOS) Sensors: While not as common as PIDs or catalytic bead sensors for quantitative measurements, MOS sensors are used for detecting a variety of gases. Their calibration with this compound can be effective, but understanding potential cross-sensitivities is crucial.
It is important to note that electrochemical sensors, which are designed for specific toxic gases like carbon monoxide or hydrogen sulfide, require calibration with the specific target gas and are generally not calibrated with this compound.[3][19][20]
Comprehensive Protocols for Sensor Calibration with this compound
Adherence to a strict and well-documented protocol is essential for ensuring the accuracy and traceability of your sensor calibrations. The following protocols are designed to be a comprehensive guide, but it is imperative to always consult and follow the specific instructions provided by your sensor manufacturer. [16][21]
Pre-Calibration Checklist and Safety Precautions
Materials and Equipment:
-
Gas sensor to be calibrated
-
Certified this compound calibration gas of a known concentration. Ensure the gas is not expired.[1]
-
Pressure regulator and flow meter compatible with the calibration gas cylinder.
-
Tubing and fittings to connect the gas cylinder to the sensor.
-
Zero air or nitrogen gas for establishing a baseline.
-
Personal Protective Equipment (PPE) as required (safety glasses, gloves).
-
A well-ventilated calibration area.
Safety Precautions:
-
This compound is an extremely flammable gas.[9][10] Ensure the calibration area is free from ignition sources such as sparks, open flames, and hot surfaces.[9][10]
-
Work in a well-ventilated area to prevent the accumulation of flammable gas.
-
Always wear appropriate PPE.
-
Read and understand the Safety Data Sheet (SDS) for this compound before handling.[9][10][11]
-
Properly store calibration gas cylinders in a cool, dry, well-ventilated area, secured in an upright position.[22][23]
Step-by-Step Calibration Protocol
This protocol outlines a two-point calibration (zero and span), which is a standard practice for many gas sensors.
Step 1: Sensor Warm-up and Stabilization
-
Power on the gas sensor and allow it to warm up and stabilize according to the manufacturer's instructions. This typically takes several minutes.
-
This step is crucial for ensuring that the sensor has reached a stable operating temperature and electronic baseline.
Step 2: Zero Calibration
-
Connect the zero air or nitrogen cylinder to the sensor's inlet using the regulator and tubing.
-
Introduce the zero gas to the sensor at the flow rate specified by the manufacturer.
-
Allow the sensor reading to stabilize.
-
Adjust the sensor's zero point according to the manufacturer's procedure. This establishes the baseline reading in the absence of the target gas.[24]
Step 3: Span Calibration
-
Disconnect the zero gas and connect the certified this compound calibration gas cylinder to the sensor.
-
Slowly introduce the this compound calibration gas to the sensor at the same flow rate used for the zero calibration.[16]
-
Allow the sensor reading to stabilize. The reading should be close to the concentration of the calibration gas.
-
Adjust the sensor's span to match the known concentration of the this compound calibration gas, following the manufacturer's instructions.[16]
Step 4: Post-Calibration Verification
-
After adjusting the span, continue to apply the this compound calibration gas for a short period to ensure the reading remains stable and accurate.
-
Disconnect the calibration gas and re-introduce zero air to confirm that the sensor reading returns to zero.
-
This verification step confirms that the calibration was successful and the sensor is responding correctly.
Step 5: Documentation
-
Thoroughly document the calibration event.[16] Record the date, time, sensor serial number, calibration gas concentration and lot number, expiration date of the calibration gas, pre- and post-calibration readings, and the name of the person who performed the calibration.
-
This documentation is critical for quality control, troubleshooting, and regulatory compliance.
Calibration Frequency
The required frequency of calibration can vary depending on the sensor type, application, and operating environment.[20]
-
General Recommendation: Many manufacturers recommend calibration every 3 to 6 months.[20][25][26]
-
Before Initial Use: Always calibrate a new sensor before its first use.[16]
-
After a Significant Event: Recalibration is necessary if the sensor has been subjected to physical shock, extreme environmental conditions, or exposure to high concentrations of gas.[16]
-
High-Risk Environments: In critical safety applications or high-risk environments, more frequent calibration (e.g., monthly or even weekly checks) may be warranted.[25]
-
Bump Testing: In addition to full calibration, daily or pre-use "bump tests" are recommended to verify that the sensor is responding to the target gas.[1] A bump test involves exposing the sensor to a known concentration of gas to ensure it alarms, but no adjustments are made to the sensor's readings.[1]
Data Interpretation and Management
Accurate data interpretation is as crucial as the calibration itself. When using a sensor calibrated with this compound to measure other VOCs, it is essential to apply the correct correction factors.
Utilizing Correction Factors for Diverse Analytes
As previously discussed, correction factors allow for the quantification of a wide range of chemicals using only a single calibration gas.[6][15] Manufacturers of PID and multi-gas detectors often provide extensive tables of correction factors for various compounds.[6][15][27]
Methods for Applying Correction Factors:
-
Manual Calculation: Manually multiply the sensor's reading (in this compound equivalents) by the appropriate correction factor to determine the true concentration of the target gas.[6][15]
-
Internal Library: Many modern gas detectors have built-in libraries of correction factors.[13][14] The user can select the target compound from the library, and the instrument will automatically apply the correction factor and display the direct concentration of that gas.[6][15]
Addressing Mixtures and Unknowns
When dealing with a mixture of gases, the sensor will respond to all detectable compounds present.[7][27] If the composition of the mixture is known, an overall response factor can be calculated.[27] However, if the composition is unknown, the reading should be reported as "this compound-equivalent," indicating that the measurement is relative to the calibration gas.[14]
Understanding and Mitigating Cross-Sensitivity
Cross-sensitivity occurs when a sensor designed to detect a specific gas also responds to other, non-target gases.[28] This can lead to false positive readings or inaccurate measurements. While this compound is a good general calibrant, it's important to be aware of potential interferences in your specific application. Manufacturers often provide data on the cross-sensitivity of their sensors to various compounds.[29][30]
Quality Control and Traceability
For research and regulated environments, ensuring the quality and traceability of your measurements is non-negotiable.
-
Certified Calibration Gases: Always use calibration gases that are certified and traceable to a national metrology institute, such as the National Institute of Standards and Technology (NIST) in the United States.[8][31][32][33] This ensures that the concentration of the gas in the cylinder is accurate and reliable.
-
ISO 17025 Accreditation: For the highest level of confidence, calibration laboratories should be accredited to ISO/IEC 17025.[26][34][35][36] This international standard specifies the general requirements for the competence of testing and calibration laboratories.[34][36]
Conclusion
The accurate calibration of gas sensors is a fundamental requirement for reliable and reproducible scientific research and a critical component of a safe working environment. This compound has proven to be a robust and versatile calibration gas for a wide range of sensors, particularly PIDs and catalytic bead detectors. By understanding the scientific principles behind its use, adhering to rigorous calibration protocols, and correctly applying correction factors, researchers, scientists, and drug development professionals can ensure the integrity of their data and the safety of their operations. Regular, documented calibration with a traceable standard like this compound is not merely a recommendation; it is a cornerstone of scientific and professional best practice.
Visualizations
Table 1: Key Properties of this compound and Calibration Parameters
| Property | Value | Significance in Calibration |
| Chemical Formula | C4H10 | A simple hydrocarbon representative of many combustible gases. |
| Molecular Weight | 58.12 g/mol | Relevant for mass-based concentration calculations. |
| Ionization Energy | 10.57 eV | Ideal for calibrating PIDs with a 10.6 eV lamp.[6] |
| Lower Explosive Limit (LEL) | 1.8% vol | A critical safety parameter for combustible gas sensors. |
| Upper Explosive Limit (UEL) | 8.4% vol | A critical safety parameter for combustible gas sensors. |
| Recommended Calibration Frequency | 3-6 months | Ensures ongoing sensor accuracy.[20][25][26] |
| Recommended Span Gas Concentration | 25-75% of full scale | Provides an accurate calibration across the sensor's range.[21] |
Diagram 1: Gas Sensor Calibration Workflow
Caption: A flowchart illustrating the key steps in a standard gas sensor calibration procedure.
References
- How to Accurately Calibrate and Standardize a Combustible Gas Detector? - Just Measure it. (n.d.).
- Gas Sensor Calibration - Perma Pure. (n.d.).
- The Comprehensive Guide to Calibrating a Photoionization Detector (PID) - GAEA Blog. (n.d.).
- PID Correction Factors Guide - Environmental Science & Technology Ltd. (n.d.).
- Correction Factors, Ionization Energies, And Calibration Characteristics For MultiRAE Series Monitors - Automation | Honeywell. (n.d.).
- The Different Types of Calibration Gas To Know - TG Technical Services. (2023, July 18).
- Photoionization Detector (PID) Basics - WatchGas. (n.d.).
- Gas Detector Calibration Procedures, Requirements and Tips - Industrial Scientific. (n.d.).
- VOC Correction Factor (CF) Technical Notes - Blackline Safety Support. (2025, June 27).
- Calibration (ISO 17025 certification) - madur - Gas Analysers. (n.d.).
- How to Perform Calibration of Combustible Gas Detection Alarms? - Just Measure it. (n.d.).
- Isobutylene Calibration Gas. (n.d.).
- Ion Science PID Response Factors - Field Environmental Instruments, Inc. (2018, January 22).
- Best Practices For Correct Calibration Of Fixed Gas Detection Systems - Prosense. (n.d.).
- PID Correction Factors. (2020, November 20).
- PID Correction Factors. (n.d.).
- This compound Calibration Gas: Essential for Accurate Sensor Calibration. (n.d.).
- Gas Flow Standards | NIST. (n.d.).
- Combustible-Catalytic-Bead-100percent-LEL-sensor-specs_823-0211-31rF.pdf - Sensidyne, LP. (n.d.).
- Calibrate in Gas Detection: 7 key facts about the sense of calibration - 7solutions. (2020, February 17).
- This compound - SAFETY DATA SHEET. (n.d.).
- SENSOR SPECIFICATIONS AND CROSS-SENSITIVITIES - Automation | Honeywell. (n.d.).
- Gas Calibration: Safety, Storage, and Maintenance - International Enviroguard. (2021, July 5).
- Gas Sensor Cross Sensitivity (2026 Ultimate Tables) - Forensics Detectors. (2024, February 24).
- Traceable Calibration Gases: SRMs, NTRMs, and Protocol Gases | NIST. (n.d.).
- SAFETY DATA SHEET this compound. (2023, February 20).
- Choose the correct calibration/span gas - GMS Instruments. (2022, August 11).
- Correction Factors for EX LEL Catalytic Bead Sensors - Forensics Detectors. (2025, March 1).
- NIST Standards for Measurement, Instrument Calibration, and Quantification of Gaseous Atmospheric Compounds - ResearchGate. (2018, March 15).
- Detailed Guide on Gas Detector Calibration: Standards and Procedures - Just Measure it. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- WATCHGAS SENSOR MODULES TEMPERATURE, PRESSURE AND HUMIDITY HUMIDITY REQUIREMENTS OXYGEN REQUIREMENTS LIFETIME & STORAGE BIA. (2023, September 20).
- Best Practices for Storing Calibration Gas Cylinders - MESA Specialty Gases & Equipment. (2023, August 14).
- Understanding Calibration Gases | Oxygen Service Company. (n.d.).
- ISO 17025 Gas Calibration Services - AMECaL. (n.d.).
- Understanding Catalytic Bead Sensor Tech in Gas Detection - Frontline Safety. (2024, September 6).
- NIST Traceable Sources for Gas Detector Calibration (Explained) - YouTube. (2023, September 1).
- SAFETY DATA SHEET - Airgas. (n.d.).
- Understanding NIST Traceable Calibration - MESA Specialty Gases & Equipment. (2021, February 15).
- Catalytic Gas Detectors: How Bead Sensors Work - PK Safety. (2017, October 2).
- This compound - Hazardous Substance Fact Sheet. (n.d.).
- Cross-Contamination of Sensors by Other Gases and the Influence on Detector Accuracy - Brasch Environmental Technologies. (n.d.).
- ISO/IEC 17025:2017 Accredited Gas Detector Calibration Services. (n.d.).
- Understanding Cross-Sensitivities - Senva inc. (n.d.).
- What calibration gas is used on an XCD with a catalytic bead sensor when detecting diesel, gasoline and Jet-A fuels? - Honeywell Support Portal. (n.d.).
- What You Should Know About Using Calibration Gases - Safeopedia. (2019, January 15).
Sources
- 1. indsci.com [indsci.com]
- 2. zeroinstrument.com [zeroinstrument.com]
- 3. buygasmonitors.com [buygasmonitors.com]
- 4. zeroinstrument.com [zeroinstrument.com]
- 5. gas-sensing.com [gas-sensing.com]
- 6. automation.honeywell.com [automation.honeywell.com]
- 7. watchgas.com [watchgas.com]
- 8. ctigas.com [ctigas.com]
- 9. vitol.com [vitol.com]
- 10. alsafetydatasheets.com [alsafetydatasheets.com]
- 11. airgas.com [airgas.com]
- 12. nj.gov [nj.gov]
- 13. mpowerinc.com [mpowerinc.com]
- 14. impactor.co.il [impactor.co.il]
- 15. environst.com [environst.com]
- 16. The Comprehensive Guide to Calibrating a Photoionization Detector (PID) - GAEA Blog [gaeatech.com]
- 17. forensicsdetectors.com [forensicsdetectors.com]
- 18. pksafety.com [pksafety.com]
- 19. Choose the correct calibration/span gas - GMS Instruments [gms-instruments.com]
- 20. frontline-safety.co.uk [frontline-safety.co.uk]
- 21. Best Practices For Correct Calibration Of Fixed Gas Detection Systems [prosense.com.tr]
- 22. int-enviroguard.com [int-enviroguard.com]
- 23. mesagas.com [mesagas.com]
- 24. permapure.com [permapure.com]
- 25. zeroinstrument.com [zeroinstrument.com]
- 26. amecal.com [amecal.com]
- 27. fieldenvironmental.com [fieldenvironmental.com]
- 28. braschenvtech.com [braschenvtech.com]
- 29. automation.honeywell.com [automation.honeywell.com]
- 30. senvainc.com [senvainc.com]
- 31. Traceable Calibration Gases: SRMs, NTRMs, and Protocol Gases | NIST [nist.gov]
- 32. youtube.com [youtube.com]
- 33. mesagas.com [mesagas.com]
- 34. madur - Gas Analysers [madur.com]
- 35. Calibrate in Gas Detection: 7 key facts about the sense of calibration [7solutions.eu]
- 36. acscalibration.com [acscalibration.com]
Application Notes & Protocols: Isobutane as a Selective Solvent for Botanical Extraction in Research & Development
Introduction
The extraction of bioactive compounds from botanical matrices is a cornerstone of natural product research and drug development. The choice of solvent is arguably the most critical parameter in this process, dictating the efficiency, selectivity, and quality of the final extract.[1] While traditional solvents like ethanol and hexane have been widely used, there is a growing need for methods that can selectively isolate target non-polar compounds while preserving their delicate, thermolabile structures.
Isobutane (C₄H₁₀), a non-polar hydrocarbon solvent, has emerged as a superior choice for specific research applications.[2][3] Its unique physicochemical properties, particularly its low boiling point and high volatility, enable the production of highly pure and potent extracts with minimal post-processing.[2] This is especially advantageous when targeting sensitive compounds such as terpenes, essential oils, and certain cannabinoids, which can be degraded by the higher temperatures required for purging more traditional solvents.[2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the scientific principles underpinning this compound extraction, detailed, field-proven protocols for its application in a laboratory setting, and critical safety procedures to ensure operational integrity.
The Scientific Rationale: Why this compound?
The efficacy of a solvent is determined by its ability to dissolve target compounds (solubility) while leaving undesirable compounds behind (selectivity).[4] this compound's molecular structure and physical properties make it an exceptionally selective and gentle solvent for non-polar molecules.
Physicochemical Properties
This compound's utility is grounded in its distinct physical properties. It is a colorless, odorless, and highly flammable gas under standard conditions, which is typically handled as a liquefied gas under pressure.[5] Its low boiling point is a key advantage, allowing for extraction at cold temperatures and easy removal from the final product without excessive heat.[2]
| Property | Value | Significance in Extraction |
| Molecular Formula | C₄H₁₀ | Non-polar hydrocarbon, effective for dissolving lipids and oils.[5] |
| Boiling Point | -11.7 °C (11.2 °F) | Allows for low-temperature extraction, preserving thermolabile compounds.[2][6] |
| Vapor Pressure | ~45 PSIA at 21°C | Higher vapor pressure facilitates easier and more complete purging from the extract.[6] |
| Polarity | Non-polar | Provides high selectivity for non-polar target compounds like terpenes and cannabinoids.[1][3] |
| Regulatory Status | GRAS (Generally Recognized As Safe) | Approved by the U.S. FDA for specific food applications, indicating a favorable safety profile when used appropriately.[7][8] |
The Causality of Selectivity
Solvent extraction operates on the principle of "like dissolves like." As a non-polar solvent, this compound preferentially dissolves other non-polar molecules. In botanical extraction, this translates to a high affinity for valuable compounds such as:
-
Terpenes and Terpenoids
-
Cannabinoids
-
Fatty Acids and Lipids
-
Other non-polar secondary metabolites
Conversely, this compound has a very low affinity for polar compounds. This is a significant advantage, as it avoids the co-extraction of undesirable water-soluble molecules like chlorophyll, sugars, and proteins.[3] The result is a cleaner, more refined extract that often requires less complex and time-consuming downstream purification steps.[2] The structural difference between this compound and its isomer, n-butane, gives it extraction characteristics similar to propane but with the advantage of n-butane's lower operating pressures.[9]
Critical Safety Protocols for Laboratory Use
The primary hazard associated with this compound is its high flammability and the potential to form explosive mixtures with air.[5][10] Therefore, adherence to stringent safety protocols is not merely a recommendation but a mandatory requirement for any research involving this solvent.
Engineering Controls and Laboratory Setup
-
Closed-Loop System: All this compound extractions MUST be performed in a commercially manufactured, professionally certified closed-loop extraction system. These systems are designed to contain the flammable solvent, prevent its release into the atmosphere, and allow for its recovery and reuse.
-
Ventilation: The extraction system must be located in a well-ventilated laboratory or placed within a fume hood specifically designed for explosive gases. Proper air exchange is critical to prevent the accumulation of flammable vapors.[10]
-
Ignition Source Control: All potential ignition sources must be eliminated from the extraction area. This includes:
-
Gas Detection: An LEL (Lower Explosive Limit) monitor for hydrocarbon gases should be installed in the laboratory to provide an early warning of any potential leaks.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound or operating extraction equipment:
-
Eye Protection: Chemical splash goggles and a full-face shield.[11][12]
-
Hand Protection: Nitrile gloves are suitable for incidental contact, but insulated gloves should be used when handling chilled solvent lines to prevent frostbite.[5][12]
-
Body Protection: A flame-resistant lab coat is essential.[12]
-
Respiratory Protection: A respirator may be necessary in poorly ventilated areas or in the event of a leak.[11]
Caption: Safety decision workflow for handling this compound.
The this compound Extraction Workflow: A Step-by-Step Protocol
This protocol outlines a general procedure for botanical extraction using a closed-loop system. Researchers must adapt parameters such as solvent-to-material ratios, soak times, and temperatures based on the specific botanical matrix and target analytes.[13]
Pre-Extraction Preparation
-
Material Preparation:
-
Ensure the botanical material is properly dried to a moisture content of <10%. Excess moisture can reduce efficiency and lead to ice formation at cold extraction temperatures.
-
Grind the material to a uniform, medium-coarse consistency. Overly fine powder can impede solvent flow and introduce excessive lipids, while overly coarse material reduces surface area and extraction efficiency.[4]
-
-
System Chilling:
-
If performing a cold extraction to maximize selectivity, pre-chill the this compound solvent tank and the material column using a dry ice slurry or a cryogenic chiller. Temperatures between -20°C and -40°C are common.[9] This step is crucial for minimizing the co-extraction of undesirable fats and waxes.[3]
-
-
Loading:
-
Load the ground botanical material into the designated material column of the closed-loop system. Do not pack too tightly, as this can create channels and lead to inefficient extraction.
-
Closed-Loop Extraction Procedure
-
System Assembly & Leak Check: Assemble the closed-loop system according to the manufacturer's instructions. Pressurize the system with a dry, inert gas (like nitrogen) and verify that it holds pressure, confirming there are no leaks. Evacuate the system to a deep vacuum to remove all air and nitrogen before introducing the solvent.
-
Solvent Injection: Open the valve from the liquefied this compound tank to flood the material column. The cold, pressurized liquid will percolate through the biomass.
-
Soaking (Optional): Allow the solvent to "soak" the material for a predetermined period (e.g., 5-30 minutes). The duration depends on the research goals; shorter soaks often yield a cleaner product, while longer soaks may increase overall yield at the cost of co-extracting more compounds.
-
Collection: Open the valve at the bottom of the material column to allow the this compound-extract solution (miscella) to flow into the collection vessel.
Solvent Recovery
-
Evaporation: Gently warm the collection vessel using a circulating water bath. The low boiling point of this compound means only a mild temperature (e.g., 25-35°C) is needed. This causes the this compound to vaporize, leaving the non-volatile botanical extract behind.
-
Condensation and Recovery: The gaseous this compound is directed through a condensing coil, which is cooled by a chiller or dry ice slurry. This temperature differential causes the gas to re-liquefy.
-
Return to Tank: The recovered liquid this compound flows back into the main solvent tank, ready for the next extraction, completing the "closed loop."
Post-Extraction Purging (De-solvation)
-
Collection of Crude Extract: Once the majority of the solvent is recovered, the crude extract, which will have a thick, oily consistency, is carefully collected from the vessel.
-
Vacuum Purging: Place the crude extract in a thin layer on a suitable dish inside a vacuum oven. Apply a vacuum and a gentle amount of heat (typically not exceeding 40°C) to purge any remaining residual this compound. The high volatility of this compound ensures that it can be removed to non-detectable levels with relative ease.[2]
Caption: The continuous flow of this compound in a closed-loop system.
Characterization and Quality Control of the Extract
After extraction and purging, the resulting product must be analytically validated to determine its composition, potency, and purity.
| Analytical Technique | Purpose | Instrumentation | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Quantify the concentration of target non-volatile compounds (e.g., cannabinoids, flavonoids).[14][15] | HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS). | Potency (% w/w) of active ingredients. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile compounds (e.g., terpenes) and perform residual solvent analysis.[16] | GC-MS, often with a headspace autosampler for residual solvent testing. | Terpene profile, confirmation of residual this compound levels below safety limits. |
| Mass Spectrometry (MS/MS) | Structural elucidation of unknown compounds within the complex extract mixture.[15][16] | High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap). | Identification of novel or unexpected metabolites. |
| Infrared (IR) or Raman Spectroscopy | Provides a unique "fingerprint" of the extract for quality control and consistency checks.[16] | FTIR or Raman Spectrometer. | Batch-to-batch consistency, functional group analysis. |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Insufficient solvent-to-material ratio.- Extraction time too short.- Poorly ground material.- Channeling in the material column. | - Increase solvent volume.- Increase soak time.- Optimize grind size.- Repack material column more evenly. |
| High Levels of Fats/Waxes in Extract | - Extraction temperature is too high. | - Pre-chill solvent and material column to below -20°C to precipitate waxes in situ.[3] |
| Presence of Chlorophyll (Green Tint) | - Rupturing of plant cells from overly fine grinding.- Extraction temperature too warm. | - Use a coarser grind.- Ensure extraction is performed at cold temperatures. |
| High Residual Solvent in Final Product | - Incomplete purging.- Extract spread too thickly in the vacuum oven. | - Increase purging time or slightly increase temperature (while monitoring for degradation).- Spread the extract into a thinner film to increase surface area. |
Conclusion
This compound stands as a powerful and highly selective solvent for the extraction of non-polar botanical compounds. Its principal advantages—the preservation of thermolabile molecules and the production of clean, potent extracts—make it an invaluable tool for researchers in natural product chemistry, pharmacology, and drug development.[2][3] However, its utility is intrinsically linked to the uncompromising implementation of rigorous safety protocols within a dedicated closed-loop system. When handled with the necessary expertise and caution, this compound enables a level of precision and quality in botanical extraction that is often unachievable with more conventional solvents.
References
-
CK Supply. (n.d.). This compound. Retrieved from [Link]
-
Complete Comparison of Extraction Solvents. (2021, May 10). Ethanol vs. Butane vs. CO2. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 25). Advanced Analytical Methods for this compound Detection. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 24). Safe Usage Protocols for this compound in Pharmaceutical Manufacturing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Kogon, B. (2021, February 5). Hydrocarbons as Solvents, Chapter 1: Solvent Chemistry. Bizzybee LLC. Retrieved from [Link]
-
Mach Technologies. (2024, August 22). Understanding the Solvent-to-Flower Ratio in Hydrocarbon Extraction. Retrieved from [Link]
-
International Cannagraphic Magazine Forums. (2013, January 28). Terpenator Solvent: Iso-butane vs N-butane. Retrieved from [Link]
-
Cascaes Teles, R., et al. (2025, March 3). Comparative analysis of extraction technologies for plant extracts and absolutes. PMC. Retrieved from [Link]
-
Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13, 20. [Link]
-
Simple Solvents. (2023, November 24). Comparing Solvents For Botanical Extraction: Which Is Best? Retrieved from [Link]
-
Celsius Process. (n.d.). Use of liquefied n-butane as alternative solvent to n-hexane. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). 21 CFR 184.1165 - n-Butane and iso-butane. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
-
Przybylska-Balcerek, A., et al. (n.d.). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 12). How Do You Safely Handle this compound? [Video]. YouTube. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Retrieved from [Link]
-
EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2018). Safety assessment of the substance this compound, for use in food contact materials. EFSA Journal, 16(1), e05115. [Link]
-
Environmental Health & Safety, University of Washington. (2024, February 15). [EHS-04-105] Hand Torches. Retrieved from [Link]
- Google Patents. (n.d.). CN105884567A - Method for extracting this compound, isobutene and hydrogen rich gas from chemical tail gas.
-
SciSpace. (n.d.). A critical analysis of extraction techniques used for botanicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction efficiency, and matrix effect. [Download Scientific Diagram]. Retrieved from [Link]
-
GrayWolf's Lair. (2023, January 10). 9.4.10 n-Butane, this compound, and Propane Rated GRAS by FDA. Retrieved from [Link]
-
MDPI. (n.d.). Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. Molecules, 25(20), 4749. [Link]
-
JEOL. (2026, January 29). 'Gas Chromatograph Mass Spectrometer' has been updated. [JEOL Instrument Basics]. Retrieved from [Link]
-
MDPI. (n.d.). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Retrieved from [Link]
-
Frontiers in Natural Products. (n.d.). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Retrieved from [Link]
-
Combustion Science Laboratory. (2010, February 27). Safety Guidelines and Procedures. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
- 1. simplesolvents.com [simplesolvents.com]
- 2. cksupply.com [cksupply.com]
- 3. Complete Comparison of Extraction Solvents | Ethanol vs. Butane vs. CO2 [aptiaengineering.com]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C4H10 | CID 6360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. icmag.com [icmag.com]
- 7. eCFR :: 21 CFR 184.1165 -- n-Butane and iso-butane. [ecfr.gov]
- 8. graywolfslair.com [graywolfslair.com]
- 9. bizzybee.com [bizzybee.com]
- 10. Safe Usage Protocols for this compound in Pharmaceutical Manufacturing [eureka.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. Understanding the Solvent-to-Flower Ratio in Hydrocarbon Extraction [machtechnologies.com]
- 14. mdpi.com [mdpi.com]
- 15. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advanced Analytical Methods for this compound Detection [eureka.patsnap.com]
Application Note & Protocol: Experimental Setup for Isobutane Reactions in Supercritical Media
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the experimental setup for conducting chemical reactions with isobutane in supercritical media. The unique properties of supercritical fluids, such as gas-like transport properties and liquid-like densities, offer significant advantages for enhancing reaction rates and selectivity.[1] This application note will delve into the critical aspects of reactor design, operational parameters, analytical methodologies, and safety protocols. The causality behind experimental choices is emphasized to provide a comprehensive understanding for researchers in various fields, including petrochemicals and pharmaceuticals.
Introduction: The Significance of Supercritical this compound Reactions
This compound reactions are fundamental to numerous industrial processes, including the production of high-octane gasoline components (alkylates) and valuable chemical intermediates like tert-butyl hydroperoxide (TBHP) and tert-butyl alcohol (TBA).[2][3][4][5][6] Traditionally, these reactions are carried out in liquid phases, often requiring harsh catalysts like sulfuric or hydrofluoric acid.[4] The transition to supercritical media presents an opportunity to overcome the limitations of conventional methods, such as mass transfer limitations and catalyst deactivation.[2][7]
Supercritical fluids (SCFs) exist at temperatures and pressures above their critical point, exhibiting properties intermediate between those of a liquid and a gas.[8] This state allows for enhanced solubility of reactants and efficient removal of products and byproducts from catalyst surfaces, thereby prolonging catalyst life.[1][7] For instance, in the alkylation of this compound with olefins, using a solid acid catalyst in supercritical carbon dioxide has been shown to maintain steady catalyst activity.[1][5] Similarly, the oxidation of this compound under supercritical conditions has demonstrated significantly higher rates and selectivity compared to liquid-phase oxidation.[2][3]
This guide will focus on two primary examples of this compound reactions in supercritical media: alkylation and oxidation .
Experimental Apparatus: Core Components and Rationale
The design of a high-pressure experimental setup is critical for ensuring safety and obtaining reliable data. The core components include a high-pressure reactor, a pumping system, a heating system, pressure and temperature monitoring, and a product collection and analysis system.
Reactor Selection and Design
The choice of reactor is dictated by the specific reaction kinetics and process requirements. Both batch and continuous-flow reactors are utilized for supercritical fluid reactions.
-
Batch Reactors: A stirred batch stainless-steel reactor is suitable for initial kinetic studies and screening of catalysts.[2]
-
Causality: Batch reactors allow for precise control over reaction time and intimate mixing of reactants. However, they can be influenced by gas-liquid mass transfer limitations, which may obscure the intrinsic reaction kinetics.[2] To mitigate the catalytic effect of the reactor walls, especially in oxidation reactions, liners made of inert materials like aluminum or glass are often employed.[2]
-
-
Continuous Plug Flow Reactors (PFRs): For kinetic studies aiming to eliminate mass transfer effects, a glass-lined continuous plug flow reactor is preferred.[2][3]
-
Causality: The continuous flow design minimizes back-mixing and ensures that all fluid elements have a similar residence time, simplifying kinetic modeling. The inert lining prevents unwanted side reactions catalyzed by the reactor material.[2][3] PFRs are typically tubular and can be heated electrically to maintain precise temperature control.[9][10]
-
Pumping and Fluid Delivery System
High-pressure pumps are essential for delivering reactants and the supercritical fluid medium to the reactor at the desired pressure.
-
Syringe Pumps: These are often used for precise delivery of reactants and co-solvents in constant flow or constant pressure mode.[11]
-
Reciprocating Pumps: Suitable for continuous, high-volume flow applications.[11]
Causality: The choice of pump depends on the scale of the experiment and the required flow rate precision. For kinetic studies, the steady and predictable flow from a syringe pump is often advantageous.[11]
Pressure and Temperature Control
Accurate control of pressure and temperature is paramount as these parameters directly influence the properties of the supercritical fluid and the reaction kinetics.
-
Pressure Control: A back-pressure regulator (BPR) is installed downstream of the reactor to maintain a constant system pressure.
-
Temperature Control: The reactor is typically housed within a furnace or jacketed with a heating/cooling system. Thermocouples are placed at various points to monitor the temperature profile.
Causality: The density, viscosity, and solvating power of a supercritical fluid are highly sensitive to changes in temperature and pressure near the critical point.[12] Precise control is therefore necessary to maintain consistent reaction conditions.
Analytical Instrumentation
Online and offline analytical techniques are employed to monitor the reaction progress and analyze the product stream.
-
Gas Chromatography (GC): A standard technique for separating and quantifying the components of the product mixture.[10]
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), MS provides identification of the products based on their mass-to-charge ratio.[13][14]
-
Infrared (IR) and Raman Spectroscopy: These optical techniques can be used for real-time monitoring of specific functional groups, offering insights into reaction mechanisms.[13]
Causality: A comprehensive analytical approach is necessary to determine conversion, selectivity, and yield, as well as to identify any byproducts formed during the reaction.[14]
Experimental Protocols
The following protocols provide a step-by-step guide for conducting this compound alkylation and oxidation in supercritical media.
Protocol 1: this compound Alkylation with Butene in Supercritical CO₂
This protocol is adapted from studies on solid acid-catalyzed alkylation, which is a greener alternative to traditional liquid acid processes.[1][5]
Materials and Reagents:
-
High-purity this compound
-
1-Butene
-
Supercritical fluid grade carbon dioxide
-
Solid acid catalyst (e.g., silica-supported Nafion®)
-
Inert gas (e.g., Nitrogen or Helium) for purging
Step-by-Step Methodology:
-
Catalyst Loading: Load a fixed-bed reactor with a known amount of the solid acid catalyst.
-
System Purge: Purge the entire system with an inert gas to remove air and moisture.
-
Pressurization and Heating:
-
Reactant Introduction:
-
Once the system has reached steady-state temperature and pressure, introduce a pre-mixed feed of this compound and 1-butene (e.g., at a molar ratio of 9:1) into the CO₂ stream.[1]
-
-
Reaction: Allow the reaction to proceed for a set duration. For continuous systems, maintain a constant flow of reactants.
-
Product Collection: The effluent from the reactor passes through the back-pressure regulator and is cooled to condense the liquid products. Gaseous products can be collected in a gas bag.
-
Analysis: Analyze the liquid and gas samples using GC and GC-MS to determine the composition of the alkylate and identify byproducts.
-
Shutdown: After the experiment, stop the reactant flow and flush the system with pure supercritical CO₂ to clean the reactor and lines. Depressurize the system slowly.
Protocol 2: this compound Oxidation in a Supercritical Medium
This protocol is based on kinetic studies of this compound oxidation to produce TBHP and TBA.[2][3]
Materials and Reagents:
-
High-purity this compound
-
High-purity oxygen or air
-
Optional: Supercritical CO₂ or water as the medium
Step-by-Step Methodology:
-
Reactor Preparation: For a batch reactor, ensure the reactor is clean and, if necessary, lined with an inert material.[2]
-
System Purge: Purge the system with an inert gas.
-
Reactant Charging:
-
Charge the reactor with a known amount of liquid this compound.
-
Pressurize the reactor with the oxidant (oxygen or air) to the desired partial pressure.
-
-
Heating and Pressurization: Heat the reactor to the supercritical temperature of the this compound mixture (the critical temperature of this compound is 135 °C).[1] The pressure will increase with temperature.
-
Reaction: Maintain the reaction at the set temperature and pressure for the desired time. In a stirred batch reactor, ensure adequate agitation.[2]
-
Quenching and Product Collection:
-
Rapidly cool the reactor to quench the reaction.
-
Carefully vent the excess gas and collect the liquid product.
-
-
Analysis: Analyze the liquid product for TBHP, TBA, and other oxidation products using appropriate analytical techniques.
-
Shutdown: Depressurize and clean the reactor according to safety procedures.
Data Presentation and Visualization
Table of Experimental Parameters
| Parameter | This compound Alkylation in scCO₂ | This compound Oxidation | Rationale & Key Considerations |
| Supercritical Medium | Carbon Dioxide (CO₂) | This compound (self-medium) or Water (scH₂O) | CO₂ is a non-toxic, inexpensive, and non-flammable solvent.[1] Supercritical water acts as both a solvent and a reactant in oxidation.[8][15] |
| Temperature | 50 - 95 °C[1] | >135 °C | Temperature affects reaction rate, selectivity, and fluid properties. Higher temperatures can lead to unwanted side reactions.[3] |
| Pressure | 138 - 155 bar[1] | >36.5 bar (critical pressure of this compound) | Pressure influences the density and solvating power of the supercritical fluid.[12] |
| Reactant Ratio | High this compound to olefin ratio (e.g., 9:1)[1] | Varies depending on desired products | A high this compound ratio in alkylation suppresses olefin polymerization.[4][14] |
| Catalyst | Solid acids (e.g., zeolites, Nafion®)[1] | Often non-catalytic or homogeneous catalysts | Solid acids are easier to separate and regenerate.[7] Oxidation can be autocatalytic.[2][3] |
| Reactor Type | Fixed-bed continuous flow | Stirred batch or continuous flow | Continuous reactors are suitable for long-term catalyst stability studies. Batch reactors are useful for initial screening.[2][16] |
Experimental Workflow Diagrams
Caption: Workflow for this compound Alkylation in Supercritical CO₂.
Caption: Workflow for Batch this compound Oxidation in a Supercritical Medium.
Safety Protocols and Considerations
Working with high-pressure systems and flammable materials necessitates strict adherence to safety protocols.
-
Pressure Vessel Safety:
-
All high-pressure vessels must be certified and regularly inspected.[17]
-
A log should be kept for each vessel, detailing its usage history (temperature, pressure, reagents).[17]
-
Never fill a reactor to more than three-fourths of its free space to accommodate liquid expansion upon heating.[17]
-
Pressure relief valves and rupture discs must be installed and properly rated for the maximum allowable working pressure.
-
-
Hazardous Materials Handling:
-
This compound is highly flammable. Ensure adequate ventilation and use intrinsically safe equipment.
-
Oxygen at high pressures can increase the flammability of materials.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.[17]
-
-
Operational Safety:
-
Conduct preliminary experiments with small quantities of reactants when working with new or unfamiliar reactions.[17]
-
The experimental setup should be located in a fume hood or a well-ventilated area. For particularly hazardous reactions, remote operation in a blast-proof room is recommended.[18]
-
Be aware of the potential for leaks. A sudden drop in temperature can indicate a leak of a compressed gas.[18]
-
In case of an emergency, such as a cooling system failure, have a plan to quickly stop the reaction (e.g., by stopping agitation or reactant flow).[19]
-
Conclusion
The use of supercritical media for this compound reactions offers a promising avenue for process intensification and the development of more sustainable chemical processes. By understanding the interplay between the physical properties of the supercritical fluid and the chemical reaction, researchers can design and operate experimental setups that are both safe and effective. This guide provides a foundational framework for exploring the potential of this versatile technology.
References
- Effect of supercritical conditions on the oxidation of this compound - Monash University. (n.d.).
- Sustainable Solid Catalyst Alkylation of Commercial Olefins by Regeneration with Supercritical this compound | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
- Effect of supercritical conditions on the oxidation of this compound - ResearchGate. (2025, August 9).
- High Pressure Reaction Vessels. (n.d.).
- Supercritical Fluids in Reaction Engineering - Teledyne Labs. (n.d.).
- Experimental Investigation of Liquid, Supercritical CO2, CH4, and CO2/CH4 Mixture to Improve Oil Recovery - ResearchGate. (2024, March 19).
- Alkylation unit - Wikipedia. (n.d.).
- Safety in Supercritical Fluid operations. (n.d.).
- Experiment research for the thermal stability of isobutene and isopentane - ResearchGate. (2025, August 5).
- Advanced Analytical Methods for this compound Detection - Patsnap Eureka. (2025, July 25).
- SUPERCRITICAL WATER PARTIAL OXIDATION - Office of Critical Minerals and Energy Innovation. (n.d.).
- The Great Versatility of Supercritical Fluids in Industrial Processes: A Focus on Chemical, Agri-Food and Energy Applications - MDPI. (n.d.).
- Numerical Investigations on the Molecular Reaction Model for Thermal Cracking of n-Decane at Supercritical Pressures | ACS Omega. (2022, June 20).
- CORRESPONDENCE - Comments on “Supercritical-Phase Alkylation Reaction on Solid Acid Catalysts. (n.d.).
- Extended Alkylate Production Activity during Fixed-Bed Supercritical 1-Butene/Isobutane Alkylation on Solid Acid Catalysts Using Carbon Dioxide as a Diluent | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
- (PDF) Safety in supercritical operations - ResearchGate. (2025, August 6).
- Seg 1, Chapter 8, Designing Non-Isothermal, Adiabatic Reactor (isomerization of butane). (2020, August 25).
- Safety study of an experimental apparatus for extraction with supercritical CO2. (2025, August 6).
- Solid Acid-Catalyzed Olefin/Isoparaffin Alkylation in Supercritical Carbon Dioxide (Chapter 9) - Green Catalysis and Reaction Engineering - Cambridge University Press & Assessment. (2022, September 15).
- Supercritical Water Partial Oxidation - NREL. (n.d.).
- Reactors - processdesign. (2016, February 22).
- Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC - NIH. (2022, March 11).
- REACTOR DESIGN AND SAFETY - SCI. (n.d.).
- Supercritical Water Oxidation | SCWO | PFAS Destruction Technology. (n.d.).
- Experimental Study for Development of Thermal Cracking Reaction Model of exo-THDCPD under Supercritical Condition - ResearchGate. (2025, December 22).
- REACTOR PHYSICS DESIGN OF SUPERCRITICAL CO2-COOLED AT - DSpace@MIT. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation unit - Wikipedia [en.wikipedia.org]
- 5. Solid Acid-Catalyzed Olefin/Isoparaffin Alkylation in Supercritical Carbon Dioxide (Chapter 9) - Green Catalysis and Reaction Engineering [cambridge.org]
- 6. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. revive-environmental.com [revive-environmental.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. teledynelabs.com [teledynelabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Advanced Analytical Methods for this compound Detection [eureka.patsnap.com]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. docs.nrel.gov [docs.nrel.gov]
- 16. Reactors - processdesign [design.cbe.cornell.edu]
- 17. ehs.ucsb.edu [ehs.ucsb.edu]
- 18. futurechemtech.com [futurechemtech.com]
- 19. soci.org [soci.org]
Application Notes & Protocols: The Central Role of Isobutane in the Synthesis of High-Octane Gasoline Components
Abstract
The global demand for cleaner, more efficient fuels has intensified the focus on producing high-octane gasoline with reduced environmental impact. Alkylate, a key blending component, is prized for its high octane rating, low vapor pressure, and absence of sulfur, olefins, and aromatics. Isobutane (i-C₄H₁₀) serves as the cornerstone feedstock for producing alkylate through the alkylation process. This guide provides an in-depth exploration of the synthesis of high-octane gasoline components from this compound, focusing on the underlying chemical principles, process variables, and detailed laboratory protocols. It is intended for researchers and chemical professionals engaged in fuel science and catalysis, offering both theoretical grounding and practical methodologies.
Introduction: The Imperative for High-Octane Fuels and the Role of this compound
Modern internal combustion engines are designed with higher compression ratios to maximize power output and fuel efficiency. However, this engineering choice increases the risk of "engine knock" or autoignition, a premature and uncontrolled combustion of the air-fuel mixture that can damage the engine.[1] The octane rating of a fuel quantifies its ability to resist this knocking. High-octane components are therefore essential for the formulation of premium gasoline.
Historically, octane was enhanced using lead-based additives, which have since been phased out due to their severe environmental and health impacts. Current strategies focus on blending various refinery streams. Among the most valuable blending stocks is alkylate , a mixture of highly branched, high-octane paraffinic hydrocarbons, primarily isoheptane and isooctane.[2]
This compound is the critical reactant in the synthesis of alkylate. The primary industrial route is the alkylation process , which combines this compound with light olefins (typically a mixture of propylene and butenes) to form larger isoparaffin molecules.[2][3] This process is a cornerstone of modern refineries, converting low-value byproducts from processes like Fluid Catalytic Cracking (FCC) into a premium gasoline component.[2][3] The resulting alkylate not only boosts the octane number but also dilutes the concentration of undesirable components like sulfur and aromatics in the final gasoline blend.[4]
This document will detail the core alkylation technologies, the critical process parameters that govern product quality, and a step-by-step protocol for a laboratory-scale synthesis.
The Alkylation Process: A Mechanistic Overview
The alkylation of this compound with olefins is a complex process catalyzed by strong acids. The reaction proceeds via a carbenium ion chain mechanism.[4][5] Understanding this mechanism is fundamental to comprehending why specific process conditions are chosen to maximize the yield and quality of the alkylate product.
The core steps are:
-
Chain Initiation: The acid catalyst protonates an olefin molecule (e.g., butene) to form a highly reactive secondary carbenium ion.[4][2]
-
Chain Propagation: This is the key value-generating step. The secondary carbenium ion is rapidly isomerized to the more stable tertiary-butyl carbenium ion. This ion then reacts with another olefin molecule to form a larger C₈ carbenium ion.[4]
-
Hydride Transfer & Regeneration: The C₈ carbenium ion abstracts a hydride ion (H⁻) from an this compound molecule. This produces a stable isooctane molecule (the desired product) and regenerates the tertiary-butyl carbenium ion, which continues the chain reaction.[4][6]
A critical competing reaction is olefin polymerization , where a carbenium ion reacts with another olefin molecule instead of an this compound molecule.[2] This side reaction produces long-chain, lower-octane hydrocarbons and undesirable byproducts known as acid-soluble oils (ASOs) or "conjunct polymers".[5] The primary goal of process optimization is to favor the hydride transfer reaction over polymerization.
Caption: Carbocation mechanism for this compound alkylation.
Catalytic Systems and Process Variables
The choice of catalyst dictates the operating conditions of an alkylation unit. Commercially, two liquid acid catalysts dominate the industry: sulfuric acid (H₂SO₄) and hydrofluoric acid (HF).[7][8]
Sulfuric Acid (H₂SO₄) vs. Hydrofluoric Acid (HF) Alkylation
Both H₂SO₄ and HF are effective catalysts, but they present different operational and safety challenges.[5][9]
| Parameter | Sulfuric Acid (H₂SO₄) Process | Hydrofluoric Acid (HF) Process | Rationale & Causality |
| Operating Temp. | 5–15 °C (41–59 °F) | 25–40 °C (77–104 °F) | H₂SO₄ requires refrigeration to suppress side reactions (e.g., oxidation, polymerization) that degrade both the acid and the alkylate quality.[10] HF is more selective at higher temperatures.[3] |
| Acid Strength | 88–95 wt% | 85–95 wt% | High acid strength is crucial for efficient protonation of olefins. Dilution with water and ASOs reduces catalytic activity. |
| This compound/Olefin Ratio | 8:1 to 15:1 | 10:1 to 15:1 | This is the most critical variable. A high excess of this compound ensures that a C₈ carbocation is more likely to encounter an this compound molecule for hydride transfer rather than another olefin for polymerization.[2] |
| Safety Concerns | High corrosivity, hazardous waste (spent acid) | Extreme toxicity, volatility, high corrosivity | Both are hazardous, but HF's ability to form a toxic vapor cloud upon release necessitates extensive safety systems and mitigation protocols.[9][11] |
| Catalyst Regeneration | Off-site regeneration required. | On-site regeneration is common. | HF can be more easily purified and recycled within the refinery, whereas spent sulfuric acid requires specialized processing plants.[3] |
The Emergence of Solid Acid Catalysts
Due to the significant hazards associated with liquid acids, extensive research is focused on developing solid acid catalysts (e.g., zeolites, metal-incorporated mesoporous silicas).[9][12] The goal is to create a safer, more environmentally benign process. The primary challenge remains catalyst deactivation due to the formation of heavy hydrocarbons that block active sites.[5]
Protocol: Laboratory-Scale Sulfuric Acid Catalyzed Alkylation
This protocol describes a representative batch synthesis of alkylate from this compound and a mixed butene feed using sulfuric acid as the catalyst.
Objective: To synthesize a high-octane alkylate product and understand the influence of key reaction parameters.
4.1 Materials and Reagents
-
Reactants:
-
This compound (≥99.5% purity), liquefied
-
Olefin Feed: Mixed Butenes (e.g., 40% 1-butene, 30% cis-2-butene, 30% trans-2-butene)
-
-
Catalyst: Sulfuric Acid (98 wt%)
-
Neutralization/Washing:
-
5% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
4.2 Equipment
-
High-pressure stirred autoclave reactor (e.g., Parr reactor) with cooling jacket, capable of >20 bar operation.
-
Mass flow controllers (MFCs) for precise gas/liquid delivery.
-
Chiller/circulator for temperature control.
-
Separatory funnel.
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) for product analysis.
Caption: Experimental workflow for lab-scale alkylation.
4.3 Step-by-Step Procedure
-
Reactor Preparation & Catalyst Charging:
-
Ensure the autoclave is clean and dry.
-
Charge the reactor with a pre-determined volume of 98% sulfuric acid.
-
Seal the reactor and perform a leak test. Purge the system with inert gas (e.g., Nitrogen) to remove air.
-
Begin cooling the reactor to the target temperature of 5°C using the circulating chiller.
-
-
Reactant Charging:
-
Once the acid has reached the target temperature, charge the reactor with liquefied this compound to achieve the desired high this compound-to-olefin molar ratio (e.g., 10:1).
-
Pressurize the reactor with Nitrogen to ensure all reactants remain in the liquid phase throughout the reaction (typically 5-10 bar).
-
-
Reaction Execution:
-
Begin vigorous stirring (>1000 RPM). Causality: Intense mixing is essential to create a large interfacial area between the immiscible hydrocarbon and acid phases, maximizing the reaction rate and minimizing localized olefin concentration.[2]
-
Slowly and continuously introduce the mixed butene feed into the reactor below the liquid surface at a controlled rate using an MFC. The addition should occur over 30-60 minutes. Causality: Slow addition prevents a spike in olefin concentration, which would favor polymerization over alkylation.
-
Monitor the reactor temperature and pressure throughout the addition. The reaction is exothermic, and the cooling system must maintain a stable temperature.[2]
-
After the olefin addition is complete, allow the reaction to continue for an additional 30 minutes to ensure full conversion.
-
-
Product Recovery and Workup:
-
Stop the stirring and cooling. Allow the phases to separate.
-
Carefully vent the excess pressure, which is primarily unreacted this compound.
-
Transfer the reactor contents to a separatory funnel. Two distinct layers will be visible: the upper hydrocarbon layer (product) and the lower, darker acid layer.
-
Drain and collect the spent acid layer for proper disposal.
-
Wash the hydrocarbon layer sequentially with a 5% NaOH solution (to neutralize any remaining acid) and then with deionized water until the washings are neutral.
-
Dry the final hydrocarbon product (alkylate) over anhydrous sodium sulfate.
-
4.4 Product Analysis
-
The composition of the final alkylate product can be determined using Gas Chromatography (GC-FID).
-
The primary products expected are trimethylpentanes (e.g., 2,2,4-trimethylpentane, i.e., isooctane) and dimethylhexanes.[5]
-
The Research Octane Number (RON) and Motor Octane Number (MON) of the product can be estimated from its detailed composition. High-quality alkylate typically has a RON of 94-99.[3]
Safety Considerations
-
Corrosive and Toxic Materials: Both concentrated sulfuric acid and hydrofluoric acid are extremely dangerous.[9] All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
High-Pressure Operations: The use of a high-pressure autoclave requires proper training and adherence to standard operating procedures to prevent catastrophic failure.
-
Flammable Hydrocarbons: this compound and butenes are highly flammable. Ensure there are no ignition sources in the vicinity of the experiment.
Conclusion
This compound is an indispensable raw material in the modern petroleum refinery for the production of high-octane gasoline. The alkylation process, which converts this compound and light olefins into clean-burning, high-performance alkylate, is a mature and critical technology. The quality of the final product is highly dependent on carefully controlling process variables, with the this compound-to-olefin ratio and reaction temperature being the most critical parameters to suppress unwanted side reactions. While traditional liquid acid catalysts remain the industry standard, ongoing research into solid acid catalysts promises a future with safer and more sustainable alkylation technologies.
References
- Title: this compound alkylation - Google Patents Source: Google Patents URL
-
Title: Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst Source: ACS Omega URL: [Link]
-
Title: Alkylation of this compound with 1-Butene on a Solid Acid Catalyst in Supercritical Reaction Media Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]
-
Title: How this compound Blends Optimize Fuel for Internal Combustion Engines Source: Patsnap Eureka URL: [Link]
-
Title: Conversion of isobutanol into isobutylene by dehydration over alumina catalysts Source: Catalysis Society of Japan URL: [Link]
-
Title: Alkylation unit - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Alkylation Process in Refineries: Transforming Components for Cleaner Fuels Source: Rodavigo URL: [Link]
-
Title: this compound Alkylation Source: ResearchGate URL: [Link]
-
Title: Sulfuric Acid Alkylation Process - Challenges & Solutions Source: Pall Corporation URL: [Link]
-
Title: Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Alkylation Source: PennState FSC 432: Petroleum Refining URL: [Link]
-
Title: Alkylation AKey to Cleaner Gasoline & Better Vehicle Mileage Source: American Fuel & Petrochemical Manufacturers URL: [Link]
-
Title: Alkylation is an important source for octane in gasoline Source: U.S. Energy Information Administration (EIA) URL: [Link]
-
Title: Episode - 3: Alkylation (Oil & Gas Industry) Source: YouTube URL: [Link]
-
Title: The two-step alkylation of this compound with butenes using sulfuric acid as a catalyst Source: Purdue University URL: [Link]
- Title: Dehydrogenation of this compound Source: Google Patents URL
-
Title: Alkylation Safety & the Production of Cleaner Gasoline Source: YouTube URL: [Link]
-
Title: this compound's Role in Alternative Fuel Development for Automobiles Source: Patsnap Eureka URL: [Link]
-
Title: Scheme reaction for isobutylene and isobutene to form 2,2,4-trimethylpentane (isooctane) Source: ResearchGate URL: [Link]
-
Title: Iso-Butene Production from this compound Dehydrogenation Source: YouTube URL: [Link]
-
Title: Mechanism of Catalyzed Alkylation of this compound with Olefins Source: ACS Publications URL: [Link]
-
Title: Octane rating - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Dimerized isobutene: An alternative to MTBE Source: American Chemical Society URL: [Link]
-
Title: Mesoporous solid acid catalysts for alkylation and dehydration reactions Source: The University of Kansas URL: [Link]
Sources
- 1. Alkylation is an important source for octane in gasoline - U.S. Energy Information Administration (EIA) [eia.gov]
- 2. Alkylation unit - Wikipedia [en.wikipedia.org]
- 3. courses.ems.psu.edu [courses.ems.psu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. afpm.org [afpm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US7550644B2 - this compound alkylation - Google Patents [patents.google.com]
- 10. Sulfuric Acid Alkylation Process - Challenges & Solutions | Pall Corporation [pall.com]
- 11. youtube.com [youtube.com]
- 12. Mesoporous solid acid catalysts for alkylation and dehydration reactions | Chemical & Petroleum Engineering [cpe.ku.edu]
Application Notes and Protocols for the Utilization of Isobutane in Fine Chemical Synthesis
Introduction: Re-evaluating Isobutane as a Strategic Reagent in Modern Synthesis
To the contemporary researcher in fine chemical and pharmaceutical synthesis, this compound is often relegated to the role of a simple fuel or aerosol propellant. However, a deeper examination of its chemical properties reveals a versatile and economically compelling C4 building block.[1] Its abundance as a byproduct of natural gas processing and petroleum refining makes it a cost-effective starting material.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the strategic use of this compound and its derivatives in fine chemical synthesis. We will explore its application as a source of the valuable tert-butyl group and as a hydride donor, moving beyond its traditional industrial uses to its application in the synthesis of complex molecules for the pharmaceutical, agrochemical, and specialty chemical sectors.[2]
Core Principles of this compound Reactivity
This compound's utility in fine chemical synthesis stems from two primary characteristics:
-
The Tertiary Carbon Center: The presence of a tertiary carbon atom makes this compound a precursor to the sterically demanding and electronically stabilizing tert-butyl group.[3] This moiety is crucial in drug design to enhance metabolic stability and in materials science to modify polymer properties.
-
Hydride Donor Capability: The tertiary C-H bond is relatively weak and can be abstracted, allowing this compound to act as a hydride donor in certain catalytic reactions, a principle widely exploited in industrial alkylation processes.
Application I: this compound as a Source for tert-Butylation Reactions
The introduction of a tert-butyl group onto aromatic and heteroaromatic scaffolds is a common strategy in medicinal chemistry to block metabolic pathways or to fine-tune the electronic properties of a molecule. While tert-butyl halides or alcohols are often employed, isobutylene, readily derived from this compound via dehydrogenation, is a direct and atom-economical reagent for this purpose.[4][5]
Mechanism: Friedel-Crafts Alkylation
The tert-butylation of aromatic compounds with isobutylene proceeds via the classical Friedel-Crafts alkylation mechanism. A strong acid catalyst, either a Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, solid acid catalysts like zeolites), protonates isobutylene to generate the stable tert-butyl carbocation. This electrophile is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity.
Protocol 2: Reductive Amination of an Aldehyde (Conceptual Protocol)
This protocol is presented as a conceptual framework for researchers to explore the use of this compound in reductive amination, a cornerstone reaction in pharmaceutical synthesis. The development of an effective catalyst is the primary challenge.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzaldehyde | 106.12 | 1.06 g | 0.01 |
| Aniline | 93.13 | 0.93 g | 0.01 |
| Hydride Transfer Catalyst | N/A | 1-5 mol% | N/A |
| This compound | 58.12 | Excess | Excess |
| Dichloromethane (anhydrous) | 84.93 | 20 mL | N/A |
Experimental Procedure:
-
Reaction Setup: In a high-pressure reactor equipped with a magnetic stirrer, combine 1.06 g (0.01 mol) of benzaldehyde, 0.93 g (0.01 mol) of aniline, and the hydride transfer catalyst in 20 mL of anhydrous dichloromethane.
-
Reaction Execution: Seal the reactor and purge with nitrogen. Introduce this compound to the desired pressure (e.g., 10-20 atm). Heat the reaction to the optimal temperature for the catalyst (e.g., 80-120°C) and stir for 12-24 hours.
-
Work-up: After the reaction, cool the reactor to room temperature and carefully vent the excess this compound in a well-ventilated fume hood.
-
Purification: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: The product, N-benzylaniline, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Protocols for Laboratory-Scale Use of this compound
This compound is a highly flammable gas and requires strict safety precautions in a laboratory setting. [6] Standard Operating Procedure (SOP) for this compound Handling:
-
Storage:
-
Handling:
-
All work with this compound must be conducted in a well-ventilated chemical fume hood.
-
Use only regulators, tubing, and fittings approved for use with flammable gases.
-
Check for leaks using a suitable leak detection solution before each use.
-
Ground and bond all equipment to prevent static discharge.
-
-
Personal Protective Equipment (PPE):
-
Safety glasses with side shields or chemical splash goggles are mandatory.
-
Flame-resistant lab coat.
-
Appropriate gloves (e.g., nitrile) should be worn, but be aware of their flammability.
-
-
Emergency Procedures:
Conclusion and Future Outlook
This compound presents a compelling case for its expanded use in fine chemical synthesis, offering both economic and potential environmental benefits. [1]Its role as a source of the tert-butyl group is well-established, and with the development of novel catalytic systems, its application as a hydride donor holds significant promise. For researchers in drug development and materials science, a thorough understanding of the reactivity and safe handling of this compound can unlock new synthetic pathways and contribute to more sustainable chemical manufacturing.
References
- Patsnap Eureka. (2025, July 24). This compound's Role in Fine Chemical Synthesis Cost and Benefits.
- Taylor & Francis. (Date N/A). This compound – Knowledge and References.
- Patsnap Eureka. (2025, July 25). Advantages of this compound as a Sustainable Agriculture Input.
- Patsnap Eureka. (2025, July 24). This compound Synthesis for Eco-Friendly Synthetic Fuels.
- Patsnap Eureka. (2025, July 24). This compound Reaction Mechanisms in Photo-Oxidation Processes.
- Comptes Rendus de l'Académie des Sciences. (2022, April 11). Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review.
- Mettler Toledo. (Date N/A). Friedel-Crafts Alkylation Reaction.
- Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
- PubChem. (Date N/A). This compound.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Quick Company. (Date N/A). A Method For Synthesis Of Alkyl Phenols Using Compounds Of Isobutene.
- Ijarse. (Date N/A). Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p.
- Chemistry For Everyone. (2025, August 12). How Do You Safely Handle this compound? [Video]. YouTube.
- Patsnap Eureka. (2025, July 24). This compound's Role in Fine Chemical Synthesis Cost and Benefits.
- University of Kentucky. (Date N/A). Standard Operating Procedures - Research Safety.
- PubChem. (Date N/A). This compound.
Sources
- 1. This compound's Role in Fine Chemical Synthesis Cost and Benefits [eureka.patsnap.com]
- 2. A Method For Synthesis Of Alkyl Phenols Using Compounds Of Isobutene [quickcompany.in]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. US6518474B1 - Process for producing isobutylene from tertiary butyl alcohol - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Isobutane Stability in Chemical Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to improve the stability and performance of isobutane in your chemical reactions. As a versatile and economically significant C4 hydrocarbon, this compound offers unique advantages as a reactant and solvent; however, managing its reactivity is crucial for achieving desired outcomes. This resource provides a comprehensive overview of this compound's chemical nature, factors influencing its stability, and actionable protocols to mitigate common experimental challenges.
Section 1: Understanding this compound's Intrinsic Stability and Reactivity
This compound (2-methylpropane) is an alkane, and like other alkanes, it is characterized by strong, nonpolar carbon-carbon and carbon-hydrogen single bonds. Under standard conditions, it is a relatively inert and stable molecule. In fact, this compound is thermodynamically more stable than its linear isomer, n-butane, by approximately 10 kJ/mol due to the stabilizing effects of carbon-carbon hyperconjugation involving the more stable secondary carbocation intermediate.[1] However, this inherent stability can be overcome under specific laboratory and industrial conditions, leading to a variety of desired and undesired chemical transformations.
The primary modes of this compound reactivity that researchers must manage are:
-
Acid-Catalyzed Reactions: In the presence of strong acids (both Brønsted and Lewis acids), this compound can be protonated to form a highly reactive tert-butyl cation. This carbocation is a key intermediate in commercially important reactions like alkylation but can also lead to unwanted side reactions if not properly controlled.
-
Free Radical Reactions: The tertiary C-H bond in this compound is weaker than the primary C-H bonds, making it more susceptible to abstraction by free radicals. This is the basis for reactions like halogenation and oxidation, which can be desirable but can also lead to a loss of selectivity and the formation of impurities.
-
Thermal Decomposition (Cracking): At elevated temperatures, the C-C and C-H bonds in this compound can rupture, leading to the formation of smaller hydrocarbons.[2] This is generally not a concern under typical organic synthesis conditions but can become relevant in high-temperature processes.
Section 2: Troubleshooting Guides for Common Experimental Issues
This section addresses specific problems that may arise during chemical reactions involving this compound. The solutions provided are based on established chemical principles and best practices in a laboratory setting.
Issue 1: Low Yield of the Desired Product in Acid-Catalyzed Reactions
Question: I am performing an acid-catalyzed reaction with this compound and an olefin, but the yield of my target alkylate is consistently low, and I am observing a complex mixture of byproducts. What could be the cause, and how can I improve the selectivity?
Answer:
Low selectivity in acid-catalyzed reactions involving this compound is often due to competing side reactions stemming from the carbocation intermediates. The primary culprits are typically oligomerization of the olefin, isomerization, and cracking of the desired product.
Causality and Troubleshooting Steps:
-
Insufficient this compound Concentration: A low this compound-to-olefin ratio is a common cause of poor selectivity. When the concentration of the olefin is too high relative to this compound, the olefin is more likely to react with itself (oligomerize) rather than with the tert-butyl cation derived from this compound.
-
Solution: Increase the molar ratio of this compound to olefin. In industrial alkylation, ratios can be as high as 10:1 or greater to favor the desired reaction pathway. For laboratory-scale reactions, starting with a 5:1 ratio and optimizing from there is a good practice.
-
-
Inadequate Mixing: Poor mass transfer between the hydrocarbon phase (this compound and olefin) and the acid catalyst can lead to localized areas of high olefin concentration, promoting side reactions.
-
Solution: Ensure vigorous and efficient stirring of the reaction mixture to maintain a fine emulsion and maximize the interfacial area between the reactants and the catalyst.
-
-
Elevated Reaction Temperature: Higher temperatures can provide the activation energy for undesirable side reactions like isomerization and cracking.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many acid-catalyzed alkylations, sub-ambient temperatures (e.g., 0-10°C) are often employed to enhance selectivity.
-
-
Catalyst Activity and Type: The strength and type of acid catalyst can significantly influence the reaction pathway. Very strong acids can sometimes promote unwanted side reactions.
-
Solution: If using a liquid acid like sulfuric acid, ensure its concentration is optimal. Deactivated or spent acid can lead to poor performance. Consider exploring solid acid catalysts or ionic liquids, which can offer improved selectivity and easier separation, although they may have their own challenges, such as deactivation.[3][4]
-
Issue 2: Uncontrolled Oxidation and Peroxide Formation
Question: I am using this compound as a solvent or reactant and am concerned about unwanted oxidation, especially the formation of peroxides. How can I detect and prevent this?
Answer:
While this compound is less prone to peroxide formation than ethers or other susceptible solvents, its autoxidation can occur, particularly in the presence of light, heat, and oxygen, to form tert-butyl hydroperoxide.[5] This can be a significant safety hazard and can introduce unwanted reactive species into your experiment.
Causality and Troubleshooting Steps:
-
Oxygen Exposure: The primary requirement for oxidation is the presence of oxygen.
-
Solution: Handle this compound under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using standard Schlenk line techniques or by working in a glovebox. Purge all reaction vessels and solvent transfer lines with an inert gas before introducing this compound.
-
-
Initiation by Light or Heat: UV light and elevated temperatures can initiate the free-radical chain reaction of oxidation.
-
Solution: Store this compound in a cool, dark place, away from direct sunlight or other strong light sources.[6] When setting up reactions, shield the apparatus from light using aluminum foil if it is sensitive to photo-initiation.
-
-
Presence of Radical Initiators: Contaminants in the reaction mixture could act as radical initiators.
-
Solution: Use high-purity, inhibitor-free this compound when precise control over the reaction is needed. If you suspect the presence of radical initiators, consider adding a free-radical scavenger.
-
Protocol for Preventing and Quenching Oxidation:
-
Use of Antioxidants/Radical Scavengers: For reactions that are particularly sensitive to oxidation or that must be run with some exposure to air, the addition of a small amount of a radical scavenger can be effective.
-
Common Choices: Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are effective at inhibiting free-radical chain reactions.[7][8] A typical concentration would be in the range of 10-100 ppm.
-
Procedure: Dissolve the required amount of BHT in a small volume of a compatible solvent and add it to the reaction mixture before introducing other sensitive reagents.
-
-
Detection of Peroxides: Before distilling or concentrating any solution containing this compound that has been stored for an extended period, it is prudent to test for the presence of peroxides.
-
Method: Use commercially available peroxide test strips. Moisten the strip with the liquid this compound (or a solution of it) and observe the color change according to the manufacturer's instructions.
-
Action: If peroxides are detected at levels above 10 ppm, the material should be treated to remove them or disposed of as hazardous waste.[9]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to purify this compound for high-sensitivity reactions?
A1: For most laboratory applications, purchasing high-purity grade this compound (e.g., 99.5% or higher) is the most practical approach.[10] These grades are typically free of sulfur compounds and have very low levels of other hydrocarbons. If further purification is required to remove trace amounts of olefins or moisture, the this compound gas can be passed through a series of purification columns containing activated alumina (for moisture) and a silica-alumina catalyst (for olefins).[11]
Q2: Can I use this compound as a solvent for my reaction?
A2: Yes, this compound can be an effective nonpolar solvent. Its high volatility can simplify product isolation through evaporation.[12] However, due to its low boiling point (-11.7°C), it must be handled as a liquefied gas under pressure or at low temperatures. This requires specialized equipment such as pressure-rated reactors or low-temperature reaction setups.
Q3: My reaction involving this compound is showing an induction period. What does this mean?
A3: An induction period in a free-radical reaction often indicates the presence of an inhibitor that is being consumed before the main reaction can begin. This could be a stabilizer added by the manufacturer or an impurity in one of your reagents. If this is undesirable, you may need to purify your this compound or other starting materials. Conversely, if you want to intentionally delay the onset of a reaction, you can add a controlled amount of an inhibitor.
Q4: What are the key safety precautions when working with this compound in a laboratory?
A4: The primary hazard of this compound is its extreme flammability.[13] Always work in a well-ventilated area, preferably within a fume hood, and ensure there are no ignition sources (sparks, open flames, hot surfaces) nearby.[14] Use appropriate personal protective equipment, including safety glasses, flame-resistant lab coat, and gloves.[14] this compound is heavier than air, so vapors can accumulate in low-lying areas. Ensure that all equipment is properly grounded to prevent static discharge.[15]
Q5: How do I properly dispose of excess this compound?
A5: Small quantities of this compound from a laboratory setting should never be vented into the fume hood. The preferred method is to burn the excess gas through a controlled flame at a safe distance from the main experimental setup, using a setup known as a "bubbler" or "burn-off needle." For larger quantities or lecture bottles, consult your institution's environmental health and safety office for guidance on returning the cylinder to the supplier or for proper disposal procedures.
Section 4: Data and Diagrams for Experimental Design
Table 1: Key Physical and Safety Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ | |
| Molar Mass | 58.12 g/mol | |
| Boiling Point | -11.7 °C (10.9 °F) | |
| Flash Point | -83 °C (-117 °F) | |
| Autoignition Temp. | 460 °C (860 °F) | |
| Vapor Pressure | 3.1 atm @ 21 °C | |
| Flammability Limits | 1.8 - 8.4% in air |
Diagram 1: General Workflow for Troubleshooting this compound Reactions
Caption: A logical workflow for diagnosing and resolving stability issues in reactions involving this compound.
Diagram 2: Key Reaction Pathways of this compound Instability
Caption: Competing reaction pathways for this compound under acidic and free-radical conditions.
References
- Patsnap Eureka. (2025). This compound's Role in Fine Chemical Synthesis Cost and Benefits.
- Patsnap Eureka. (2025). This compound's Role in Developing Heat Resilient Materials.
- Patsnap Eureka. (2025). This compound's Influence on Chemical Reaction Rates.
- Pushine Chemical. (2025). What are the reactions of laboratory isobutylene with acids?
- Patsnap Eureka. (2025). Advanced Analytical Methods for this compound Detection.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Patsnap Eureka. (2025). This compound's Influence on Chemical Reaction Rates.
-
Fang, K., et al. (2022). Investigation of a Complex Reaction Pathway Network of this compound/2-Butene Alkylation by CGC–FID and CGC-MS-DS. Molecules, 27(20), 6883. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Fang, K., et al. (2022). Investigation of a Complex Reaction Pathway Network of this compound/2-Butene Alkylation by CGC–FID and CGC-MS-DS. Molecules, 27(20), 6883. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Do You Safely Handle this compound? Retrieved from [Link]
- Patsnap Eureka. (2025). This compound Reaction Mechanisms in Photo-Oxidation Processes.
- Patsnap Eureka. (2025). How Butane Supports the Advancement of Supercritical Fluid Applications.
- Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition.
-
New Jersey Department of Health. (n.d.). This compound - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Al-Ahmari, A. M., & El-Sayed, M. Y. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 543. Retrieved from [Link]
- Block, E., et al. (2018). An improved method for the analysis of the reaction products of the partial this compound oxidation by gas chromatography using a green solvent.
-
Solvent Direct. (n.d.). Lab Grade this compound 99.5% Gas for Extraction. Retrieved from [Link]
- Patsnap Eureka. (2025). How Butane Supports the Advancement of Supercritical Fluid Applications.
-
Solvent Direct. (n.d.). Lab Grade this compound 99.5% Gas for Extraction. Retrieved from [Link]
-
Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
ifluidtec. (n.d.). Botanical Subcritical Butane Extractor. Retrieved from [Link]
-
ResearchGate. (2016). This compound Made Practical as a Reagent Gas for Chemical Ionization Mass Spectrometry. Retrieved from [Link]
-
Industrial Source. (n.d.). Hydrocarbons - Purity Protection. Retrieved from [Link]
-
Al-Ahmari, A. M., & El-Sayed, M. Y. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 543. Retrieved from [Link]
-
Wako Pure Chemical Industries. (n.d.). Polymerization Inhibitors|Q-1300|Q-1301. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Do Polymerization Inhibitors Work? Retrieved from [Link]
-
Clariant. (n.d.). Phenolic antioxidants. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). This compound – Knowledge and References. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why is this compound more thermodynamically stable than n-butane? Retrieved from [Link]
-
Starget Refrigerant. (2024). 7 this compound Applications And Related. Retrieved from [Link]
-
Boston University. (n.d.). Management and Safety of Peroxide Forming Chemicals. Retrieved from [Link]
-
Sharma, A., et al. (2012). Free radical scavengers in anaesthesiology and critical care. Indian Journal of Anaesthesia, 56(3), 227–233. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl hydroperoxide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018). Syntheses of this compound and Branched Higher Hydrocarbons from Carbon Dioxide and Hydrogen over Composite Catalysts. Retrieved from [Link]
-
PubChem. (n.d.). Isobutylene. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Guidelines for Safe Handling of Peroxide Forming Chemicals. Retrieved from [Link]
-
Air Liquide. (n.d.). This compound. Gas Encyclopedia. Retrieved from [Link]
-
Sharifi-Rad, M., et al. (2020). Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. Journal of Cellular and Molecular Medicine, 24(22), 12895-12910. Retrieved from [Link]
- Foster, E. G. (1983). U.S. Patent No. 4,408,082. Washington, DC: U.S.
-
Taylor & Francis Online. (n.d.). Butylated hydroxyanisole – Knowledge and References. Retrieved from [Link]
-
JEOL. (2026). Gas Chromatograph Mass Spectrometer. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound's Influence on Chemical Reaction Rates [eureka.patsnap.com]
- 4. Investigation of a Complex Reaction Pathway Network of this compound/2-Butene Alkylation by CGC–FID and CGC-MS-DS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C4H10 | CID 6360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rmu.edu [rmu.edu]
- 7. Phenolic antioxidants: Health Protection Branch studies on butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. marshall.edu [marshall.edu]
- 10. Antioxidant Mechanisms in Lipid Oxidation Prevention - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Oxygen free radical scavengers protect rat islet cells from damage by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant supplementation decreases lipid peroxidation biomarker F(2)-isoprostanes in plasma of smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Managing Isobutane Flammability in Laboratory Experiments
Welcome to the comprehensive technical support guide for managing the flammability of isobutane in your laboratory experiments. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound and prioritize a culture of safety and scientific integrity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is grounded in explaining the "why" behind safety protocols, ensuring a deep understanding of the risks and their mitigation.
Section 1: Understanding the Inherent Risks of this compound
This compound (2-methylpropane) is a colorless, highly flammable liquefied gas with a faint petroleum-like odor.[1][2] Its utility in various laboratory applications, such as a refrigerant, a propellant, or a reagent gas in mass spectrometry, is significant.[3] However, its physical properties necessitate stringent safety protocols. A thorough understanding of these properties is the foundation of safe laboratory practice.
Key Flammability Characteristics of this compound
| Property | Value | Significance in a Laboratory Context |
| Flammability Limits in Air | 1.8% to 8.4% by volume[1][4][5] | A small leak can quickly create a flammable mixture in a poorly ventilated area. |
| Autoignition Temperature | 460 °C (860 °F)[3][4][6] | Common laboratory equipment such as hot plates and heating mantles can serve as ignition sources. |
| Flash Point | -83 °C (-117 °F)[1][7] | This compound can ignite at extremely low temperatures, even from a static discharge. |
| Vapor Density | 2.06 (Air = 1)[1][7] | Vapors are heavier than air and will accumulate in low-lying areas, creating a hidden ignition risk.[1][2][8] |
| NFPA 704 Rating | Health: 0, Flammability: 4, Instability: 0[2][7][9] | The "4" in the red diamond signifies a severe fire hazard. |
Section 2: Troubleshooting Guide for Common Scenarios
This section addresses specific problems you might encounter while working with this compound, providing a logical workflow for troubleshooting and resolution.
Scenario 1: Suspected this compound Leak
Question: I smell a faint gasoline-like odor near my experimental setup involving an this compound cylinder. What should I do?
Answer: A faint petroleum-like odor is characteristic of this compound and indicates a potential leak.[1][2] Immediate and calm action is critical to prevent ignition.
Troubleshooting Workflow:
Caption: Workflow for responding to a suspected this compound leak.
Causality: The primary objective is to prevent the this compound concentration from reaching its lower explosive limit (LEL) of 1.8% in the presence of an ignition source.[5] Since this compound vapor is heavier than air, it can travel along the floor to a distant ignition source and flash back.[8] Avoiding the creation of sparks from electrical switches is crucial.[9]
Scenario 2: Frost Formation on Cylinder or Regulator
Question: I've noticed frost forming on the outside of my this compound cylinder and regulator. Is this normal?
Answer: Yes, this is a common occurrence, but it requires careful monitoring. This compound is stored as a liquefied gas under pressure.[1] As you draw gas from the cylinder, the liquid vaporizes (boils), a process that absorbs a significant amount of heat from the surroundings. This causes the cylinder and regulator to cool rapidly, and moisture from the air condenses and freezes on the cold surfaces.
Potential Issues and Solutions:
-
Excessive Withdrawal Rate: If you are drawing gas off too quickly, the pressure in the cylinder can drop, affecting the performance of your experiment.
-
Solution: Reduce the flow rate. If a high flow rate is necessary, consider using a larger cylinder or a cylinder equipped with a dip tube to withdraw liquid this compound to an external vaporizer.
-
-
Regulator Freezing: In extreme cases, the regulator can freeze, leading to a loss of pressure control.
-
Solution: If the regulator freezes, close the cylinder valve and allow it to warm up to ambient temperature naturally. Do NOT apply direct heat. Ensure your regulator is designed for use with liquefied gases.
-
Scenario 3: Inconsistent Gas Flow or Pressure
Question: My experiment requires a steady flow of this compound, but the pressure from the regulator is fluctuating. What could be the cause?
Answer: Fluctuating pressure can be due to several factors, often related to temperature changes or equipment issues.
Troubleshooting Steps:
-
Check for Frost: As mentioned in Scenario 2, excessive cooling of the cylinder due to a high withdrawal rate can cause the pressure to drop.
-
Inspect the Regulator: Ensure you are using a two-stage regulator for precise and stable pressure control. Single-stage regulators are more susceptible to pressure fluctuations as the cylinder pressure decreases.
-
Ambient Temperature: Significant changes in the laboratory's ambient temperature can affect the vapor pressure of the this compound in the cylinder.
-
Leak Check: Perform a leak check on all connections using a suitable leak detection solution (e.g., Snoop®). Even a small leak can cause noticeable pressure drops.
-
Cylinder Level: As the liquid this compound in the cylinder is depleted, the pressure will begin to drop more rapidly.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the essential personal protective equipment (PPE) requirements for handling this compound?
A1: Appropriate PPE is non-negotiable.[10] This includes:
-
Safety Goggles: To protect against splashes of liquid this compound.[10]
-
Flame-Resistant Lab Coat: Provides a barrier against fire.[10]
-
Cryogenic/Insulated Gloves: Contact with liquid this compound can cause severe frostbite.[8][11]
-
Closed-toe Shoes: To protect your feet from potential spills.
Q2: How should I properly store this compound cylinders in the laboratory?
A2: Proper storage is a critical control measure. Cylinders should be:
-
Stored in a well-ventilated, cool, and dry area, away from direct sunlight and heat sources.[12][13]
-
Kept away from incompatible materials, especially strong oxidizing agents.[1][14]
-
Secured in an upright position with valve protection caps in place.[12][15]
-
Stored at least 20 feet away from flammable and combustible liquids.[15][16]
-
Cylinder temperatures should not exceed 52 °C (125 °F).[12][15]
Q3: What type of fire extinguisher should be available when working with this compound?
A3: A dry chemical or carbon dioxide (CO2) fire extinguisher is suitable for this compound fires. Water is generally not recommended as it can spread the flammable liquid and is ineffective on a gas fire. In the event of a fire from a leaking gas source, the primary strategy is to stop the flow of gas if it can be done safely.[8] Do not extinguish a leaking gas fire unless the leak can be stopped.[13]
Q4: Can I use standard tubing and connectors with this compound?
A4: No. All tubing, connectors, and regulators must be compatible with this compound and rated for the pressures involved.[14] Materials like natural rubber, some plastics (polyethylene, PVC), and certain elastomers are unsuitable.[13] Stainless steel and other compatible metals are generally recommended.[3] Always use non-sparking tools when making connections.[8][12]
Q5: What are the best practices for preventing static electricity buildup when working with this compound?
A5: Static electricity can be a significant ignition source.[13] To mitigate this risk:
-
Ground and bond all equipment, including cylinders, tubing, and experimental apparatus.[14]
-
Maintain a moderate level of humidity in the laboratory, as dry air promotes static buildup.
Section 4: Experimental Protocols
Protocol 4.1: Leak Testing of this compound Connections
This protocol must be performed before every use of a new or reconfigured experimental setup involving this compound.
-
Preparation:
-
Ensure the area is well-ventilated and free of ignition sources.
-
Don the appropriate PPE (safety goggles, flame-resistant lab coat, insulated gloves).
-
-
Pressurization:
-
With the regulator's delivery valve closed, slowly open the main cylinder valve.
-
Adjust the regulator to the desired working pressure.
-
Close the main cylinder valve.
-
-
Observation:
-
Observe the high-pressure gauge on the regulator for 5-10 minutes. If the pressure drops, there is a leak in the high-pressure side (cylinder connection or regulator).
-
-
Leak Detection Solution:
-
If no drop is observed, open the regulator's delivery valve to pressurize the low-pressure side of the system.
-
Apply a commercial leak detection solution or a soap and water solution to all connections (e.g., regulator to cylinder, tubing connections).
-
The formation of bubbles indicates a leak.
-
-
Resolution:
-
If a leak is detected, depressurize the system, tighten the connection, and repeat the test.
-
If the leak persists, replace the faulty component.
-
Protocol 4.2: Emergency Shutdown Procedure
In the event of an emergency (e.g., fire, major leak, personnel injury), follow this procedure:
Sources
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C4H10 | CID 6360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 4. climalife.co.uk [climalife.co.uk]
- 5. chrysalisscientific.com [chrysalisscientific.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | Occupational Safety and Health Administration [osha.gov]
- 8. nj.gov [nj.gov]
- 9. s29.q4cdn.com [s29.q4cdn.com]
- 10. pushinechemical.com [pushinechemical.com]
- 11. file.globalso.com [file.globalso.com]
- 12. airgas.com [airgas.com]
- 13. api.vertexenergy.com [api.vertexenergy.com]
- 14. gasinnovations.com [gasinnovations.com]
- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 16. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Optimizing Temperature and Pressure for Isobutane Reactions
Welcome to the Technical Support Center for Isobutane Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing temperature and pressure in key this compound processes. Our goal is to bridge the gap between theoretical knowledge and practical application, offering solutions grounded in scientific principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of this compound reactions.
Q1: What are the primary industrial reactions involving this compound, and why are temperature and pressure critical parameters?
A1: this compound is a crucial feedstock in the petrochemical industry, primarily utilized in three main types of reactions:
-
Alkylation: this compound reacts with light olefins (like butenes) to produce alkylate, a high-octane gasoline blending component.[1][2][3] Temperature and pressure are critical for maximizing the desired C8 alkylate yield and minimizing side reactions like oligomerization.[4]
-
Dehydrogenation: this compound is converted to isobutylene, a valuable intermediate for producing MTBE, butyl rubber, and other chemicals.[2][5] This reaction is highly endothermic, making temperature a key factor in achieving high conversion rates.[6][7]
-
Isomerization: Normal butane (n-butane) is converted to this compound to supplement the feedstock for alkylation and dehydrogenation units. This reversible reaction's equilibrium is temperature-dependent, favoring this compound at lower temperatures.[8]
The precise control of temperature and pressure is paramount as it directly influences reaction kinetics, chemical equilibrium, catalyst activity and stability, and product selectivity.[9] Deviations from optimal conditions can lead to reduced yield, increased formation of undesirable byproducts, and accelerated catalyst deactivation.
Q2: How does temperature affect the selectivity of this compound dehydrogenation to isobutylene?
A2: Temperature has a significant and dual impact on this compound dehydrogenation. While higher temperatures increase the rate of the desired dehydrogenation reaction, they also accelerate the rates of undesirable side reactions, such as thermal cracking.[6][7][10] This leads to a trade-off between conversion and selectivity.
For instance, in a fluidized bed reactor, an optimal temperature of 575°C can yield an isobutylene mass fraction of around 47.6%.[6][10] Increasing the temperature can boost the isobutylene yield to over 52%, but it also significantly increases the yield of side products to an average of 20% by weight.[6][10] At temperatures between 550-580°C, the dehydrogenation rate is substantially higher than side reactions, but as the temperature rises, the rate of these side reactions increases more rapidly, reducing process selectivity.[7] For example, industrial processes may see selectivity drop from 90% at 565°C to 75% at 590°C.[7]
Q3: What is the role of pressure in this compound alkylation, and what are the typical operating pressures?
A3: In this compound alkylation, maintaining the reactants in the liquid phase is crucial for the reaction to proceed effectively.[11] Pressure is the primary parameter used to ensure a liquid phase at the reaction temperature.[11] Operating at an elevated pressure, typically around 8 bar, ensures that the light hydrocarbon components remain liquid, which is also beneficial for subsequent separation in distillation columns.[11] The reaction mechanism for alkylation is favored at a high this compound-to-olefin ratio, low temperature, and short contact time.[4]
Q4: Can you explain the relationship between temperature and equilibrium in n-butane isomerization to this compound?
A4: The isomerization of n-butane to this compound is a reversible reaction where the chemical equilibrium shifts towards this compound formation at lower temperatures. This makes the process more efficient at temperatures below 250°C.[8] Therefore, to maximize the yield of this compound, it is advantageous to operate the reactor at the lowest possible temperature that still allows for a reasonable reaction rate, which is dictated by the catalyst activity.
Section 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common issues encountered during this compound reaction optimization.
Troubleshooting Guide 1: Low Isobutylene Yield in Dehydrogenation
Problem: The yield of isobutylene from the dehydrogenation reactor is significantly lower than expected, despite operating at the recommended temperature.
Possible Causes & Troubleshooting Steps:
Experimental Protocol: Catalyst Activity Test
-
Sample Collection: Carefully extract a representative sample of the used catalyst from the reactor.
-
Sample Preparation: Prepare two catalyst beds in parallel microreactors: one with the used catalyst and one with a fresh catalyst of the same type.
-
Reaction Conditions: Set both reactors to the standard operating conditions for this compound dehydrogenation (e.g., Temperature: 575°C, Pressure: atmospheric).[6][10]
-
Feed Introduction: Introduce a feed stream of pure this compound at a known flow rate to both reactors.
-
Product Analysis: Analyze the product stream from each reactor using gas chromatography (GC) to determine the conversion of this compound and the selectivity to isobutylene.[12][13]
-
Comparison: Compare the performance of the used catalyst to the fresh catalyst. A significant drop in conversion or selectivity indicates catalyst deactivation.
Troubleshooting Guide 2: Poor Alkylate Quality (Low Octane Number)
Problem: The produced alkylate has a low octane number, indicating the presence of undesirable byproducts.
Possible Causes & Troubleshooting Steps:
Data Presentation: Impact of Temperature on Alkylate Composition
| Reaction Temperature (°C) | C8 Alkylate Selectivity (%) | Byproduct Selectivity (%) (e.g., C5-C7, C9+) | Research Octane Number (RON) |
| 0 | > 95 | < 5 | ~98 |
| 10 | 90-95 | 5-10 | ~96 |
| 20 | < 90 | > 10 | < 94 |
Note: Data is illustrative and will vary based on specific catalyst and process conditions.
Section 3: Advanced Topics & Safety Considerations
Q5: What are the safety concerns associated with high-pressure this compound reactions?
A5: this compound is a highly flammable gas and its handling under high pressure presents significant safety risks.[14][15] Key concerns include:
-
Flammability: this compound forms explosive mixtures with air.[16] All equipment must be properly grounded, and spark-proof tools should be used.[17]
-
Pressure Hazards: High-pressure systems require robust equipment design and regular inspection to prevent leaks and catastrophic failures.[18]
-
Asphyxiation Risk: In case of a leak, this compound can displace oxygen in enclosed spaces, leading to asphyxiation.[16] Adequate ventilation and gas detection systems are essential.
-
Frostbite: Contact with liquid this compound can cause severe frostbite due to its rapid evaporation.[15][19] Appropriate personal protective equipment (PPE) is mandatory.
Q6: What analytical techniques are recommended for monitoring this compound reaction products?
A6: The complexity of this compound reaction mixtures necessitates powerful analytical techniques for accurate product identification and quantification.[20][21]
-
Gas Chromatography (GC): This is the most common technique for separating and quantifying the volatile hydrocarbon products. A flame ionization detector (FID) is typically used for its high sensitivity to hydrocarbons.[12][13]
-
Mass Spectrometry (MS): When coupled with GC (GC-MS), it allows for the identification of unknown products and byproducts by providing information about their molecular weight and fragmentation patterns.[12][22]
-
Infrared (IR) and Raman Spectroscopy: These optical spectroscopy techniques can also be employed for the detection of this compound and its reaction products based on their unique spectral fingerprints.[22]
References
-
CFD-Simulation of this compound Dehydrogenation for a Fluidized Bed Reactor. (2022-12-06). ResearchGate. Retrieved from [Link]
-
CFD-Simulation of this compound Dehydrogenation for a Fluidized Bed Reactor. (n.d.). MDPI. Retrieved from [Link]
-
Reactions number choice in numerical simulation of the this compound dehydrogenation process in a fluidized bed. (n.d.). E3S Web of Conferences. Retrieved from [Link]
- Preparation process for isobutylene by catalytic dehydrogenation. (n.d.). Google Patents.
-
The Impact of this compound on Geothermal Conversion Efficiencies. (2025-07-24). Patsnap Eureka. Retrieved from [Link]
-
Iso-Butene Production from this compound Dehydrogenation | Aspen Plus Simulation. (2024-01-10). YouTube. Retrieved from [Link]
-
N-Butane Isomerization. (n.d.). SIE NEFTEHIM, LLC. Retrieved from [Link]
-
T-BDH this compound dehydrogenation technology. (n.d.). SIE NEFTEHIM, LLC. Retrieved from [Link]
-
How Butane Reactivity is Altered by Temperature Changes. (2025-07-25). Patsnap Eureka. Retrieved from [Link]
-
Effect of reaction temperature on the alkylate composition. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound's Influence on Chemical Reaction Rates. (2025-07-24). Patsnap Eureka. Retrieved from [Link]
-
Gasoline. (n.d.). Wikipedia. Retrieved from [Link]
-
Kinetic modeling of this compound dehydrogenation over Ga2O3/Al2O3 catalyst. (2020-02-01). Åbo Akademi University Research Portal. Retrieved from [Link]
-
Preliminar concept of a reaction system for alkylation of this compound on a solid catalyst. (2026-01-11). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved from [Link]
-
Pressure and temperature influence on propagation indices of n-butane–air gaseous mixtures. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of reaction temperatures on the conversion of iso-butane (a) and the yield of propylene (b). (n.d.). ResearchGate. Retrieved from [Link]
-
This compound Alkylation. (n.d.). ResearchGate. Retrieved from [Link]
-
Analyzing this compound Oxidation Reaction Products Using GC–MS. (2025-06-20). LCGC International. Retrieved from [Link]
-
THERMODYNAMIC ANALYSIS AND EXPERIMENTAL STUDY ON THE ISOMERIZATION OF n-BUTANE TO this compound. (n.d.). 石油炼制与化工. Retrieved from [Link]
-
Numerical Simulation of the Isoparaffins Dehydrogenation Process in Fluidized Bed Reactor: From Laboratory to Industry. (n.d.). MDPI. Retrieved from [Link]
-
This compound - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
This compound – Knowledge and References. (2019). Taylor & Francis. Retrieved from [Link]
-
Effects of Temperature on the Selectivity/Yield of Products and TMP/DMH Ratio. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound - SAFETY DATA SHEET. (2014-03-20). MESA Specialty Gases & Equipment. Retrieved from [Link]
-
Advanced Analytical Methods for this compound Detection. (2025-07-25). Patsnap Eureka. Retrieved from [Link]
-
What is the problem with flushing sulfuric acid with this compound in the reactor section of the alkylation unit? (2025-05-07). ResearchGate. Retrieved from [Link]
-
Theoretical investigation of catalytic n-butane isomerization over H-SSZ-13. (2023-07-04). Frontiers. Retrieved from [Link]
-
Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. (n.d.). ACS Omega. Retrieved from [Link]
-
iso-Octane, Version 2. (n.d.). Lawrence Livermore National Laboratory. Retrieved from [Link]
-
Combining computational and experimental studies to gain mechanistic insights for n-butane isomerisation with a model microporous catalyst. (2024-10-30). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
Alkylation of α-pinene with isobutene/isobutane over Hβ zeolite. (2024-06-04). RSC Publishing. Retrieved from [Link]
-
Gasoline Vapor Pressure & US RVP Control. (2015-08-11). CEMDA. Retrieved from [Link]
-
This compound. (n.d.). MESA Specialty Gases & Equipment. Retrieved from [Link]
-
The Impact of this compound on Energy System Resilience. (2025-07-25). Patsnap Eureka. Retrieved from [Link]
-
14.6: Reaction Mechanisms. (2026-01-27). Chemistry LibreTexts. Retrieved from [Link]
-
Sulfuric Acid Alkylation Process - Challenges & Solutions. (n.d.). Pall Corporation. Retrieved from [Link]
-
Investigation of a Complex Reaction Pathway Network of this compound/2-Butene Alkylation by CGC–FID and CGC-MS-DS. (n.d.). MDPI. Retrieved from [Link]
-
Investigation of a Complex Reaction Pathway Network of this compound/2-Butene Alkylation by CGC–FID and CGC-MS-DS. (2022-10-13). NIH. Retrieved from [Link]
-
Reaction Mechanism: Kinetic Isotope Effects, primary Kinetic Isotope Effect. (2024-12-18). YouTube. Retrieved from [Link]
-
Episode - 3: Alkylation (Oil & Gas Industry). (2023-01-29). YouTube. Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Airgas. Retrieved from [Link]
Sources
- 1. Gasoline - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Sulfuric Acid Alkylation Process - Challenges & Solutions | Pall Corporation [pall.com]
- 4. researchgate.net [researchgate.net]
- 5. T-BDH this compound dehydrogenation technology - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 6. mdpi.com [mdpi.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Combining computational and experimental studies to gain mechanistic insights for n -butane isomerisation with a model microporous catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01035C [pubs.rsc.org]
- 9. How Butane Reactivity is Altered by Temperature Changes [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Numerical Simulation of the Isoparaffins Dehydrogenation Process in Fluidized Bed Reactor: From Laboratory to Industry [mdpi.com]
- 14. This compound's Influence on Chemical Reaction Rates [eureka.patsnap.com]
- 15. nj.gov [nj.gov]
- 16. mesagas.com [mesagas.com]
- 17. s29.q4cdn.com [s29.q4cdn.com]
- 18. The Impact of this compound on Geothermal Conversion Efficiencies [eureka.patsnap.com]
- 19. airgas.com [airgas.com]
- 20. mdpi.com [mdpi.com]
- 21. Investigation of a Complex Reaction Pathway Network of this compound/2-Butene Alkylation by CGC–FID and CGC-MS-DS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advanced Analytical Methods for this compound Detection [eureka.patsnap.com]
Technical Support Center: Purification of Research-Grade Isobutane
Welcome to the technical support center for the purification of research-grade isobutane. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their experimental work. Here, you will find in-depth answers to frequently asked questions, detailed troubleshooting guides for common issues, and validated protocols for key purification techniques. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in research-grade this compound, and why are they problematic?
Even research-grade this compound can contain impurities that can interfere with sensitive applications. The most common impurities include:
-
Other C4 Hydrocarbons: Normal butane (n-butane), isobutene, 1-butene, and 2-butene are structurally similar to this compound and often co-exist in commercial grades.[1] Their presence can affect the precise physical and chemical properties of the this compound, leading to inconsistencies in reactions or extractions.
-
Lighter Hydrocarbons: Methane, ethane, and propane can be present from the natural gas or petroleum sources from which this compound is derived.[1][2] These are typically more volatile and can alter the vapor pressure of the this compound.
-
Water: Moisture can be introduced during production, storage, or handling. Water can be detrimental in applications sensitive to moisture, such as in certain catalytic reactions or when used as a refrigerant.
-
Sulfur Compounds: Hydrogen sulfide (H₂S) and mercaptans may be present in trace amounts. These compounds can poison catalysts and introduce undesirable odors or side reactions.
-
Organic Impurities: Depending on the manufacturing process, other organic compounds might be present as residual starting materials or by-products.[3]
The criticality of removing these impurities depends on the specific application. For instance, in botanical extractions, any non-volatile residues can contaminate the final product.[4] In catalysis, even trace amounts of certain impurities can deactivate the catalyst.
Q2: What are the primary methods for purifying research-grade this compound in a laboratory setting?
The two most common and effective methods for purifying this compound to high levels are fractional distillation and adsorption.
-
Fractional Distillation: This technique separates hydrocarbons based on their boiling points.[5] While effective for separating components with significantly different boiling points, it can be challenging and energy-intensive for separating close-boiling isomers like this compound and n-butane.[6]
-
Adsorption: This method utilizes porous materials, such as molecular sieves or activated alumina, to selectively trap impurity molecules while allowing the this compound to pass through.[7][8] Adsorption is highly effective for removing a wide range of impurities, including water, sulfur compounds, and other hydrocarbons.[1]
Q3: How do I choose the right molecular sieve for my this compound purification?
The choice of molecular sieve depends on the size of the molecules you want to remove. Molecular sieves are crystalline aluminosilicates with a uniform pore structure.
-
3A Molecular Sieves: With a pore opening of 3 angstroms, these are excellent for removing water, as the small water molecules can enter the pores while the larger this compound molecules cannot.
-
4A Molecular Sieves: These have a 4-angstrom pore opening and can remove water as well as other small molecules like carbon dioxide and hydrogen sulfide.
-
5A Molecular Sieves: With a 5-angstrom pore size, these can separate linear hydrocarbons (like n-butane) from branched hydrocarbons (like this compound).[9]
-
13X Molecular Sieves: These have a larger pore opening (around 10 angstroms) and can adsorb a wider range of larger molecules, including aromatic compounds.[10]
For general drying of this compound, a 3A or 4A molecular sieve is typically sufficient. For separating n-butane from this compound, a 5A molecular sieve is the appropriate choice.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound and provides systematic solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Separation Efficiency in Fractional Distillation | 1. Insufficient Column Height or Packing: The number of theoretical plates is too low for the separation. 2. Incorrect Reflux Ratio: An improper reflux ratio can lead to either flooding or poor separation. 3. Fluctuations in Heating or Cooling: Inconsistent boil-up rate or condensation can disrupt the equilibrium within the column. | 1. Increase Column Efficiency: Use a longer packed column or a column with more efficient packing material to increase the number of theoretical plates. 2. Optimize Reflux Ratio: Start with a higher reflux ratio to establish equilibrium and then gradually decrease it to find the optimal balance between separation efficiency and throughput. 3. Stabilize System: Use a stable heating source (e.g., heating mantle with a controller) and ensure a consistent flow of coolant to the condenser. |
| Adsorbent Bed Becomes Saturated Quickly | 1. High Initial Impurity Concentration: The starting material has a higher level of impurities than anticipated. 2. Insufficient Amount of Adsorbent: The volume of the adsorbent bed is too small for the amount of this compound being purified. 3. Improper Adsorbent Activation: The adsorbent was not properly activated (dried) before use, reducing its adsorption capacity. | 1. Pre-Purification Step: If feasible, use a pre-purification step to remove the bulk of the impurities. 2. Increase Bed Size: Calculate the required amount of adsorbent based on the expected impurity levels and the adsorbent's capacity. 3. Proper Activation: Ensure the molecular sieves or other adsorbents are activated according to the manufacturer's instructions, typically by heating under vacuum or with a flow of inert gas. |
| Product Contamination After Adsorption | 1. Channeling in the Adsorbent Bed: The gas is not flowing uniformly through the adsorbent bed, creating channels where it has minimal contact with the adsorbent. 2. Incorrect Adsorbent Selection: The chosen adsorbent is not effective at removing the specific impurities present. 3. Adsorbent Degradation: The adsorbent may have been chemically degraded by aggressive impurities. | 1. Proper Packing: Pack the adsorption column carefully to ensure a uniform bed density. Using a smaller particle size adsorbent can also help. 2. Re-evaluate Adsorbent: Analyze the impurities in your starting material and select an adsorbent with the appropriate pore size and surface chemistry.[7] 3. Use a Guard Bed: If aggressive impurities are suspected, use a sacrificial guard bed of a more robust adsorbent upstream of the main purification bed. |
| Reduced Flow Rate Through Adsorbent Bed | 1. Adsorbent Fines: The adsorbent particles have broken down, creating fine particles that are clogging the column. 2. Liquid Entrainment: If purifying gaseous this compound, liquid droplets could be entering the adsorbent bed and blocking the pores. | 1. Use Dust-Free Adsorbents: Select adsorbents that are less prone to attrition. Placing a layer of glass wool at the column outlet can help retain fines. 2. Install a Knock-out Pot: Place a liquid separator or knock-out pot before the adsorbent bed to remove any entrained liquids. |
Experimental Protocols
Protocol 1: Drying of this compound using a Molecular Sieve Adsorption Column
This protocol describes the removal of water from research-grade this compound using a packed bed of 3A molecular sieves.
Materials:
-
Cylinder of research-grade this compound
-
Two-stage pressure regulator suitable for flammable gases
-
Stainless steel tubing and fittings
-
Adsorption column (stainless steel or glass)
-
3A molecular sieves (activated)
-
Flow meter
-
Gas-tight collection vessel (e.g., a clean, evacuated gas cylinder)
-
Ventilation system (fume hood or snorkel)
Procedure:
-
Safety First: Ensure all work is performed in a well-ventilated area, away from ignition sources.[11][12] this compound is highly flammable.[13]
-
Activate Molecular Sieves: Activate the 3A molecular sieves by heating them in a vacuum oven at the temperature and for the duration recommended by the manufacturer (typically 175-260 °C for several hours).[14] Allow them to cool to room temperature under vacuum or in a desiccator before use.
-
Pack the Adsorption Column: Carefully pack the adsorption column with the activated molecular sieves, ensuring there are no voids or channels. Place a small plug of glass wool at the inlet and outlet of the column to retain the sieve material.
-
Assemble the System: Connect the this compound cylinder with the pressure regulator to the inlet of the adsorption column using stainless steel tubing. Connect the outlet of the column to the flow meter and then to the collection vessel. Ensure all connections are leak-tight.
-
Purge the System: Purge the entire system with a low flow of this compound for several minutes to displace any air.
-
Purification: Set the pressure regulator to the desired delivery pressure (typically low, e.g., 5-10 psig). Open the valve on the collection vessel and adjust the flow rate of this compound through the system using the flow meter.
-
Collection: Collect the purified, dry this compound in the collection vessel.
-
Shutdown: When the desired amount of this compound has been collected, close the valve on the collection vessel, then close the valve on the this compound cylinder. Allow the pressure in the system to vent through the collection line before disconnecting any fittings.
Protocol 2: Removal of n-Butane from this compound using 5A Molecular Sieves
This protocol is a more advanced application of adsorption for separating isomeric impurities.
Materials:
-
Same as Protocol 1, but with 5A molecular sieves instead of 3A.
-
Gas chromatograph (GC) for analyzing the purity of the product.
Procedure:
-
Follow Steps 1-4 of Protocol 1 , using activated 5A molecular sieves.
-
Purge the System: Purge the system with a low flow of the this compound/n-butane mixture.
-
Purification and Monitoring: Begin flowing the gas mixture through the column at a controlled rate. Periodically take small samples of the gas exiting the column and analyze them by GC to monitor the purity of the this compound.
-
Breakthrough Detection: The concentration of n-butane in the outlet stream will remain very low until the adsorbent bed becomes saturated. At this point, the n-butane concentration will begin to rise sharply. This is known as "breakthrough."
-
Collection: Collect the high-purity this compound product before breakthrough occurs.
-
Shutdown and Regeneration: Once breakthrough is detected, stop the flow and shut down the system as described in Protocol 1. The 5A molecular sieves will need to be regenerated by heating with a flow of a hot, inert gas to desorb the trapped n-butane.
Visualizations
Diagram 1: this compound Purification Workflow
Caption: Decision tree for troubleshooting low purity in adsorption-based purification.
References
Sources
- 1. US6022398A - Adsorption separation and purification apparatus and process for high purity this compound production - Google Patents [patents.google.com]
- 2. This compound | C4H10 | CID 6360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cksupply.com [cksupply.com]
- 5. US4773968A - N-butane/isobutane fractionation - Google Patents [patents.google.com]
- 6. worldscientific.com [worldscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101092321A - Method for separating out isobutene in high purity from liquefied petroleum gas - Google Patents [patents.google.com]
- 9. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 10. US3531539A - Isobutene separation with a molecular sieve - Google Patents [patents.google.com]
- 11. vitol.com [vitol.com]
- 12. nj.gov [nj.gov]
- 13. alsafetydatasheets.com [alsafetydatasheets.com]
- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Isobutane Synthesis by Minimizing Unwanted Side Reactions
Welcome to the Technical Support Center for Isobutane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the minimization of unwanted side reactions during this compound synthesis. Our goal is to equip you with the knowledge to enhance your reaction efficiency, improve product purity, and ensure the reliability of your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions in this compound Synthesis
This section addresses specific challenges you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low Selectivity in this compound Alkylation - High Levels of Oligomers/Polymers
Question: My this compound alkylation reaction is producing a significant amount of heavy-end byproducts, and the selectivity for the desired C8 alkylate is low. How can I suppress the formation of these oligomers and polymers?
Answer:
The formation of oligomers and polymers is a common side reaction in this compound alkylation, primarily driven by the reaction of olefins with each other instead of with this compound.[1] This reduces the yield of your target product and can lead to catalyst deactivation. Here’s a systematic approach to troubleshoot this issue:
Underlying Causes and Mitigation Strategies:
-
Inadequate this compound-to-Olefin Ratio: A low local concentration of this compound at the reaction interface allows olefins to react with each other. It is crucial to maintain a high excess of this compound at the point of reaction to favor the desired alkylation pathway.[1][2]
-
Solution: Increase the this compound-to-olefin molar ratio in your feed. A common industrial practice is to maintain a high recycle rate of this compound.[1] For laboratory-scale experiments, ensure your feed composition reflects a significant excess of this compound.
-
-
Elevated Reaction Temperature: Higher temperatures accelerate the rate of all reactions, but they disproportionately favor the polymerization of olefins.[1][3]
-
Low Acid Strength (for Acid-Catalyzed Processes): As the concentration of the acid catalyst (e.g., sulfuric acid) decreases, its ability to effectively catalyze the desired alkylation reaction diminishes, while the rate of side reactions, including polymerization, increases.[1]
-
Solution: Maintain a high acid concentration. For sulfuric acid, a concentration of 95-96% is often optimal for maximizing the yield of the main alkylation products.[4] Regularly monitor the acid strength and replenish it as needed.
-
-
Poor Mixing and Mass Transfer: Inadequate mixing between the hydrocarbon and acid phases can lead to localized areas of low this compound concentration, promoting olefin polymerization. The mass transfer of this compound to the acid phase is often the rate-limiting step.[4]
-
Solution: Enhance the agitation in your reactor to ensure a fine emulsion and improve the interfacial contact area between the two phases. This facilitates the transfer of this compound to the catalytic sites.
-
Experimental Protocol for Optimizing this compound-to-Olefin Ratio:
-
Set up a series of parallel reactions in a stirred batch autoclave.
-
Maintain constant reaction conditions (temperature, pressure, catalyst concentration, and stirring speed) across all reactions.
-
Vary the molar ratio of this compound to olefin in the feed, for example, from 5:1 to 15:1.
-
After a fixed reaction time, quench the reactions and analyze the product distribution using gas chromatography (GC).
-
Plot the selectivity for the desired C8 alkylate and the formation of heavy-ends as a function of the this compound-to-olefin ratio to determine the optimal condition.
Logical Workflow for Troubleshooting Low Selectivity:
Caption: Troubleshooting workflow for low C8 alkylate selectivity.
Problem 2: Undesirable Product Distribution in Isosynthesis - Formation of Methane and Lighter Hydrocarbons
Question: My isosynthesis reaction from syngas is producing a high yield of methane and other light hydrocarbons (C1-C3) instead of the desired this compound. What adjustments can I make to improve selectivity?
Answer:
In isosynthesis, the goal is to selectively produce branched C4 hydrocarbons. The formation of methane and other light hydrocarbons is a competing reaction pathway. Optimizing your catalyst and reaction conditions is key to directing the synthesis towards this compound.
Underlying Causes and Mitigation Strategies:
-
Suboptimal Reaction Temperature: Higher reaction temperatures can favor the formation of lighter hydrocarbons and methane due to increased cracking of larger molecules and altered catalyst activity.[5]
-
Solution: Carefully control the reaction temperature. While higher temperatures can increase CO conversion, there is an optimal range for this compound selectivity. For some catalyst systems, such as Cu-ZnO/Pd-β, a temperature range of 325–350°C has been found to be suitable for maximizing LPG selectivity.[5]
-
-
Incorrect H₂/CO Ratio in Syngas: The ratio of hydrogen to carbon monoxide in the feed gas significantly influences the product distribution. An excessively high H₂/CO ratio can lead to increased hydrogenation and the formation of methane.
-
Solution: Adjust the H₂/CO ratio in your syngas feed. The optimal ratio is catalyst-dependent. For some systems, a lower H₂/COₓ ratio can inhibit the formation of this compound.[5]
-
-
Inappropriate Catalyst Composition: The choice of catalyst and its composition are critical for selective this compound synthesis. The catalyst should facilitate the formation of methanol or other intermediates and their subsequent conversion to branched hydrocarbons.
-
Solution: Utilize a hybrid catalyst system designed for isosynthesis, such as a methanol synthesis catalyst (e.g., CuZnZrAl) combined with a zeolite (e.g., Pd-β).[5] The ratio of the two catalyst components can be optimized to enhance this compound selectivity.[5] Zeolites with specific pore structures and acidity, like PLS-3, can also be employed to suppress hydrogen transfer and aromatization reactions, leading to higher olefin selectivity which can then be hydrogenated to this compound.[6]
-
-
High Reaction Pressure: While increased pressure can enhance CO conversion, its effect on selectivity can be complex and catalyst-dependent. For some systems, increasing the reaction pressure favors the formation of this compound.[5]
-
Solution: Optimize the reaction pressure. For Cu-ZnO/Pd-β catalysts, a pressure range of 2.1–3.6 MPa has been shown to be effective.[5]
-
Data on Reaction Condition Effects in Isosynthesis:
| Parameter | Effect on this compound Selectivity | Recommended Action | Reference |
| Temperature | Increasing temperature can decrease this compound selectivity. | Optimize for your specific catalyst system; avoid excessive temperatures. | [5] |
| Pressure | Increasing pressure can increase this compound selectivity. | Operate at moderately high pressures (e.g., 2.0-3.6 MPa). | [5] |
| H₂/COₓ Ratio | A higher ratio may favor methane formation. | Adjust the ratio based on catalyst performance. | [5] |
| Catalyst Ratio | The weight ratio of methanol synthesis catalyst to zeolite is crucial. | Optimize the ratio to maximize this compound yield. | [5] |
Frequently Asked Questions (FAQs)
Q1: What is the role of feedstock purity in minimizing side reactions, and what are the common impurities to be aware of?
A1: Feedstock purity is paramount for minimizing unwanted side reactions and prolonging catalyst life. Impurities can act as catalyst poisons, participate in undesirable reactions, or alter the reaction environment.
-
In Alkylation:
-
Water and Alcohols: These can dilute the acid catalyst, reducing its effectiveness and increasing corrosion.[1][7]
-
Sulfur Compounds: Can lead to the formation of acid-soluble oils (ASO), increasing acid consumption.[7]
-
Dienes: These compounds readily polymerize, leading to increased acid consumption and reduced alkylate quality.[7]
-
Action: Implement robust feed pretreatment steps such as caustic washing, amine scrubbing, and molecular sieve dehydration to remove these contaminants.[7][8]
-
-
In Isosynthesis:
-
Sulfur and Nitrogen Compounds in Syngas: These can poison the metal components of the catalyst.
-
Action: Utilize appropriate syngas cleanup technologies before introducing the feed to the reactor.
-
Q2: How does catalyst deactivation occur in this compound synthesis, and what are the strategies for regeneration?
A2: Catalyst deactivation is a significant issue that leads to a decline in activity and selectivity over time. The mechanisms of deactivation vary with the synthesis method.
-
Alkylation (Solid Acid Catalysts): Deactivation is often caused by the blockage of catalyst pores and the coverage of active sites by heavy hydrocarbon deposits (coke) formed from oligomerization reactions.[9]
-
Dehydrogenation: Deactivation is primarily due to coke deposition on the catalyst surface.[10]
-
Regeneration: The catalyst can typically be regenerated by controlled combustion of the coke with air.[10]
-
Catalyst Deactivation and Regeneration Workflow:
Sources
- 1. Alkylation unit - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. portal.tpu.ru [portal.tpu.ru]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. Question 14: What are your strategies to reduce alky acid consumption? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 8. How Butane Refinement Enhances Purity in Fine Chemical Synthesis [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic dehydrogenation of this compound over a Ga2O3/ZnO interface: reaction routes and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparing isobutane and propane as refrigerants in scientific equipment
An In-Depth Comparison of Isobutane (R-600a) and Propane (R-290) as Refrigerants in Scientific Equipment
For researchers, scientists, and drug development professionals, the selection of refrigeration equipment is a critical decision that directly impacts the integrity of valuable samples and the reproducibility of experimental outcomes. The choice of refrigerant within these systems is a key determinant of performance, energy efficiency, and safety. This guide provides a comprehensive comparison of two leading natural refrigerants, this compound (R-600a) and propane (R-290), to empower you with the technical knowledge needed to make an informed decision for your laboratory's specific needs.
Executive Summary: A Tale of Two Hydrocarbons
This compound and propane are both hydrocarbon refrigerants that have gained prominence as environmentally friendly alternatives to hydrofluorocarbons (HFCs), which are being phased out due to their high global warming potential (GWP).[1][2] Both R-600a and R-290 have a GWP of less than 5 and an Ozone Depletion Potential (ODP) of zero, making them excellent choices for sustainable laboratory operations.[2][3][4]
While they share environmental benefits, their thermodynamic properties differ, leading to distinct performance characteristics. In essence, Propane (R-290) typically offers superior cooling capacity and energy efficiency (measured as the Coefficient of Performance or COP), making it well-suited for applications requiring rapid temperature pulldown and robust cooling, such as large-capacity or ultra-low temperature (ULT) freezers.[[“]][6][7] Conversely, This compound (R-600a) operates at lower pressures and generally results in lower compressor power consumption, which can be advantageous in smaller, domestic-style laboratory refrigerators and freezers.[6][7][8]
The selection between the two is not a simple matter of one being "better" than the other; it is a nuanced decision based on the specific application, cooling requirements, and equipment design.
Fundamental Properties: A Head-to-Head Comparison
Understanding the fundamental physical and thermodynamic properties of this compound and propane is crucial to appreciating their performance differences in refrigeration systems.
| Property | This compound (R-600a) | Propane (R-290) | Significance in Refrigeration |
| Chemical Formula | C₄H₁₀ | C₃H₈ | The molecular structure influences thermodynamic behavior. |
| Molar Mass ( g/mol ) | 58.12 | 44.1 | Affects the mass flow rate required for a given cooling capacity. |
| Boiling Point (°C at 1 atm) | -11.7 | -42.1 | A lower boiling point is generally advantageous for achieving low temperatures. |
| Latent Heat of Vaporization (kJ/kg) | ~367 | ~428 | A higher value means more heat is absorbed during evaporation, leading to greater cooling effect per unit mass. |
| Operating Pressure | Lower | Higher | R-290's higher pressure necessitates more robust system components but also contributes to its higher volumetric cooling capacity.[8] |
| Global Warming Potential (GWP) | ~3 | ~3 | Both are environmentally benign compared to HFCs.[3][4] |
| Ozone Depletion Potential (ODP) | 0 | 0 | Neither refrigerant harms the ozone layer.[1][2] |
| Flammability | Highly Flammable (A3) | Highly Flammable (A3) | Both require specific safety protocols and equipment design to mitigate risks.[9] |
Performance Deep Dive: Experimental Evidence
The theoretical properties translate into real-world performance differences. Multiple experimental studies have compared the performance of R-600a and R-290 in various refrigeration systems.
Cooling Capacity & Energy Efficiency (COP)
Experimental data consistently demonstrates that propane (R-290) offers a significantly higher cooling capacity and Coefficient of Performance (COP) compared to this compound (R-600a).[[“]][6][7] The COP is a critical measure of efficiency, representing the ratio of cooling provided to the work input by the compressor.
One study found that R-290 provided an average of 23.77% increase in COP and an 82.55% increase in cooling capacity compared to R-600a in the same vapor compression refrigeration setup.[6][7] This superior performance of R-290 is largely attributed to its favorable thermodynamic properties, including a higher latent heat of vaporization.
However, it's worth noting that for smaller refrigeration systems, R-600a's larger latent heat of evaporation can achieve good cooling effects at lower evaporation temperatures, contributing to energy savings in those specific applications.[8]
Energy Consumption
While R-290 is more efficient in terms of COP, systems using R-600a often exhibit lower compressor power consumption.[[“]] An experimental comparison revealed that R-600a resulted in an average of 33.44% less compressor power consumption than R-290.[6][7] This is due to the lower operating pressures and mass flow rates of this compound.[[“]] For laboratories where minimizing peak power draw is a priority, and the cooling load is moderate, R-600a can be an attractive option.
Temperature Performance and Pull-Down Time
The higher cooling capacity of R-290 generally translates to a faster pull-down time, which is the time it takes for the freezer to reach its setpoint temperature from ambient conditions. This is a critical factor in a research environment, especially when commissioning new equipment or after a defrost cycle, as it minimizes the time samples are exposed to suboptimal temperatures. While direct comparative studies on pull-down times in scientific freezers are not abundant in the provided search results, the significantly higher cooling capacity of R-290 strongly suggests its superiority in this regard.[6][7]
Quantitative Performance Comparison from Experimental Studies
| Performance Metric | This compound (R-600a) | Propane (R-290) | Key Takeaway |
| Cooling Capacity | Lower | Up to 82.55% higher | R-290 provides significantly more cooling power.[6][7] |
| Coefficient of Performance (COP) | Lower | Up to 23.77% higher | R-290 is more energy efficient per unit of work.[6][7] |
| Compressor Power Consumption | ~33.44% Lower | Higher | R-600a systems can have a lower power draw.[6][7] |
| Operating Pressure | Lower | Higher | System design must accommodate the different pressures.[8] |
Experimental Protocol for Refrigerant Performance Evaluation
To ensure a self-validating comparison of this compound and propane in a specific piece of scientific refrigeration equipment, the following experimental protocol should be followed. This protocol is designed to measure key performance indicators under controlled laboratory conditions.
Objective: To quantitatively compare the cooling performance, energy consumption, and temperature stability of R-600a and R-290 in a laboratory freezer.
Materials:
-
Two identical laboratory freezers, one designed for R-600a and the other for R-290.
-
Power meters to measure energy consumption.
-
High-precision temperature data loggers.
-
Ambient temperature and humidity sensors.
-
Stopwatch.
Methodology:
-
Environmental Control: Place both freezers in a climate-controlled room with a stable ambient temperature (e.g., 25°C) and relative humidity. Ensure adequate ventilation as per safety standards.
-
Instrumentation:
-
Place multiple temperature data loggers inside each freezer compartment at various locations (top, middle, bottom, near the door) to get a comprehensive temperature profile.
-
Connect each freezer to a dedicated power meter to record real-time and cumulative energy consumption.
-
-
Pull-Down Test:
-
Ensure both freezers are at ambient temperature.
-
Simultaneously turn on both freezers, set to the target temperature (e.g., -80°C for a ULT freezer).
-
Record the time it takes for the center of each freezer to reach the setpoint. This is the pull-down time.
-
-
Energy Consumption Test:
-
Once the setpoint is reached, allow the freezers to operate for a 24-hour period under no-load conditions (door closed).
-
Record the total energy consumed by each freezer during this period.
-
-
Temperature Stability Test:
-
During the 24-hour energy consumption test, analyze the data from the temperature loggers to determine:
-
Temperature Uniformity: The variation in temperature at different locations within the freezer at any given time.
-
Temperature Fluctuation: The variation in temperature at a single point over time as the compressor cycles.
-
-
-
Data Analysis:
-
Compare the pull-down times, total energy consumption, temperature uniformity, and temperature fluctuations between the two freezers.
-
Calculate the Coefficient of Performance (COP) if the cooling load can be determined.
-
Caption: Workflow for comparing refrigerant performance in scientific freezers.
Safety and Handling: A Critical Consideration
The primary safety concern for both this compound and propane is their high flammability.[4][9] They are classified as A3 refrigerants by ASHRAE, indicating lower toxicity but higher flammability.[10] Consequently, equipment designed for these refrigerants must adhere to strict safety standards to mitigate any risks.
Key Safety Protocols:
-
Charge Limitation: The amount of hydrocarbon refrigerant in a system is typically limited. For many applications, this is capped at 150 grams.[11]
-
Ventilation: Laboratories housing equipment with hydrocarbon refrigerants must have adequate ventilation to ensure that in the event of a leak, the refrigerant concentration in the air remains below the lower flammability limit.[12]
-
Ignition Source Avoidance: Equipment must be designed with spark-free components, and the area around the refrigeration system should be kept clear of potential ignition sources.[12][13]
-
Trained Personnel: Servicing and repair of hydrocarbon refrigeration systems must only be performed by technicians specifically trained in handling flammable refrigerants.[9]
-
Regulatory Compliance: All equipment must comply with relevant safety standards, such as IEC 60335-2-89, ISO 5149, and EN378.[9]
Caption: Key safety pillars for using hydrocarbon refrigerants in laboratories.
Conclusion and Recommendations
The choice between this compound (R-600a) and propane (R-290) for scientific refrigeration equipment is a decision that balances cooling performance, energy consumption, and application scale.
-
Choose Propane (R-290) for:
-
High-performance applications: Such as ultra-low temperature (-80°C) freezers, large-capacity refrigerators, and situations requiring rapid temperature recovery after door openings.[14][15]
-
Prioritizing cooling speed and efficiency (COP): When the primary concern is achieving and maintaining low temperatures with the highest thermodynamic efficiency.[6][7]
-
-
Choose this compound (R-600a) for:
Both refrigerants are excellent, environmentally responsible choices that align with the sustainability goals of modern research institutions. By understanding their distinct performance profiles and ensuring that any selected equipment adheres to the highest safety standards, laboratories can make a choice that is both scientifically sound and environmentally conscious.
References
-
R600a vs R290 Compressors: Key Differences in Efficiency, Safety, and Refrigerant Compatibility. (2023, August 20). YouTube. Retrieved from [Link]
-
This compound vs Butane - Butane vs Propane vs LPG Gas - Properties. (2025, April 23). ELGAS. Retrieved from [Link]
-
Performance analysis of R290/R600a–Al2O3 mixtures in household refrigerator. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
This compound vs. Propane: A Comparative Analysis of Two Versatile Fuels. (2026, January 15). Oreate AI Blog. Retrieved from [Link]
-
What Are The Differences Between The Applications of R290 and R600a In Refrigeration Systems? (2025, March 12). Xiamen Juda Chemical & Equipment Co., Ltd. Retrieved from [Link]
-
Hydrocarbons as a refrigerant - this compound (R600a) and propane (R290). (2022, November 11). cold.world. Retrieved from [Link]
-
R290 R600a Refrigerant Efficiency. (n.d.). Consensus. Retrieved from [Link]
-
Can R290 Gas Be Mixed with R600a? Key Differences, Safety Concerns & Efficiency Explained. (2023, August 23). YouTube. Retrieved from [Link]
-
Experimental comparison of R290 and R600a and prediction of performance with machine learning algorithms. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Performance Analysis of Mixtures of R290 and R600a With Respect To R134a in Simple Vapour Compression Refrigeration System. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]
-
PRACTICAL APPLICATION OF REFRIGERANTS R600a AND R290 IN SMALL HERMETIC SYSTEMS. (n.d.). Secop. Retrieved from [Link]
-
The Performance of Hydrocarbons in a Household Refrigerator/Freezer. (n.d.). Purdue e-Pubs. Retrieved from [Link]
-
Application of natural refrigerant propane and propane/isobutane in large capacity chest freezer. (n.d.). ResearchGate. Retrieved from [Link]
-
Experimental comparison of R290 and R600a and prediction of performance with machine learning algorithms. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Guidelines for the use of Hydrocarbon Refrigerants in Static Refrigeration and Air Conditioning Systems. (n.d.). Logic4training. Retrieved from [Link]
-
ASHRAE Refrigeration Resources. (n.d.). ASHRAE. Retrieved from [Link]
-
Experimental Investigation on the Performance of Domestic Refrigerator using Iso-Butane and Mixture of Pro. (2008, May 27). HYDROCARBONS21. Retrieved from [Link]
-
Hydrocarbons (e.g. propane, this compound). (n.d.). GEA. Retrieved from [Link]
-
Evolution and Evaluation of Ultra-Low Temperature Freezers: A Comprehensive Literature Review. (n.d.). MDPI. Retrieved from [Link]
-
Assessment of propane/commercial butane mixtures as possible alternatives to R134a in domestic refrigerators. (n.d.). ResearchGate. Retrieved from [Link]
-
What Are Hydrocarbon Refrigerants? A Simple Guide. (2024, December 2). LabRepCo. Retrieved from [Link]
-
This compound in Household Refrigeration Environmental and Safety Perspectives. (2025, July 24). Consensus. Retrieved from [Link]
-
Testing of propane/isobutane mixture in domestic refrigerators. (n.d.). ResearchGate. Retrieved from [Link]
-
Ultra low temperature freezers:The Ultimate Guide. (n.d.). Lab Instrument Manufacturer. Retrieved from [Link]
-
Safety Standard for Refrigeration Systems. (n.d.). ASHRAE. Retrieved from [Link]
-
THE IMPACT OF NEXT-GENERATION REFRIGERANTS ON ENVIRONMENTAL SUSTAINABILITY. (n.d.). Norwich University Archives. Retrieved from [Link]
-
Environmental impacts of R12 and R22 refrigerants. (n.d.). ResearchGate. Retrieved from [Link]
-
R290/R600 Tools and Training-David Ferrone and Doug Gildehaus from Nu-Calgon. (2023, October 27). [Podcast Name]. Retrieved from [Link]
-
Laboratory Modeling Guidelines using ASHRAE 90.1-1999 Version 1.0. (n.d.). OSTI.gov. Retrieved from [Link]
-
Heat Pump Hot Water System Refrigerants and Their Environmental Impact. (2024, September 4). [Source Name]. Retrieved from [Link]
-
What safety precautions should be taken for the use of refrigeration systems with hydrocarbon natural refrigerants? (n.d.). JULABO USA. Retrieved from [Link]
-
Refrigeration System Hazards and Safety System Requirements. (2025, July 6). YouTube. Retrieved from [Link]
Sources
- 1. Hydrocarbon refrigerants - a safer option for the laboratory? - Inside Biobanking [thermofisher.com]
- 2. mccarthyplumbinggroup.com.au [mccarthyplumbinggroup.com.au]
- 3. Hydrocarbons [gea.com]
- 4. This compound in Household Refrigeration Environmental and Safety Perspectives [eureka.patsnap.com]
- 5. consensus.app [consensus.app]
- 6. semanticscholar.org [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. fluorined-chemicals.com [fluorined-chemicals.com]
- 9. labrepco.com [labrepco.com]
- 10. ASHRAE Refrigeration Resources [ashrae.org]
- 11. youtube.com [youtube.com]
- 12. julabo.us [julabo.us]
- 13. secop.com [secop.com]
- 14. mdpi.com [mdpi.com]
- 15. labrotovap.com [labrotovap.com]
- 16. Hydrocarbons as a refrigerant - this compound (R600a) and propane (R290) | cold.world [cold.world]
A Senior Application Scientist's Guide to Assessing the Purity of Isobutane from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not a trivial detail—it is a cornerstone of experimental validity and product safety. Isobutane (C4H10), a colorless, flammable gas, serves critical functions in various applications, including as a propellant in aerosol formulations, a refrigerant, and a chemical intermediate.[1][2] Impurities can drastically alter its physical properties and chemical reactivity, leading to inconsistent results, failed experiments, and potential safety hazards.[3] This guide provides a comprehensive framework for assessing the purity of this compound from various suppliers, ensuring that the selected product meets the stringent requirements of your application.
The Critical Need for High-Purity this compound
In pharmaceutical and research settings, the stakes are exceptionally high. This compound is used as an environmentally friendly propellant for metered-dose inhalers and other aerosolized drug delivery systems.[4] In these applications, impurities can compromise the stability of the active pharmaceutical ingredient (API), alter the spray characteristics, or introduce toxic contaminants. Furthermore, in chemical synthesis, where this compound might be used as a solvent or reactant, impurities can lead to unwanted side reactions, lower yields, and complex purification challenges.[3] Therefore, a robust and reliable method for verifying this compound purity is an indispensable part of quality control.
Identifying Potential Impurities
Commercial this compound is typically produced from natural gas or as a byproduct of petroleum refining.[5] Depending on the source and purification process, several impurities may be present. These can be broadly categorized as:
-
Other Hydrocarbons: The most common impurities are other light hydrocarbons. These include n-butane (its structural isomer), propane, propylene, isobutylene, and traces of C5 hydrocarbons like isopentane.[6][7]
-
Fixed Gases: Atmospheric gases such as nitrogen and oxygen can be introduced during production or cylinder filling.[6][7]
-
Moisture and Sulfur Compounds: Water and sulfur-containing compounds are undesirable impurities that can be corrosive and interfere with catalytic processes.[6][7]
Suppliers typically offer various purity grades, such as Instrument Grade (99.5%), Chemically Pure (99.0% to 99.9%), and Research Grade (≥99.99%).[6][7][8] The required purity level will be dictated by the sensitivity of the application.
Gold Standard for Purity Analysis: Gas Chromatography (GC)
Gas chromatography (GC) is the definitive technique for assessing the purity of volatile compounds like this compound.[9][10] It offers high resolution, sensitivity, and quantitative accuracy, making it ideal for separating this compound from its structurally similar impurities. A typical GC system for this analysis consists of an injector, a capillary column, a temperature-controlled oven, and a detector, most commonly a Flame Ionization Detector (FID).
Why GC-FID? The Rationale Behind the Choice
-
Separation Power: Capillary GC columns, particularly Porous Layer Open Tubular (PLOT) columns like those with an alumina (Al2O3) stationary phase, provide excellent separation of light hydrocarbons.[11][12] The high surface area and specific interactions of the alumina phase allow for the resolution of isomers like this compound and n-butane.[12]
-
Sensitivity and Universality of FID: The Flame Ionization Detector is highly sensitive to hydrocarbons and exhibits a linear response over a wide concentration range. It is considered a "carbon counter," meaning its response is proportional to the number of carbon atoms in the analyte. This makes it exceptionally well-suited for quantifying hydrocarbon impurities without the need for individual calibration of each impurity if area percent calculation is deemed sufficient.
The entire analytical workflow, from sample handling to data analysis, is a self-validating process designed to ensure the integrity of the final purity assessment.
Experimental Protocol: Quantitative Purity Assessment by GC-FID
This protocol provides a detailed methodology for comparing the purity of this compound from different suppliers. It is crucial to analyze all samples under identical conditions to ensure a fair and accurate comparison.
1. Instrumentation and Consumables
-
Gas Chromatograph: Agilent 6820 or equivalent, equipped with a split/splitless inlet, Flame Ionization Detector (FID), and a 6-port gas sampling valve.[12]
-
Column: HP-PLOT Al2O3 "M" deactivated, 50 m x 0.32 mm ID, 8 µm film thickness (or equivalent alumina PLOT column).[11][12]
-
Carrier Gas: Helium or Hydrogen, high purity (≥99.999%).
-
Gases for FID: Hydrogen (high purity) and compressed air (zero grade).
-
Gas Regulator: A two-stage regulator suitable for high-purity, corrosive, or flammable gases.
2. GC Method Parameters
-
Inlet Temperature: 200°C[13]
-
Split Ratio: 20:1 (adjust as necessary to avoid column overload)[13]
-
Oven Program:
-
Carrier Gas Flow: Constant flow, 2 mL/min.
-
Detector (FID) Temperature: 300°C[13]
-
FID Gas Flows: H2 at 30-40 mL/min, Air at 350-400 mL/min, Makeup (N2 or He) at 20-25 mL/min.[13]
-
Gas Sample Loop Volume: 1 mL.
3. System Suitability and Calibration
-
Causality: Before analyzing samples, it is essential to verify that the chromatographic system is performing correctly. This is a self-validating step.
-
Procedure:
-
Connect the new this compound cylinder to the GC's gas sampling valve using the two-stage regulator.
-
Purge the lines thoroughly to remove any atmospheric contaminants.
-
Perform at least three replicate injections of the same sample.
-
The system is deemed suitable if the retention time for the main this compound peak varies by no more than 0.5% and the peak area varies by no more than 2% across the replicate injections.
-
4. Sample Analysis
-
Procedure:
-
For each supplier's cylinder, perform the system suitability check as described above.
-
Once suitability is confirmed, perform a single analytical injection for each supplier.
-
Record the chromatogram for the full duration of the oven program to ensure all potential late-eluting impurities are detected.
-
5. Data Analysis and Purity Calculation
-
Peak Identification: Identify the main this compound peak based on its expected retention time. All other peaks are considered impurities.
-
Integration: Use the chromatography data system (CDS) software to integrate the area of all peaks in the chromatogram.
-
Purity Calculation: The purity of the this compound is calculated based on the area percent method.[14] This method assumes that the FID response factor is similar for all hydrocarbon impurities, which is a reasonable assumption for this type of analysis.
-
Formula: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100[14]
-
Comparative Data Analysis
To illustrate the comparison process, consider the following hypothetical data obtained from analyzing this compound from three different suppliers using the protocol described above.
| Supplier | Peak ID | Retention Time (min) | Peak Area | Area % | Calculated Purity (%) |
| Supplier A | Propane | 5.21 | 1,500 | 0.03 | 99.95% |
| This compound | 6.85 | 4,997,500 | 99.95 | ||
| n-Butane | 7.32 | 1,000 | 0.02 | ||
| Supplier B | Propane | 5.22 | 12,000 | 0.24 | 99.70% |
| This compound | 6.86 | 4,985,000 | 99.70 | ||
| n-Butane | 7.33 | 3,000 | 0.06 | ||
| Supplier C | Propane | 5.21 | 500 | 0.01 | 99.99% |
| This compound | 6.85 | 4,999,000 | 99.99 | ||
| n-Butane | 7.32 | 500 | 0.01 |
From this table, Supplier C provides the highest purity this compound at 99.99%, while Supplier B's product has a significantly higher concentration of propane.
Decision-Making Framework
The choice of supplier depends on a logical assessment of the purity data against the specific requirements of the application.
Expert Interpretation:
-
For highly sensitive applications like pharmaceutical propellants or polymer synthesis, a purity of ≥99.95% is often the minimum acceptable threshold. In our example, both Supplier A and Supplier C would be considered.
-
The presence of specific impurities can be a disqualifying factor. For instance, if your process is sensitive to n-butane, Supplier B would be a poor choice even if the overall purity was higher.
-
The decision is ultimately a balance of purity, cost, and supplier reliability. This analytical framework provides the objective data needed to make an informed choice.
By implementing this rigorous, self-validating analytical approach, researchers and developers can confidently select the highest quality this compound, ensuring the integrity, reproducibility, and safety of their work.
References
-
Scribd. This compound | PDF | Gas Chromatography | Scientific Techniques. Available from: [Link]
-
Chemistry LibreTexts. (2022). 2.5B: Uses of Gas Chromatography. Available from: [Link]
-
Scribd. This compound Pure Gas | PDF | Gases | Chemical Process Engineering. Available from: [Link]
-
Chemistry For Everyone. (2025). How To Calculate Percent Purity From Gas Chromatography?. Available from: [Link]
-
Starget Refrigerant. (2024). 7 this compound Applications And Related. Available from: [Link]
-
LinkedIn. (2025). Safe Usage Protocols for this compound in Pharmaceutical Manufacturing. Available from: [Link]
-
International Organization of Scientific Research. (n.d.). An overview of the evaluation of oil-water layers with light hydrocarbon analysis. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6360, this compound. Available from: [Link]
-
ResearchGate. (2004). Analysis of hydrocarbon impurities in high purity isobutene by gas chromatography. Available from: [Link]
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: this compound. Available from: [Link]
-
Agilent Technologies. (n.d.). The Analysis of Light Hydrocarbons Using the Agilent 6820 Gas Chromatograph with "M" Deactivated Alumina PLOT Column. Available from: [Link]
-
SCION Instruments. (n.d.). Determination of Light Hydrocarbons in Stabilised Crude Oils - Gas Chromatography Method. Available from: [Link]
-
Industrial Source. (n.d.). Hydrocarbons - Purity Protection. Available from: [Link]
-
Vertex. (n.d.). This compound Safety Data Sheet. Available from: [Link]
-
ResearchGate. (n.d.). Separation of light hydrocarbons by gas chromatography using serpentine as stationary phase. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Efficient separation of butane isomers via ZIF-8 slurry on laboratory- and pilot-scale. Available from: [Link]
-
PubMed. (2004). [Analysis of hydrocarbon impurities in high purity isobutene by gas chromatography]. Available from: [Link]
-
Global Analyser Solutions. (n.d.). Light hydrocarbon analyser. Available from: [Link]
-
Airgas. (n.d.). Pure Gases - this compound. Available from: [Link]
-
Prime Vision. (n.d.). This compound. Available from: [Link]
-
Energy Transfer. (2013). LONE STAR NGL LLC - PURITY PRODUCT SPECIFICATIONS. Available from: [Link]
Sources
- 1. stargetgas.com [stargetgas.com]
- 2. This compound | C4H10 | CID 6360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Safe Usage Protocols for this compound in Pharmaceutical Manufacturing [eureka.patsnap.com]
- 5. Efficient separation of butane isomers via ZIF-8 slurry on laboratory- and pilot-scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. primevisiongas.com [primevisiongas.com]
- 8. airgas.com [airgas.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. iosrjen.org [iosrjen.org]
- 14. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Isobutane Isomerization Catalysts: A Performance Comparison
The efficient conversion of n-butane to isobutane is a cornerstone of modern refining, supplying the essential feedstock for the production of high-octane gasoline additives like alkylate and oxygenates such as methyl tert-butyl ether (MTBE). The heart of this process lies in the catalyst, a material meticulously designed to facilitate the skeletal rearrangement of butane isomers. This guide provides an in-depth comparison of the primary catalyst systems employed for this critical industrial reaction, offering researchers and process chemists a clear overview of their performance, underlying mechanisms, and practical considerations.
The Catalytic Landscape: Key Players in this compound Isomerization
The isomerization of n-butane is an acid-catalyzed reaction. Consequently, the catalysts of choice are solid acids, which offer significant advantages in terms of handling, separation, and regeneration over their liquid acid counterparts. The field is dominated by three major classes of materials: sulfated metal oxides, chlorinated alumina, and zeolites. Each class possesses a unique combination of acidity, stability, and operational requirements that dictates its suitability for specific applications.
Sulfated Metal Oxides: The Superacid Contenders
Sulfated metal oxides, particularly sulfated zirconia (SZ), are renowned for their exceptionally strong acid sites, often categorized as "superacids."[1] This high acidity allows them to catalyze isomerization at relatively low temperatures.
Mechanism of Action
The isomerization over sulfated zirconia is believed to proceed via a bimolecular mechanism at lower temperatures. This pathway involves the formation of a carbenium ion intermediate through the interaction of a butane molecule with a strong Brønsted acid site.[2] The reaction is often promoted by the addition of a noble metal, such as platinum or palladium, which facilitates the formation of olefinic intermediates that are more readily isomerized.[3]
Performance Characteristics
-
High Activity at Low Temperatures: The primary advantage of sulfated zirconia catalysts is their ability to achieve significant conversion of n-butane at temperatures often below 250°C. This is thermodynamically favorable for the exothermic isomerization reaction.[4]
-
Selectivity: When properly formulated and operated, sulfated zirconia catalysts can exhibit high selectivity towards this compound. However, their strong acidity can also promote side reactions like cracking, leading to the formation of lighter hydrocarbons.[5]
-
Stability and Deactivation: A major challenge with sulfated zirconia catalysts is their susceptibility to deactivation. The strong acid sites can become poisoned by impurities in the feed, and the sulfate groups can be lost at higher temperatures or in the presence of water.[1] Research has shown that monoclinic zirconia may offer higher thermal stability compared to the more commonly used tetragonal phase.[1]
Chlorinated Alumina: The Industrial Workhorse
Chlorinated alumina, often promoted with platinum, has been a long-standing commercial catalyst for this compound isomerization.[6] Its performance relies on the generation of strong Lewis acid sites through the interaction of chlorine with the alumina surface.[7][8]
Mechanism of Action
The mechanism on chlorinated alumina involves the abstraction of a hydride ion from this compound by a strong Lewis acid site, forming a carbenium ion. This intermediate then undergoes skeletal rearrangement to the isobutyl carbenium ion, which subsequently abstracts a hydride from another n-butane molecule to propagate the chain reaction. The presence of platinum is crucial for hydrogenation/dehydrogenation steps, which help to maintain catalyst activity.
Performance Characteristics
-
High Activity and Selectivity: Platinum-promoted chlorinated alumina catalysts exhibit excellent activity and selectivity for this compound formation at low operating temperatures (typically 120-160°C).[9]
-
Sensitivity to Impurities: These catalysts are extremely sensitive to poisons, particularly water and sulfur compounds, which can irreversibly deactivate the catalyst. This necessitates rigorous feed purification.[9]
-
Continuous Chloride Injection: To maintain activity, a continuous injection of a chlorine-containing compound (e.g., carbon tetrachloride) is required to compensate for chlorine loss from the catalyst surface.[9] This adds complexity and potential environmental concerns to the process.
Zeolites: The Shape-Selective Alternative
Zeolites are crystalline aluminosilicates with well-defined microporous structures. Their acidity, which can be tailored by adjusting the silica-to-alumina ratio, and their shape-selective properties make them attractive candidates for isomerization catalysis.[10]
Mechanism of Action
Isomerization over zeolites can proceed through both monomolecular and bimolecular pathways.[2][11][12] The monomolecular mechanism, which is favored in zeolites with constrained pore structures, involves the direct rearrangement of a protonated butane molecule and is generally more selective to this compound.[13] The bimolecular pathway, occurring in larger pore zeolites, involves the formation of larger intermediates and can lead to more cracking products.[5]
Performance Characteristics
-
High Stability: Zeolites are generally more robust and resistant to deactivation compared to sulfated zirconia and chlorinated alumina.[14] They can tolerate higher temperatures and are less sensitive to feed impurities.
-
Shape Selectivity: The well-defined pore structure of zeolites can influence the product distribution by sterically hindering the formation of bulky intermediates that lead to side reactions.[13]
-
Moderate Activity: Zeolite catalysts typically require higher operating temperatures (250-350°C) to achieve comparable conversions to sulfated zirconia and chlorinated alumina.[9] This can be a disadvantage due to thermodynamic limitations.[4]
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of the different catalyst types, providing a comparative overview for catalyst selection.
| Catalyst Type | Operating Temperature (°C) | n-Butane Conversion (%) | This compound Selectivity (%) | Key Advantages | Key Disadvantages |
| Sulfated Zirconia | 150 - 250 | High | High | High activity at low temperatures. | Susceptible to deactivation, sensitive to poisons.[1] |
| Chlorinated Alumina | 120 - 180 | Very High | Very High | Excellent low-temperature activity and selectivity.[9] | Requires continuous chloride injection, highly sensitive to poisons.[9] |
| Zeolites | 250 - 350 | Moderate to High | Moderate to High | High stability, resistance to poisons, shape selectivity.[13][14] | Requires higher operating temperatures.[9] |
Experimental Protocols
To ensure the validity and reproducibility of catalyst performance data, standardized experimental procedures are crucial. Below are representative protocols for catalyst synthesis and performance evaluation.
Synthesis of a Pt/Sulfated Zirconia Catalyst
Causality Explanation: This protocol is designed to generate a highly acidic and active catalyst. The precipitation with ammonia ensures a high surface area zirconium hydroxide precursor. Calcination is critical for forming the desired crystalline phase of zirconia, while sulfation with sulfuric acid introduces the essential sulfate groups that create the superacid sites. The final impregnation with a platinum precursor adds the metallic function for hydrogenation/dehydrogenation.
Step-by-Step Methodology:
-
Precipitation: Dissolve zirconium oxychloride (ZrOCl₂·8H₂O) in deionized water. Add ammonium hydroxide (NH₄OH) dropwise with vigorous stirring until a pH of 9-10 is reached, resulting in the precipitation of zirconium hydroxide (Zr(OH)₄).
-
Aging and Washing: Age the precipitate in the mother liquor for 24 hours. Subsequently, wash the precipitate repeatedly with deionized water until it is free of chloride ions (tested with AgNO₃ solution).
-
Drying: Dry the washed precipitate in an oven at 110°C for 12 hours.
-
Calcination: Calcine the dried powder in a muffle furnace at 600°C for 4 hours in a static air environment.
-
Sulfation: Impregnate the calcined zirconia with a 1 M sulfuric acid (H₂SO₄) solution. Dry the sulfated zirconia at 110°C for 12 hours.
-
Final Calcination: Calcine the sulfated powder at 550°C for 3 hours.
-
Platinum Impregnation: Impregnate the sulfated zirconia with an aqueous solution of chloroplatinic acid (H₂PtCl₆) to achieve the desired platinum loading (e.g., 0.5 wt%).
-
Final Drying and Reduction: Dry the Pt-impregnated catalyst at 120°C and then reduce it in a stream of hydrogen at 350°C for 2 hours.
Catalyst Performance Evaluation Workflow
Causality Explanation: This workflow ensures a systematic and controlled evaluation of the catalyst's performance. The pretreatment step is crucial for activating the catalyst and removing any adsorbed impurities. The use of a mass flow controller provides precise control over the reactant feed rate, while the gas chromatograph allows for accurate quantification of the reaction products, enabling the calculation of conversion and selectivity.
Diagram of Experimental Workflow:
Caption: Workflow for catalyst performance evaluation.
Step-by-Step Methodology:
-
Reactor Loading: A fixed-bed microreactor is loaded with a known amount of the catalyst.
-
Catalyst Pretreatment: The catalyst is pretreated in situ, typically by heating in a flow of an inert gas or hydrogen to remove adsorbed water and activate the catalyst.
-
Reaction: A feed stream of n-butane and hydrogen is introduced into the reactor at a controlled flow rate using mass flow controllers. The reactor is maintained at the desired reaction temperature and pressure.
-
Product Analysis: The effluent stream from the reactor is periodically sampled and analyzed using an online gas chromatograph (GC) equipped with a suitable column (e.g., PLOT) and detector (e.g., FID) to separate and quantify the reactants and products.
-
Data Calculation: The n-butane conversion and this compound selectivity are calculated from the GC data using the following formulas:
-
Conversion (%) = [(moles of n-butane reacted) / (moles of n-butane in feed)] x 100
-
Selectivity (%) = [(moles of this compound produced) / (moles of n-butane reacted)] x 100
-
Reaction Mechanism Visualization
The isomerization of n-butane on a solid acid catalyst, such as a zeolite, can be visualized as a series of steps involving the formation and rearrangement of carbenium ions.
Caption: Simplified mechanism of n-butane isomerization.
Conclusion and Future Outlook
The choice of catalyst for this compound isomerization is a critical decision that depends on a balance of factors including desired operating conditions, feedstock purity, and economic considerations. Sulfated zirconia and chlorinated alumina offer high activity at low temperatures but come with challenges related to stability and handling. Zeolites provide a more robust and environmentally benign alternative, albeit at the cost of higher reaction temperatures.
Future research in this field is focused on developing catalysts with improved stability and resistance to poisons, as well as catalysts that can operate efficiently at even lower temperatures. The development of hierarchical zeolites, which combine the microporosity of conventional zeolites with mesoporosity, is a promising avenue for enhancing catalyst performance by improving mass transport and reducing deactivation.[15] The continued exploration of novel materials and a deeper understanding of reaction mechanisms will undoubtedly lead to the next generation of highly efficient this compound isomerization catalysts.
References
-
Comparative Study of Different Acidic Surface Structures in Solid Catalysts Applied for the Isobutene Dimerization Reaction. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
-
Butane Isomerization as a Diagnostic Tool in the Rational Design of Solid Acid Catalysts. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
-
Insight into the Acidity and Catalytic Performance on Butane Isomerization of Thermal Stable Sulfated Monoclinic Zirconia. (2022, December 13). PSE Community.org. Retrieved January 31, 2026, from [Link]
-
Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review. (2022, April 11). Comptes Rendus de l'Académie des Sciences. Retrieved January 31, 2026, from [Link]
-
THERMODYNAMIC ANALYSIS AND EXPERIMENTAL STUDY ON THE ISOMERIZATION OF n-BUTANE TO this compound. (n.d.). Petroleum Processing and Petrochemicals. Retrieved January 31, 2026, from [Link]
-
Experimental and Kinetic Study of the Catalytic Behavior of Sulfate-Treated Nanostructured Bifunctional Zirconium Oxide Catalysts in n-Heptane Hydroisomerization Reactions. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
-
N-Butane Isomerization. (n.d.). SIE NEFTEHIM, LLC. Retrieved January 31, 2026, from [Link]
-
Synthesis of sulfated zirconia-HY zeolite catalysts doped by platinum metal for hydroisomerization reaction. (n.d.). jeeng.net. Retrieved January 31, 2026, from [Link]
-
Correlations of butane isomerization reaction rates as a function of... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Theoretical investigation of catalytic n-butane isomerization over H-SSZ-13. (2023, July 4). Frontiers. Retrieved January 31, 2026, from [Link]
-
Theoretical investigation of catalytic n-butane isomerization over H-SSZ-13. (2023, July 5). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Combining computational and experimental studies to gain mechanistic insights for n-butane isomerisation with a model microporous catalyst. (2024, October 30). Catalysis Science & Technology (RSC Publishing). Retrieved January 31, 2026, from [Link]
-
Skeletal Isomerization of n-butenes over Solid Acid Catalysts | Request PDF. (2025, August 7). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Overview of the n-butane isomerization reaction mechanism. The actual... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Isomerization of n-butane over Pd–SO4/ZrO2 catalyst: Prospects for commercial application. (2025, August 6). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Chlorinated alumina. Acidic properties and catalytic activity towards n-butane isomerization. (n.d.). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Retrieved January 31, 2026, from [Link]
-
n-butane Isomerization Over Transition Metal-Promoted Sulfated Zirconia Catalysts: Effect of Metal and Sulfate Content. (2025, August 7). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Ga-promoted tungstated zirconia catalyst for n-butane isomerization. (n.d.). SpringerLink. Retrieved January 31, 2026, from [Link]
-
Chlorinated alumina. Acidic properties and catalytic activity towards n-butane isomerization. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]
-
Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review. (2022, April 11). Semantic Scholar. Retrieved January 31, 2026, from [Link]
-
Study the Effect of Active Metal Loading within a γ-Alumina Support on Product Distribution in n-heptane Hydroisomerization Reactions. (2025, December 21). MDPI. Retrieved January 31, 2026, from [Link]
-
Study of n-Butane Isomerization on Acid Catalysts Niobium and Lanthanum Promoted Tungstated Zirconia. (2022, July 21). MDPI. Retrieved January 31, 2026, from [Link]
-
Synthesis of solid superacid of tungsten oxide supported on zirconia and its catalytic action for reactions of butane and pentane. (n.d.). RSC Publishing. Retrieved January 31, 2026, from [Link]
-
Cl Catalyst and Investigation of Operating Variables Effects on Isomerization Reaction. (n.d.). Journal of Chemical and Petroleum Engineering (JChPE). Retrieved January 31, 2026, from [Link]
-
ISOMERIZATION OF n-HEXANE ON Pt/SO4-ZrO2 CATALYST. (2010, November 30). hrcak.srce.hr. Retrieved January 31, 2026, from [Link]
-
Butane Isomerization as a Diagnostic Tool in the Rational Design of Solid Acid Catalysts. (2020, September 18). ePrints Soton - University of Southampton. Retrieved January 31, 2026, from [Link]
-
Preparation of Pt-SO42- / ZrO2-Al2O3 catalyst and its catalytic performance for n-pentane isomerization. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Insight into the Acidity and Catalytic Performance on Butane Isomerization of Thermal Stable Sulfated Monoclinic Zirconia. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
-
Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes. (2022, July 5). lidsen. Retrieved January 31, 2026, from [Link]
-
A size-selective method for increasing the performance of Pt supported on tungstated zirconia catalysts for alkane isomerization: a combined experimental and theoretical DFT study. (n.d.). RSC Publishing. Retrieved January 31, 2026, from [Link]
Sources
- 1. psecommunity.org [psecommunity.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sylzyhg.com [sylzyhg.com]
- 5. Combining computational and experimental studies to gain mechanistic insights for n -butane isomerisation with a model microporous catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01035C [pubs.rsc.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Chlorinated alumina. Acidic properties and catalytic activity towards n-butane isomerization - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. jchpe.ut.ac.ir [jchpe.ut.ac.ir]
- 10. Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review [comptes-rendus.academie-sciences.fr]
- 11. Frontiers | Theoretical investigation of catalytic n-butane isomerization over H-SSZ-13 [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 15. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
A Comparative Analysis of Isobutane and Other Hydrocarbons as Aerosol Propellants: A Guide for Formulation Scientists
In the landscape of aerosol product development, the choice of propellant is a critical decision that dictates product performance, stability, cost, and regulatory compliance. Following the phase-out of chlorofluorocarbons (CFCs) under the Montreal Protocol, hydrocarbon propellants have become a cornerstone of the industry, valued for their efficiency, low cost, and minimal environmental impact on the ozone layer.[1][2] Among these, isobutane (A-31) holds a significant position.
This guide provides an in-depth comparative study of this compound against other common hydrocarbon propellants such as propane (A-108) and n-butane (A-17), as well as other alternatives. We will explore the physicochemical properties, formulation implications, and the experimental methodologies required to validate propellant choice, offering researchers and drug development professionals a comprehensive resource for making informed formulation decisions.
The Physicochemical Landscape of Aerosol Propellants
The performance of an aerosol product is fundamentally linked to the physical and chemical properties of its propellant system. Liquefied gas propellants, like hydrocarbons, are favored because they maintain constant pressure throughout the life of the product, ensuring a consistent spray pattern.[3] The primary hydrocarbons used—propane, this compound, and n-butane—are rarely used in their pure form. Instead, they are often blended to achieve a specific vapor pressure and performance profile.[4][5][6]
The selection of a propellant is a multi-faceted decision, balancing desired performance with safety and regulatory constraints.
Caption: Logical relationships guiding propellant selection.
Below is a summary of the key physicochemical properties for this compound and its common alternatives.
| Property | This compound (A-31) | n-Butane (A-17) | Propane (A-108) | Dimethyl Ether (DME) | HFC-152a | HFO-1234ze |
| Vapor Pressure @ 70°F (psig) | 31 | 17 | 108 | 63 | 63 | 47 |
| Density (liquid, g/mL @ 70°F) | 0.56 | 0.58 | 0.51 | 0.66 | 0.91 | 1.17 |
| Solubility in Water | Poor | Poor | Poor | Good (35 wt. %)[3] | Poor | Poor |
| Kauri-Butanol (KB) Value | ~18 (Poor) | ~18 (Poor) | ~15 (Poor) | ~60 (Good)[3] | 11 (Poor)[3] | <10 (Poor)[3] |
| Global Warming Potential (GWP) | ~3 | ~3 | ~3 | ~1 | ~124 | <1 |
| VOC Status | Yes | Yes | Yes | Yes | No (US EPA) | No (Low MIR)[3] |
| Flammability | Extremely Flammable | Extremely Flammable | Extremely Flammable | Flammable | Flammable | Non-flammable[5] |
Causality Behind Property Differences:
-
Vapor Pressure: this compound's moderate vapor pressure of 31 psig makes it suitable for applications where a less forceful discharge is required, such as in mousses, shaving creams, and certain topical sprays.[1][7] In contrast, propane's high vapor pressure (108 psig) is ideal for products needing fine atomization and a strong spray, while n-butane's low pressure (17 psig) makes it a useful component in blends to reduce overall pressure.[4] Propellant blends, such as A-46 (a mix of propane and this compound), are engineered to achieve a specific intermediate pressure.[6]
-
Solvency: Hydrocarbons, including this compound, are poor solvents for many polar substances, which is a significant drawback.[8] This limits their use in water-based formulations unless an appropriate co-solvent or emulsifier system is employed. Dimethyl Ether (DME) is a notable alternative due to its high water solubility and good solvency (KB value of ~60), making it an excellent choice for aqueous aerosol systems like hairsprays.[3][5]
-
Density: The low density of hydrocarbons means that, by weight, they occupy a larger volume within the aerosol can compared to higher-density propellants like HFCs.[3] This must be accounted for during formulation to ensure the correct fill volume and headspace are maintained.
-
Environmental Impact: While hydrocarbons are classified as Volatile Organic Compounds (VOCs) and contribute to ground-level smog, they have a negligible Global Warming Potential (GWP) and do not deplete the ozone layer.[4][7] This contrasts sharply with older HFCs like HFC-134a, which have high GWPs.[4] The newest generation of propellants, hydrofluoroolefins (HFOs) like HFO-1234ze, offer the benefits of being non-flammable and having an ultra-low GWP, positioning them as a sustainable but currently more expensive alternative.[5]
Performance in Pharmaceutical and Cosmetic Formulations
The choice of propellant directly influences the end-use characteristics of an aerosol product.
-
Spray Characteristics: The vapor pressure of the propellant is the primary driver of the spray pattern. Higher pressure blends containing propane produce finer mists, which are desirable for inhalers, air fresheners, and spray paints. This compound, used alone or in blends with lower pressures, produces coarser, wetter sprays or foams, making it ideal for topical drug delivery, sunscreens, and personal care foams.[9]
-
Formulation Compatibility: Due to their lipophilic nature, hydrocarbons like this compound are highly compatible with oil- and solvent-based active ingredients and excipients.[10] For aqueous formulations, the poor miscibility of this compound presents a challenge, often requiring the use of surfactants to create stable emulsions.[4] In these cases, DME is often a superior choice due to its water miscibility.[11]
-
Safety and Toxicity: this compound, propane, and n-butane are generally recognized as safe (GRAS) and have low toxicity.[1][4] The Cosmetic Ingredient Review (CIR) has concluded that they are safe as cosmetic ingredients, noting that their rapid evaporation limits skin contact.[1][12][13] However, the primary safety concern is their high flammability, which necessitates stringent safety protocols during manufacturing, storage, and use.[8][9]
Experimental Evaluation Protocols
To ensure product quality, safety, and regulatory compliance, several key experimental tests must be performed. These protocols form a self-validating system to characterize the aerosol formulation.
Objective: To accurately measure the internal pressure of the aerosol system, which is critical for predicting spray performance and ensuring container safety.
Principle: This procedure is based on the ASTM D1267 (LP-Gas Method), which measures the gage vapor pressure of liquefied petroleum gases.[14] The method involves filling a cooled vapor pressure apparatus with a chilled sample and measuring the pressure at a constant temperature of 37.8°C (100°F).[15][16]
Apparatus:
-
Vapor pressure apparatus (consisting of an upper chamber and a lower chamber).
-
Pressure gauge (calibrated).
-
Water bath capable of maintaining 37.8°C ± 0.1°C.
-
Sample container and transfer connection.
-
Thermometer.
Step-by-Step Methodology:
-
Apparatus Preparation: Purge the apparatus by filling it with the sample and allowing it to vent, repeating several times to remove any residual air.
-
Chilling: Thoroughly chill the lower chamber of the apparatus and the sample container to a temperature of 0°C to 4°C.
-
Sample Transfer: Attach the sample container to the chilled lower chamber and open the valves to allow the liquid propellant to flow into the chamber, filling it to approximately 70-80% of its capacity.
-
Assembly: Immediately attach the upper chamber to the lower chamber.
-
Temperature Equilibration: Immerse the assembled apparatus in the water bath maintained at 37.8°C.
-
Measurement: Once the pressure reading on the gauge stabilizes (typically after 20-30 minutes), record the reading as the vapor pressure.
Justification of Choices: The temperature of 37.8°C (100°F) is a standard industry reference point for evaluating vapor pressure, representing elevated storage conditions. Chilling the apparatus prevents premature vaporization and ensures a safe and accurate transfer of the liquefied gas.
Objective: To classify the flammability of the aerosol product according to regulatory standards (e.g., US CPSC, UN GHS).
Principle: Flammability is typically assessed through a series of tests, including the Ignition Distance Test and, if necessary, the Enclosed Space Ignition Test. The choice of test is often guided by the product's calculated heat of combustion.[3][17]
Apparatus:
-
Calibrated laboratory scale.
-
Candle or gas burner as an ignition source.
-
Meter rule or measuring tape.
-
For Enclosed Space Test: A 200L test drum with a hinged bottom.[3]
Step-by-Step Methodology (Ignition Distance Test):
-
Conditioning: Condition the aerosol can to a temperature of 20°C ± 5°C.
-
Setup: Place the ignition source (e.g., a lit candle) on a level surface in a draft-free environment.
-
Procedure: Hold the aerosol can 15 cm away from the flame and spray for approximately 5 seconds, directing the spray towards the flame.[3]
-
Observation: Observe if the spray ignites. If it does, measure the length of the flame extension.
-
Interpretation: According to US regulations (16 CFR 1500.45), if there is a flame projection greater than 18 inches (45.7 cm) or if the flame flashes back to the actuator at any distance, the product is classified as "extremely flammable."[18]
Workflow for Flammability Classification:
The decision to perform specific flammability tests is a logical progression based on the formulation's properties.
Caption: Standard workflow for aerosol flammability classification.
Conclusion
This compound remains a versatile and cost-effective propellant for a wide range of aerosol applications. Its moderate vapor pressure makes it uniquely suitable for foams and specialized sprays where controlled delivery is paramount. While its high flammability and poor solvency in aqueous systems are notable drawbacks, these can be managed through careful formulation strategies, such as blending with other hydrocarbons or incorporating appropriate emulsifiers.
Compared to other hydrocarbons, this compound offers a middle ground in terms of pressure between n-butane and propane, providing formulators with a critical tool for fine-tuning their systems. When compared to non-hydrocarbon alternatives, the choice becomes a trade-off between the solvency of DME, the non-flammability and low GWP of HFOs, and the low cost and efficiency of hydrocarbons like this compound. The selection process must be guided by rigorous experimental data, a thorough understanding of the physicochemical principles at play, and a clear view of the target product profile and regulatory environment.
References
- Gases Grit. Aerosol - Propellants for.
- Precedence Research. (2026). Strategizing Growth: Aerosol Grade this compound Market's Decade Ahead 2026-2034.
- Google Patents. (1980). US4198313A - Propellant compositions for aerosols.
- Cosmetics Info. This compound.
- Sole Toscana. This compound, The 'Safe' Propellant.
- PharmaCompass. (2025). Safe Usage Protocols for this compound in Pharmaceutical Manufacturing.
- Purmate. CHOOSING THE RIGHT PROPELLANT FOR TECHNICAL AEROSOLS – FOR THE FUTURE.
- US EPA. Aerosols Manufacture.
- Regul
- Cosmetic Ingredient Review. (2023). Safety Assessment of this compound, Isopentane, n-Butane, and Propane as Used in Cosmetics.
- Price, A. (2013). Aerosol 101: Formulation Considerations & Testing Methods.
- Hydrokem. A Complete Guide to Aerosol Propellants.
- Ilerspray.
- Bonner, D. (2015). Introduction to Aerosols.
- Journal of Cardiovascular Disease Research.
- Signature Filling Company. (2023). Your Complete Guide to Propellants in Aerosol.
- Diversified CPC International. Introduction to Aerosol Propellants.
- Ayalytical Instruments. ASTM D6897 | ASTM Vapor Pressure of Petroleum Products.
- Dell Tech. Aerosol Testing: How to Choose the Right Flammability Test Method.
- Climate & Clean Air Coalition. The Threat of Hydrofluorocarbons (HFCS)
- ASTM International. (2001). Standard Test Method for Gage Vapor Pressure of Liquefied Petroleum (LP) Gases (LP-Gas Method).
- Energy Institute. (2001). IP 410: Liquefied petroleum gases - Determination of gauge vapour pressure - LPG method.
Sources
- 1. soletoscana.com [soletoscana.com]
- 2. Your Complete Guide to Propellants in Aerosol - Signature Filling Company [signaturefillingcompany.com]
- 3. southernaerosol.com [southernaerosol.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. A Complete Guide to Aerosol Propellants | Hydrokem [hydrokem.co.uk]
- 6. diversifiedcpc.com [diversifiedcpc.com]
- 7. gasesgrit.com [gasesgrit.com]
- 8. US4198313A - Propellant compositions for aerosols - Google Patents [patents.google.com]
- 9. Safe Usage Protocols for this compound in Pharmaceutical Manufacturing [eureka.patsnap.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. ilerspray.com [ilerspray.com]
- 12. cosmeticsinfo.org [cosmeticsinfo.org]
- 13. cir-safety.org [cir-safety.org]
- 14. file.yizimg.com [file.yizimg.com]
- 15. ASTM D6897 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 16. energyinst.org [energyinst.org]
- 17. southernaerosol.com [southernaerosol.com]
- 18. delltech.com [delltech.com]
A Senior Application Scientist's Guide to Diluent Selection in Olefin Polymerization: Isobutane vs. Alternatives
Introduction: The Unseen Hand in Polymer Synthesis
In the intricate world of olefin polymerization, particularly with heterogeneous Ziegler-Natta or metallocene catalysts, the diluent is far more than an inert bystander.[1] It is an active participant that profoundly influences the reaction environment, dictating everything from heat and mass transfer to catalyst activity and the final properties of the polymer.[2][3] The choice of diluent can be the determining factor between a high-yield, on-spec production run and a process plagued by fouling, poor temperature control, and subpar polymer characteristics.
This guide provides an in-depth comparison of isobutane against other common diluents used in slurry and gas-phase polymerization processes, such as n-butane, propane, and hexane. As researchers and process chemists, our goal is to move beyond simply listing physical properties. We will explore the causal relationships between a diluent's characteristics and its performance in the reactor, supported by experimental data and field-proven insights. This document is designed to equip you with the knowledge to make informed, authoritative decisions in your polymerization research and development.
The Physicochemical Landscape: A Foundation for Comparison
The selection of a diluent begins with a thorough understanding of its fundamental physical properties. These properties govern the thermodynamics and transport phenomena within the reactor. This compound's branched structure distinguishes it from its linear counterparts, leading to significant differences in boiling point, vapor pressure, and density.
| Property | This compound | n-Butane | Propane | n-Hexane |
| Molecular Formula | C₄H₁₀ | C₄H₁₀ | C₃H₈ | C₆H₁₄ |
| Boiling Point (°C) | -11.7 | -0.5 | -42.1 | 68.7 |
| Vapor Pressure (bar @ 20°C) | 3.0 | 2.1 | 8.4 | 0.16 |
| Liquid Density (g/cm³ @ 20°C) | 0.551 | 0.573 | 0.493 | 0.655 |
| Liquid Heat Capacity (kJ/kg·K) | 2.40 | 2.33 | 2.51 | 2.26 |
Data compiled from publicly available chemical property databases.
The lower boiling point and higher vapor pressure of this compound compared to n-butane and hexane are immediately apparent. This volatility is a critical factor in slurry polymerizations, where temperature control is often managed by allowing the diluent to boil, thus removing the heat of polymerization via latent heat of vaporization.[4] Propane is even more volatile, which can be advantageous for heat removal but may require higher operating pressures to maintain a liquid phase.
The Ripple Effect: How Diluent Choice Dictates Polymerization Outcomes
A diluent's influence extends deep into the core of the polymerization process, affecting catalyst kinetics and the nascent polymer chain. The following diagram illustrates the key process parameters governed by the choice of diluent.
Caption: Logical relationship of diluent choice to key polymerization parameters.
Impact on Catalyst Activity and Polymer Properties
The interaction between the diluent and the catalyst-polymer particle is a complex, multiphase system.[5] The diluent swells the amorphous polymer phase, affecting the concentration of monomer and hydrogen (used as a chain transfer agent to control molecular weight) at the catalyst's active sites.[6]
This compound's Edge:
-
Enhanced Hydrogen Response: In many Ziegler-Natta systems, particularly for polyethylene and polypropylene production, this compound often facilitates a better hydrogen response compared to heavier diluents like hexane. This means that for a given partial pressure of hydrogen, a greater reduction in polymer molecular weight is achieved. This is crucial for producing certain grades of polymers and for maintaining process control.
-
Favorable Solubility Profile: this compound strikes a beneficial balance in solubility. It effectively dissolves monomer and comonomer, ensuring their availability at the active sites, but has low solubility for the resulting high molecular weight polymer.[4] This low polymer solubility is essential for slurry processes, as it promotes the precipitation of the polymer as discrete particles, preventing reactor fouling and agglomeration.
-
Control of Molecular Weight Distribution: The choice of diluent can influence which active sites on a multi-site Ziegler-Natta catalyst are more productive, thereby altering the molecular weight distribution (MWD) of the final polymer.[4][7] this compound can lead to the production of polymers with specific MWDs tailored for various applications.[4]
A comparative study on gas-phase polyethylene production demonstrated that while n-hexane can lead to higher production rates at the same partial pressure due to higher ethylene solubility, this compound allows for operation at higher overall pressures while maintaining dry-mode (non-condensing) conditions.[8] This operational flexibility with this compound can ultimately lead to higher overall production yields.[8]
The Critical Role in Heat and Mass Transfer
Polymerization reactions are highly exothermic. Efficient removal of this heat is paramount for preventing polymer melting, reactor fouling, and dangerous thermal runaway. Here, the volatility of the diluent is a key asset.[9]
-
This compound vs. Hexane: In a slurry reactor, this compound's lower boiling point allows for efficient heat removal through controlled boiling at typical polymerization temperatures (70-90°C).[4] This provides a highly effective and stable method of temperature control. Hexane, with its higher boiling point, would require operating the reactor at much lower pressures to achieve the same effect, which is often not feasible. Consequently, heat removal in hexane-based systems relies more heavily on jacket cooling and external heat exchangers, which can be less efficient.
-
Viscosity and Pumping Costs: Lighter diluents like this compound and propane result in lower slurry viscosities compared to hexane. This translates directly to lower energy consumption for agitation and circulation pumping, reducing operational costs.
Experimental Protocol: A Self-Validating System for Diluent Comparison
To objectively compare the performance of this compound against other diluents, a robust and self-validating experimental protocol is required. This protocol is designed to isolate the effect of the diluent while keeping all other process variables constant.
The following workflow provides a systematic approach to this evaluation.
Caption: Experimental workflow for comparative evaluation of polymerization diluents.
Step-by-Step Methodology
-
Diluent Purification & QC Analysis:
-
Causality: Catalysts, particularly Ziegler-Natta types, are extremely sensitive to polar impurities (e.g., water, oxygenates).[1] These impurities can deactivate the catalyst, leading to inaccurate performance data.
-
Procedure: Pass each diluent (e.g., this compound, n-hexane) through activated molecular sieve and de-oxo catalyst columns. Perform a QC analysis using GC-MS to confirm purity (>99.5%) and the absence of catalyst poisons.
-
-
Reactor Preparation:
-
Causality: Residual moisture or air in the reactor will lead to poor reproducibility and artificially low activity measurements.
-
Procedure: For a 2-liter stirred autoclave reactor, disassemble and clean all parts. Bake the reactor body at 120°C under vacuum for at least 4 hours. Reassemble while hot and purge with high-purity nitrogen for at least 1 hour.
-
-
Catalyst Slurry Preparation:
-
Causality: The method of catalyst introduction must be consistent to ensure the same amount of active catalyst is delivered in each run.
-
Procedure: In an inert atmosphere glovebox, weigh 10-20 mg of the Ziegler-Natta catalyst into a vial. Add 10 mL of the respective purified diluent (control or test) and stir to create a uniform slurry.
-
-
Baseline & Test Polymerization Runs:
-
Causality: Running a baseline with a known diluent before and after the test diluent helps validate that the reactor system and catalyst batch have not changed over time.
-
Procedure: a. Charge the reactor with 1 liter of the purified diluent (e.g., n-hexane for baseline, this compound for test). b. Add the co-catalyst (e.g., Triethylaluminum, TEAL) and scavenger as required by the catalyst system. c. Bring the reactor to the target temperature (e.g., 80°C) and pressure. d. Introduce the monomer (e.g., ethylene) to maintain a constant reactor pressure. e. Inject the catalyst slurry to initiate polymerization. f. Maintain constant temperature and monomer pressure for a fixed duration (e.g., 60 minutes). Record monomer uptake over time to calculate reaction kinetics.
-
-
Polymer Recovery and Analysis:
-
Causality: Proper recovery and analysis are essential to accurately determine yield and polymer properties.
-
Procedure: a. Vent the reactor and collect the polymer/diluent slurry. b. Filter the polymer and wash with fresh diluent. c. Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved. Calculate the catalyst activity (kg polymer / g catalyst · hr). d. Analyze the dried polymer using:
- Gel Permeation Chromatography (GPC): To determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn).
- Differential Scanning Calorimetry (DSC): To determine melting point (Tm) and crystallinity.
-
Safety and Environmental Considerations
While performance is key, safety and environmental impact are non-negotiable.
-
Flammability: this compound is highly flammable and forms explosive mixtures with air.[10][11] All equipment must be properly grounded and bonded to prevent static discharge, and spark-proof tools are mandatory.[12][13]
-
Environmental Impact: this compound is a volatile organic compound (VOC) that can contribute to the formation of ground-level ozone.[4] Robust containment, vapor recovery systems, and leak detection are essential to minimize fugitive emissions.[4]
Conclusion: Making an Authoritative Choice
The selection of a diluent is a multi-faceted decision that balances process efficiency, product quality, safety, and cost. While traditional diluents like hexane remain viable, this compound presents a compelling set of advantages, particularly for the production of polyethylene and polypropylene.
Key advantages of this compound include:
-
Superior Temperature Control: Its volatility allows for efficient heat removal via evaporative cooling, leading to a more stable and controllable process.[4]
-
Enhanced Processability: The resulting lower slurry viscosity reduces energy consumption for pumping and agitation.
-
Tailored Polymer Properties: this compound can provide a better hydrogen response for precise molecular weight control and can influence the MWD to meet specific application needs.[4]
However, the higher vapor pressure of this compound necessitates equipment designed for higher-pressure operation. The ultimate choice must be grounded in a thorough evaluation based on the specific catalyst system, desired polymer properties, and existing plant infrastructure. The experimental protocol outlined in this guide provides a reliable framework for conducting such an evaluation, empowering you to make a data-driven, authoritative decision for your polymerization process.
References
- Patsnap Eureka. (2025). How this compound Enhances the Efficiency of Polymer Production.
- Wiley Online Library. (n.d.). Ziegler–Natta Catalysts. In Encyclopedia of Polymer Science and Technology.
- YouTube. (2020). ZIEGLER-NATTA HETEROGENOUS CATALYST POLYMERIZATION MECHANISM STEREOREGULAR COMPARE MERITS.
- ScienceDirect. (n.d.). Interaction of polyethylene with this compound, isobutylene, 1-butene and normal butane.
- Benchchem. (n.d.). Comparative analysis of Ziegler-Natta vs. metallocene catalysts for 4M1P polymerization.
- ResearchGate. (2025). Polymerization of 1-butene with Ziegler-Natta catalysts containing diether internal electron donors.
- Petroleum Processing and Petrochemicals. (2022). THERMODYNAMIC ANALYSIS AND EXPERIMENTAL STUDY ON THE ISOMERIZATION OF n-BUTANE TO this compound.
- Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations.
- Unknown Source. (n.d.). Modelling of Gas and Slurry Phase Polyolefin Production: The importance of thermodynamics.
- Royal Society of Chemistry. (2025). Polybutene, polyisobutylene, and beyond: a comprehensive review of synthesis to sustainability. Materials Advances. DOI:10.1039/D5MA00392J.
- National Institutes of Health (NIH). (2022). Investigation of a Complex Reaction Pathway Network of this compound/2-Butene Alkylation by CGC–FID and CGC-MS-DS.
- MDPI. (2024). Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene.
- Chemical Engineering Journal. (n.d.). Modelling of Gas and Slurry Phase Polyolefin Production: The importance of thermodynamics.
- Patsnap Eureka. (2025). How this compound Affects Polymer Blend Properties.
- New Jersey Department of Health. (n.d.). This compound - Hazardous Substance Fact Sheet.
- National Institutes of Health (NIH). (2022). Efficient separation of butane isomers via ZIF-8 slurry on laboratory- and pilot-scale.
- Royal Society of Chemistry. (2024). Combining computational and experimental studies to gain mechanistic insights for n-butane isomerisation with a model microporous catalyst. Catalysis Science & Technology. DOI:10.1039/D4CY01035C.
- Google Patents. (n.d.). US9358515B2 - Compressible liquid diluent in polyolefin polymerization.
- ResearchGate. (2023). Cationic polymerization of isobutylene by AlCl3 in n‐hexane and toluene at mild temperatures.
- National Institutes of Health (NIH). (n.d.). Polyolefin catalysis of propene, 1-butene and isobutene monitored using hyperpolarized NMR.
- SciSpace. (n.d.). Ziegler-Natta catalyst with high activity and good hydrogen response.
- ACS Publications. (2022). Tuning Polyethylene Molecular Weight Distributions Using Catalyst Support Composition. Macromolecules.
- ResearchGate. (2025). Solubility of butane and this compound in molten polypropylene and polystyrene.
- ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
- WIT Press. (n.d.). Heat and mass transfer during polymerization process in a chemical reactor.
- YouTube. (2020). 5 Molecular Weight & Distribution | Polymers Concepts, Properties, Uses & Sustainability.
- Unknown Source. (2014). This compound - SAFETY DATA SHEET.
- ResearchGate. (n.d.). a) Comparison of single-component isobutene and this compound isothermsa t3....
- DRUM. (n.d.). Polymerization of Olefins Through Heterogeneous Catalysis. III. Polymer Particle Modelling with an Analysis of Intraparticle Heat and Mass Transfer.
- Patsnap Eureka. (2025). This compound's Influence on Chemical Reaction Rates.
- Purity Cylinder Gases, Inc. (2025). This compound - Safety Data Sheet.
- MDPI. (2019). Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate.
- MDPI. (2024). Revealing the Effect of the Molecular Weight Distribution on the Chain Diffusion and Crystallization Process under a Branched Trimodal Polyethylene System.
- Vertex. (n.d.). This compound Safety Data Sheet.
- ResearchGate. (2025). Controlling polymer molecular weight distributions by light through reversible addition‐fragmentation chain transfer‐hetero‐Diels–Alder click conjugation.
- MDPI. (2023). Polymer Dispersion Effects on Drag, Heat Transfer, and Mass Transfer in Non-Newtonian Based Nanofluids.
- PubMed. (n.d.). Effect of polymer molecular weight on nanocomminution of poorly soluble drug.
- ResearchGate. (n.d.). Systematic Comparison of Slurry and Gas‐Phase Polymerization of Ethylene: Part I Thermodynamic Effects.
- Figshare. (2023). Cryogenic cationic polymerization of isobutylene. American University.
Sources
- 1. mdpi.com [mdpi.com]
- 2. api.drum.lib.umd.edu [api.drum.lib.umd.edu]
- 3. mdpi.com [mdpi.com]
- 4. How this compound Enhances the Efficiency of Polymer Production [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. witpress.com [witpress.com]
- 10. nj.gov [nj.gov]
- 11. s29.q4cdn.com [s29.q4cdn.com]
- 12. puritygas.com [puritygas.com]
- 13. api.vertexenergy.com [api.vertexenergy.com]
A Researcher's Guide to Molecular Weight Confirmation: Leveraging Isobutane Chemical Ionization Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous determination of a compound's molecular weight is a foundational step in chemical analysis. While numerous ionization techniques exist, the choice of method can significantly impact the quality and interpretability of the mass spectrometry data. This guide provides an in-depth comparison of isobutane chemical ionization mass spectrometry (CI-MS), a soft ionization technique, with the more traditional electron ionization (EI) mass spectrometry, a hard ionization method. We will explore the underlying principles of this compound CI-MS, present a detailed experimental protocol, and provide supporting data to guide you in selecting the optimal technique for your analytical needs.
The Challenge of Molecular Ion Detection: Why Soft Ionization Matters
The primary goal of mass spectrometry in molecular weight confirmation is the detection of the molecular ion (M⁺) or a closely related species, such as a protonated molecule ([M+H]⁺). Hard ionization techniques like electron ionization (EI) bombard analyte molecules with high-energy electrons (typically 70 eV), often leading to extensive fragmentation.[1] While this fragmentation pattern can be valuable for structural elucidation and library matching, it frequently results in a weak or entirely absent molecular ion peak, making definitive molecular weight assignment challenging.[1][2]
This is where soft ionization techniques, such as chemical ionization (CI), offer a distinct advantage.[1][3] CI-MS utilizes a reagent gas, in this case, this compound, which is first ionized by electron impact.[3][4] These reagent gas ions then engage in ion-molecule reactions with the analyte, transferring a proton to form a quasi-molecular ion, most commonly [M+H]⁺.[1][5] This process imparts significantly less energy to the analyte molecule compared to EI, leading to minimal fragmentation and a strong, easily identifiable quasi-molecular ion peak.[3][4][5]
This compound as the Reagent Gas of Choice
While methane is a commonly used reagent gas in CI-MS, this compound offers several advantages, particularly when minimizing fragmentation is critical.[6][7][8] The proton affinity of this compound is higher than that of methane, resulting in a less energetic proton transfer to the analyte molecule.[9] This "gentler" ionization further preserves the integrity of the molecular species, leading to a cleaner spectrum dominated by the [M+H]⁺ ion.[9]
However, it is important to note that pure this compound can lead to more rapid fouling of the ion source compared to methane.[6][7][8] A practical solution to this is the use of a dilute mixture of this compound in an inert gas like argon (e.g., 10% this compound in argon).[6][7][8] This approach has been shown to provide the analytical benefits of this compound while significantly extending the operational lifetime of the ion source filament.[6][7][8]
Experimental Protocol: Confirming Molecular Weight with this compound CI-MS
The following is a detailed, self-validating protocol for the confirmation of a compound's molecular weight using a gas chromatograph-mass spectrometer (GC-MS) equipped with a chemical ionization source.
Instrumentation and Reagents:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with CI capability
-
This compound reagent gas (or a 10% this compound in argon mixture)
-
Helium carrier gas
-
Analyte of interest dissolved in a suitable volatile solvent (e.g., acetonitrile)
Detailed Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the CI ion source is clean and properly installed.
-
Switch the instrument to CI mode and select this compound as the reagent gas.
-
Allow the system to stabilize, ensuring a consistent flow of both the carrier and reagent gases.
-
-
GC Method Parameters:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 10:1 ratio) to prevent overloading the column and source.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 70°C) and ramp to a final temperature that ensures elution of the analyte (e.g., 280°C) at a rate of 10-20°C/min.
-
-
MS Method Parameters:
-
Ion Source Temperature: 200-250°C.[10]
-
Quadrupole Temperature: 150°C.[10]
-
Reagent Gas Flow: Optimize for maximum analyte signal, typically around 20-40% flow.
-
Scan Range: Set a mass range that encompasses the expected molecular weight of the analyte (e.g., m/z 50-500).
-
Solvent Delay: Set a delay to prevent the filament from being on during the elution of the solvent peak.
-
-
Data Acquisition:
-
Inject a blank solvent sample to ensure the system is clean.
-
Inject the analyte sample.
-
Acquire the mass spectrum of the eluting analyte peak.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion. This will be the base peak or one of the most abundant ions in the spectrum.
-
Calculate the expected mass of the [M+H]⁺ ion (Molecular Weight + 1.0078 u).
-
Compare the observed m/z of the quasi-molecular ion with the calculated value to confirm the molecular weight.
-
Comparative Analysis: this compound CI-MS vs. Electron Ionization (EI)-MS
To illustrate the practical differences between this compound CI-MS and EI-MS, let's consider a hypothetical compound with a molecular weight of 250 u.
| Feature | This compound CI-MS | Electron Ionization (EI)-MS |
| Ionization Energy | Low (soft ionization) | High (70 eV, hard ionization)[1] |
| Primary Ion Observed | [M+H]⁺ at m/z 251 | M⁺ at m/z 250 (often weak or absent) |
| Fragmentation | Minimal | Extensive |
| Primary Use Case | Molecular weight determination | Structural elucidation and library matching |
| Spectrum Complexity | Simple, dominated by the quasi-molecular ion | Complex, with numerous fragment ions |
Experimental data from the analysis of nicotine demonstrates these differences clearly. In one study, CI with pure this compound produced 2.3 times the molecular adduct ion signal of methane CI and reduced fragmentation by more than three-fold.[10] This highlights the enhanced ability of this compound CI-MS to produce a strong signal for the ion representing the intact molecule.
Visualizing the Workflow
The following diagram illustrates the key steps in a typical this compound CI-MS experiment for molecular weight confirmation.
Caption: Workflow of this compound CI-MS for Molecular Weight Confirmation.
Conclusion
For unambiguous molecular weight determination, particularly for compounds that are prone to fragmentation, this compound chemical ionization mass spectrometry is a superior choice over electron ionization. The soft ionization nature of this compound CI-MS ensures the preservation of the molecular species, resulting in a simple spectrum dominated by the quasi-molecular ion. By understanding the principles and following a robust experimental protocol, researchers can confidently and accurately confirm the molecular weight of their compounds, a critical step in the process of chemical discovery and development.
References
-
Newsome, G. A., Steinkamp, F. L., & Giordano, B. C. (2016). This compound Made Practical as a Reagent Gas for Chemical Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(11), 1787–1794. [Link]
-
Springer Link. (2016). This compound Made Practical as a Reagent Gas for Chemical Ionization Mass Spectrometry. [Link]
-
Europe PMC. (2016). This compound Made Practical as a Reagent Gas for Chemical Ionization Mass Spectrometry. [Link]
-
Newsome, G. A., Steinkamp, F. L., & Giordano, B. C. (2016). This compound Made Practical as a Reagent Gas for Chemical Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Jordi Labs. Comparison of EI-CI in QTOF-GCMS. [Link]
-
Purdue University. Chemical Ionization (CI). [Link]
-
National Center for Biotechnology Information. (2023). Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements. [Link]
-
Agilent. (n.d.). 5973A/N Using other reagent gases for CI operation. [Link]
-
Wikipedia. (n.d.). Chemical ionization. [Link]
-
Whitman College. (n.d.). Chemical Ionization (CI). [Link]
-
ResearchGate. (n.d.). Chemical ionization mass spectrometry. [Link]
-
Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI). [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. jordilabs.com [jordilabs.com]
- 3. Chemical ionization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. MS Section 5.2.1.2b [people.whitman.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound Made Practical as a Reagent Gas for Chemical Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. repository.si.edu [repository.si.edu]
A Comparative Guide to Solid Acid Catalysts in Isobutane Alkylation: Performance, Protocols, and Pathways
The alkylation of isobutane with light olefins, a cornerstone of modern refining, is critical for producing high-octane gasoline blending components. For decades, liquid acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) have dominated this industrial process. However, their corrosive nature and significant environmental, health, and safety risks have propelled the search for viable alternatives. Solid acid catalysts have emerged as a promising solution, offering easier handling, reduced environmental impact, and simplified product-catalyst separation.[1][2] This guide provides a comprehensive comparison of the performance of leading solid acid catalysts in this compound alkylation, supported by experimental data and detailed protocols for their evaluation.
The Shift from Liquid to Solid Acids: A Necessary Evolution
Traditional liquid acid catalysts, while effective, present considerable operational challenges.[1] The use of H₂SO₄ and HF necessitates specialized corrosion-resistant equipment and complex acid regeneration processes.[2] Spills or leaks can have severe environmental consequences, and exposure poses significant health risks to personnel. Solid acid catalysts, in contrast, are non-corrosive, non-volatile, and can be readily integrated into fixed-bed reactor systems, simplifying the overall process and enhancing safety.[1][3] The primary challenge hindering the widespread industrial adoption of solid acid catalysts is their propensity for deactivation due to the formation of carbonaceous deposits, commonly known as coke.[2][4]
Key Performance Indicators for Solid Acid Catalysts
The efficacy of a solid acid catalyst in this compound alkylation is evaluated based on three primary metrics:
-
Activity: Typically measured as the conversion of the limiting reactant, usually the olefin (e.g., butene).
-
Selectivity: The proportion of the desired products, primarily trimethylpentanes (TMPs), which have high octane numbers, relative to other C8 isomers and byproducts.[5]
-
Stability: The ability of the catalyst to maintain its activity and selectivity over an extended period of time on stream (TOS).
A Comparative Analysis of Prominent Solid Acid Catalysts
Several classes of solid acid materials have been extensively investigated for this compound alkylation. This section compares the performance of the most promising candidates: zeolites, sulfated metal oxides, and heteropolyacids.
Zeolites: Shape Selectivity and Pore Structure
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acid sites, making them attractive candidates for shape-selective catalysis.[1] Zeolites with three-dimensional large pore systems, such as Y and Beta (BEA) zeolites, have shown particular promise as they are less prone to rapid deactivation compared to those with smaller or one-dimensional pore systems like ZSM-5 and L-zeolites.[6][7]
Zeolite Beta (H-BEA) has demonstrated good reusability and activity in this compound alkylation.[8][9] However, its stability can be a concern, with deactivation observed due to pore mouth plugging by coke precursors.[10] The addition of platinum to zeolite beta can facilitate regeneration using hydrogen at elevated temperatures.[10]
Sulfated Metal Oxides: Superacidic Properties
Sulfated metal oxides, particularly sulfated zirconia (SZ), are classified as superacids and exhibit high catalytic activity in various acid-catalyzed reactions.[2] The strong Lewis and Brønsted acid sites on the surface of SZ are responsible for its catalytic performance.
In comparative studies, sulfated zirconia has shown greater stability than some zeolite catalysts under specific operating conditions.[11] For instance, at 150°C and 80 atm, an SZ catalyst maintained over 90% olefin conversion for 5 hours, whereas a zeolite catalyst began to deactivate after only 1-2.5 hours under the same conditions.[11] However, at lower temperatures, the selectivity of SZ towards TMPs can be lower than that of other catalysts, though it may become comparable after a longer time on stream.[12] A significant drawback of sulfated zirconia is its rapid deactivation at higher temperatures due to coking.[1][2]
Heteropolyacids (HPAs): Strong Acidity but Economic Hurdles
Heteropolyacids are complex proton acids that possess very strong Brønsted acidity.[1] They have demonstrated good performance in this compound alkylation.[13] However, their high cost and relatively low thermal stability have limited their practical application.[1]
Quantitative Performance Comparison
The following table summarizes representative performance data for different solid acid catalysts in this compound/butene alkylation. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Catalyst Type | Operating Temperature (°C) | Olefin Conversion (%) | C8 Selectivity (%) | TMP Selectivity (%) | Time on Stream (h) | Reference |
| Sulfated Zirconia | 150 | >90 | 30-40 | - | 5 | [11] |
| Zeolite Y (La-exchanged) | 80 | - | - | - | >5 (stable) | [14] |
| Zeolite Beta (H-BEA) | 80 | High initial | - | - | Deactivates | [10] |
| Sulfuric Acid (for comparison) | - | - | 63.63 | 53.81 | - | [5] |
The Mechanism of this compound Alkylation on Solid Acids
The alkylation of this compound with butene over a solid acid catalyst proceeds via a carbenium ion mechanism, which can be visualized as a series of interconnected steps:
Caption: Generalized reaction mechanism for this compound alkylation.
Experimental Protocols for Catalyst Evaluation
A standardized experimental setup is crucial for the comparative evaluation of solid acid catalysts. A continuous-flow fixed-bed reactor is commonly employed for this purpose.
Catalyst Synthesis and Characterization
1. Sulfated Zirconia (SZ) Preparation: [15]
-
Step 1: Zirconium Hydroxide Precipitation: Dissolve zirconium oxychloride (ZrOCl₂·8H₂O) in deionized water. Add a 20 wt% ammonia solution dropwise with constant stirring until a pH of 8 is reached to precipitate zirconium hydroxide (Zr(OH)₄).[15]
-
Step 2: Aging and Washing: Age the resulting suspension for 20 hours at room temperature. Filter the precipitate and wash it thoroughly with deionized water to remove chloride ions.[15]
-
Step 3: Drying and Grinding: Dry the washed precipitate at 100°C for 18 hours, then grind the resulting hydrous zirconia to a fine powder.[15]
-
Step 4: Sulfation: Impregnate the Zr(OH)₄ powder with a 1 M H₂SO₄ solution for 1 hour.[15]
-
Step 5: Calcination: Dry the sulfated powder at 100°C for 6 hours, followed by calcination in air at 650°C for 3 hours to obtain the final sulfated zirconia catalyst.[15]
2. Catalyst Characterization:
-
X-ray Diffraction (XRD): To determine the crystalline phase of the catalyst.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area, pore volume, and pore size distribution.[16]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the nature of the acid sites (Brønsted and Lewis) using probe molecules like pyridine.[12]
-
Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To quantify the total acidity and acid strength distribution of the catalyst.[6]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the catalyst.[16]
This compound Alkylation in a Fixed-Bed Reactor
The following diagram illustrates a typical experimental setup for evaluating solid acid catalysts in this compound alkylation.
Caption: Experimental workflow for catalyst performance evaluation.
Experimental Procedure:
-
Catalyst Loading: A known amount of the catalyst is packed into a stainless-steel fixed-bed reactor.
-
Pre-treatment: The catalyst is typically pre-treated in situ by heating under a flow of inert gas (e.g., nitrogen) to remove any adsorbed moisture.
-
Reaction: A pre-mixed feed of this compound and butene, with a high this compound-to-olefin molar ratio (typically >10:1), is pumped through the heated reactor at the desired temperature and pressure.[17]
-
Product Analysis: The reactor effluent is cooled, and the gas and liquid phases are separated. The composition of both phases is analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[5]
-
Data Calculation: Butene conversion, product selectivity, and catalyst stability are calculated from the GC analysis results.
Catalyst Regeneration
Deactivated catalysts can often be regenerated to restore their activity. A common method for regenerating coked solid acid catalysts is through controlled combustion of the coke deposits in a stream of air or an inert gas containing a low concentration of oxygen.[13] The regeneration temperature is a critical parameter, as excessive heat can lead to sintering and irreversible damage to the catalyst structure.[18] For catalysts containing noble metals like platinum, regeneration can also be achieved under a hydrogen atmosphere.[10]
Conclusion and Future Outlook
Solid acid catalysts present a compelling and environmentally benign alternative to conventional liquid acids for this compound alkylation. While zeolites and sulfated zirconia have demonstrated considerable promise, catalyst deactivation by coking remains a significant hurdle to their widespread industrial implementation. Future research should focus on the development of novel catalyst formulations with enhanced stability and coke resistance. This includes the design of hierarchical pore structures to improve mass transport and the optimization of acid site density and strength to minimize side reactions that lead to coke formation. The continued advancement of in-situ characterization techniques will also provide deeper insights into the deactivation mechanisms, paving the way for the rational design of the next generation of highly active, selective, and stable solid acid alkylation catalysts.
References
- N.A. (2023). This compound/1-Butene Alkylation over a New Composite Catalyst Sulfated Zirconia Loaded on H Form-Ultra Y Zeolite Catalyst.
- Corma, A., et al. (1994). A comparative study of O 42− /ZrO 2 and zeolite beta as catalysts for the isomerization of n-butane and the alkylation of this compound with 2-butene.
- N.A. (2022).
- Nivarthy, G. S., et al. (2000).
- N.A. (2023).
- N.A. (2020).
- N.A. (2022).
- Costa, B. O. D., & Querini, C. A. (2010).
- D'Amico, V. J. (2000). New solid acid alkylation process for motor gasoline production. ABB.
- Mohebbi, P., et al. (2023).
- N.A. (2015).
- N.A. (2010). Sulfated alumina and zirconia in this compound/butene alkylation and n-pentane isomerization: Catalysis, acidity, and surface sulfate species.
- N.A. (2016).
- N.A. (n.d.).
- N.A. (n.d.). Solid acid catalysts for alkylation of hydrocarbons.
- N.A. (n.d.). Alkylation of this compound by 1-Butene over H-beta Zeolite in CSTR (Part 1)
- N.A. (2024).
- N.A. (n.d.).
- N.A. (n.d.). Alkylation of this compound by 1-Butene over H-beta Zeolite in CSTR (Part 1) Effects of Zeolite-structures and Synthesis Methods on Alkylation Performance.
- N.A. (n.d.).
- N.A. (n.d.). Investigating the use of solid acid catalyst in the process of alkylation of this compound / butane.
- Al-Taweel, S. K., et al. (n.d.).
- N.A. (2024). Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil. PMC - NIH.
- N.A. (2022).
-
N.A. (n.d.). Scheme 1. Scheme reaction for isobutylene and isobutene to form 2,2,4-trimethylpentane (isooctane)[19]. ResearchGate.
- N.A. (2022).
- N.A. (2022).
- N.A. (n.d.). Regeneration of coked catalysts - Modelling and verification of coke burn-off in single particles and fixed bed reactors.
- N.A. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading.
- N.A. (2016).
- N.A. (n.d.). The Alkylation of this compound and 2-Butene in Rotating Packed Bed Reactor: Using Ionic Liquid and Solid Acid as Catalysts.
- Querini, C. A., & Roa, E. (1997).
Sources
- 1. farayandno.ir [farayandno.ir]
- 2. spbti.ru [spbti.ru]
- 3. library.e.abb.com [library.e.abb.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of a Complex Reaction Pathway Network of this compound/2-Butene Alkylation by CGC–FID and CGC-MS-DS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylation of this compound by 1-Butene over H-beta Zeolite in CSTR (Part 1) Effects of Zeolite-structures and Synthesis Methods on Alkylation Performance [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. research.utwente.nl [research.utwente.nl]
- 10. Sci-Hub. This compound alkylation with solid catalysts based on beta zeolite / Applied Catalysis A: General, 2010 [sci-hub.sg]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sci-Hub. Deactivation of solid acid catalysts during this compound alkylation with C4 olefins / Applied Catalysis A: General, 1997 [sci-hub.st]
- 15. jeeng.net [jeeng.net]
- 16. Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
The Role of Isobutane in High-Octane Gasoline Production: A Comparative Analysis
In the relentless pursuit of enhanced internal combustion engine efficiency and reduced environmental impact, the composition of gasoline has become a subject of intense scientific scrutiny. A critical parameter in this optimization is the octane rating, a measure of a fuel's resistance to premature detonation, or "knocking." Higher octane fuels enable the use of higher compression ratios in engines, leading to greater power output and improved fuel economy. Isobutane, a readily available C4 hydrocarbon, serves as a key precursor in the synthesis of alkylate, a premier high-octane gasoline blending component. This guide provides a comprehensive comparison of this compound-derived alkylate with other common octane boosters, supported by experimental data and an in-depth analysis of their respective performance characteristics and environmental implications.
The Cornerstone of High-Octane Fuel: this compound Alkylation
The conversion of this compound into a high-value gasoline component is primarily achieved through a process known as alkylation. This chemical process combines this compound with light olefins, such as butylene, in the presence of a strong acid catalyst to produce alkylate, a mixture of highly branched, long-chain paraffins.[1] The resulting alkylate is a superior gasoline blending stock due to its exceptional anti-knock properties and clean-burning characteristics.[1]
The alkylation process is a cornerstone of modern refineries, enabling the conversion of low-value gaseous hydrocarbons into a premium liquid fuel component. The choice of catalyst, primarily sulfuric acid (H₂SO₄) or hydrofluoric acid (HF), significantly influences the operational parameters and environmental considerations of the process.[2] While both catalysts effectively facilitate the desired reactions, they present distinct challenges in terms of handling, corrosion, and waste disposal.[2]
The Alkylation Workflow: A Step-by-Step Visualization
The logical flow of a typical sulfuric acid alkylation unit can be visualized as follows:
Figure 1: A simplified workflow of a sulfuric acid alkylation unit.
Comparative Analysis of Octane Boosters
While alkylate is a highly desirable gasoline component, other additives are also employed to enhance octane ratings. The most common alternatives include oxygenates such as Methyl Tertiary-Butyl Ether (MTBE), Ethyl Tertiary-Butyl Ether (ETBE), and ethanol. Each of these compounds exhibits a unique profile of performance, economic, and environmental characteristics.
Key Performance Metrics: A Tabular Comparison
The following table summarizes the key performance indicators for this compound-derived alkylate and its primary alternatives. This data is essential for researchers and drug development professionals seeking to understand the nuanced trade-offs involved in gasoline formulation.
| Property | This compound Alkylate | MTBE | ETBE | Ethanol |
| Research Octane Number (RON) | 92 - 98[2][3] | ~117 (Blending Value) | ~117 (Blending Value) | ~129 (Blending Value) |
| Motor Octane Number (MON) | 90 - 95[2] | ~101 (Blending Value) | ~99 (Blending Value) | ~99 (Blending Value) |
| Reid Vapor Pressure (RVP) (psi) | 5 - 6[4] | ~8[5] | ~4 | ~18 (Blending Value)[5] |
| Energy Content (MJ/kg) | ~44 | ~35.1 | ~36.2 | ~26.8 |
| Key Advantages | High octane, low RVP, no aromatics/olefins, clean burning[6][7] | High octane, effective CO reduction | High octane, lower RVP than MTBE, partially renewable | High octane, renewable, reduces some emissions[8] |
| Key Disadvantages | Production involves strong acids[2] | Groundwater contamination, being phased out in many regions[9] | Higher cost than MTBE | High RVP, lower energy content, hygroscopic[4] |
Note: Blending values for RON and MON of oxygenates can vary depending on the base gasoline and the blend concentration.
Experimental Protocol: Determination of Octane Number
The standardized evaluation of a fuel's anti-knock characteristics is paramount for ensuring engine performance and longevity. The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.
ASTM D2699: Research Octane Number (RON)
The ASTM D2699 standard test method is employed to determine the RON of spark-ignition engine fuels.[10] This test simulates fuel performance under milder, lower-speed driving conditions.
Experimental Workflow:
Figure 2: Standardized workflow for RON determination (ASTM D2699).
ASTM D2700: Motor Octane Number (MON)
The ASTM D2700 standard is utilized to determine the MON, which evaluates fuel performance under more severe, higher-speed, and higher-temperature engine operating conditions.
Experimental Workflow:
Figure 3: Standardized workflow for MON determination (ASTM D2700).
Causality and Scientific Integrity in Fuel Formulation
The selection of an octane booster is a multi-faceted decision driven by a complex interplay of performance requirements, economic viability, and environmental regulations.
-
Alkylate's Superiority: The highly branched paraffinic structure of alkylate is the primary reason for its excellent anti-knock characteristics. Its low Reid Vapor Pressure is a direct consequence of its composition of less volatile, higher boiling point hydrocarbons. The absence of aromatic and olefinic compounds makes it a "clean-burning" fuel, leading to reduced engine deposits and lower emissions of harmful pollutants.[9]
-
The Oxygenate Dilemma: Oxygenates like MTBE and ETBE introduce oxygen into the fuel, which can lead to more complete combustion and a reduction in carbon monoxide emissions.[11] However, the environmental persistence and groundwater contamination potential of MTBE have led to its widespread phasing out.[9] Ethanol, while renewable, presents challenges with its high vapor pressure, which can contribute to evaporative emissions, and its lower energy density, which can negatively impact fuel economy.[4]
-
A Self-Validating System: The rigorous adherence to standardized testing protocols, such as ASTM D2699 and D2700, ensures the trustworthiness and reproducibility of octane rating data. The use of a standardized CFR engine and primary reference fuels (iso-octane and n-heptane) creates a self-validating system for fuel quality assessment.
Conclusion: The Enduring Value of this compound Alkylation
In the landscape of high-octane gasoline components, this compound-derived alkylate stands out as a premium blending stock. Its combination of a high octane number, low vapor pressure, and clean-burning characteristics makes it an invaluable tool for refiners striving to meet stringent fuel quality and environmental standards. While alternatives like ethanol offer the benefit of being renewable, they come with performance trade-offs that must be carefully managed. The alkylation of this compound, despite the challenges associated with the catalysts employed, remains a critical process for producing high-quality gasoline that powers the modern world. The ongoing research into solid acid catalysts for alkylation holds the promise of mitigating the environmental concerns associated with liquid acid processes, further solidifying the importance of this compound in the future of high-performance fuels.
References
-
ResearchGate. This compound Alkylation. Available at: [Link]
-
Cooperative Research and Development. Isobutanol Octane Blending Model with Gasoline. Available at: [Link]
-
Wikipedia. Gasoline. Available at: [Link]
-
National Center for Biotechnology Information. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. Available at: [Link]
-
ResearchGate. Comparative effects of MTBE and ethanol additions into gasoline on exhaust emissions. Available at: [Link]
-
ResearchGate. Octane Rating of Gasoline and Octane Booster Additives. Available at: [Link]
-
Scientific & Academic Publishing. Impact Assessment of Metal-Based Octane Boosters: A Literature Review. Available at: [Link]
-
U.S. Energy Information Administration. MTBE, Oxygenates, and Motor Gasoline. Available at: [Link]
-
DiVA portal. ETBE as an additive in gasoline: advantages and disadvantages. Available at: [Link]
- Google Patents. Alkylate gasoline composition with renewable naphtha and iso-octane.
-
Nature Environment and Pollution Technology. A Comparative Life Cycle Assessment (LCA) of Gasoline Blending with Different Oxygenates in India. Available at: [Link]
-
Wikipedia. Alkylation unit. Available at: [Link]
-
Patsnap. Gasoline Additives: Oxygenates (MTBE/ETBE) vs. Alkylates. Available at: [Link]
-
American Fuel & Petrochemical Manufacturers. Question 7: Given challenges in gasoline Reid vapor pressure (RVP), benzene, low-carbon fuels, and other requirements, are refiners considering expansion or other changes to make more alkylate? Has increased catalytic polymerization become a consideration?. Available at: [Link]
-
ACS Publications. New Octane Booster Molecules for Modern Gasoline Composition. Available at: [Link]
-
PennState. Alkylation | FSC 432: Petroleum Refining. Available at: [Link]
- Google Patents. Gasoline alkylate rvp control.
-
PubMed. Data Available for Evaluating the Risks and Benefits of MTBE and Ethanol as Alternative Fuel Oxygenates. Available at: [Link]
-
PPM Consultants. The Evolution of Gasoline and Octane Additives: From Lead to Ethanol. Available at: [Link]
-
ACS Publications. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. Available at: [Link]
Sources
- 1. Alkylation unit - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. courses.ems.psu.edu [courses.ems.psu.edu]
- 4. Question 7: Given challenges in gasoline Reid vapor pressure (RVP), benzene, low-carbon fuels, and other requirements, are refiners considering expansion or other changes to make more alkylate? Has increased catalytic polymerization become a consideration? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 5. neptjournal.com [neptjournal.com]
- 6. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eia.gov [eia.gov]
- 8. ppmco.com [ppmco.com]
- 9. Gasoline Additives: Oxygenates (MTBE/ETBE) vs. Alkylates [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
analysis of C8 alkylate selectivity using isobutane in dense CO2
An In-depth Comparative Guide to C8 Alkylate Selectivity: Leveraging Isobutane Alkylation in Dense Carbon Dioxide
This guide provides a comprehensive analysis of C8 alkylate production, focusing on the innovative use of this compound alkylation in a dense carbon dioxide (CO₂) medium. We will objectively compare this emerging technology's performance against established industrial methods, supported by experimental data and mechanistic insights. This document is intended for researchers, chemists, and process development professionals seeking to understand and potentially implement cleaner, more efficient alkylation technologies.
The Imperative for Advanced Alkylation Technology
Alkylate, a high-octane gasoline blending component, is crucial in the production of clean-burning fuels.[1][2] It is prized for its high research octane number (RON), low sulfur content, and absence of olefins and aromatics.[1] The primary product, C8 alkylate, is a mixture of highly branched isoparaffins, with 2,2,4-trimethylpentane (isooctane) being a key isomer that defines the 100-point on the octane rating scale.[2][3][4]
Traditionally, the industrial-scale alkylation of this compound with light olefins (like butenes) relies on potent liquid acid catalysts, namely sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[2][5][6] While effective, these processes are fraught with significant challenges:
-
Environmental Hazards: The use of large quantities of H₂SO₄ and HF poses risks of acid waste generation, potential for acid rain-causing SO₂ emissions, and hazardous leaks.[7]
-
Corrosion and Safety: These strong acids are highly corrosive, necessitating specialized and costly materials for equipment construction and stringent safety protocols to handle their toxicity.[2][7]
-
Process Complexity: The formation of strong hydrocarbon-acid emulsions requires complex and energy-intensive separation and acid regeneration steps.[2]
The search for a greener, safer alternative has led to investigations into solid acid catalysts. However, these often suffer from rapid deactivation due to the fouling of active sites by hydrocarbon deposits.[7][8] This guide focuses on a promising alternative that mitigates these issues: performing the reaction with a solid acid catalyst in a dense CO₂ medium.
The Role of Dense CO₂: A Paradigm Shift in Reaction Media
The use of dense phase or supercritical CO₂ (scCO₂) as a reaction medium offers a unique combination of gas-like and liquid-like properties that can be finely tuned by adjusting pressure and temperature.[9] A substance becomes a supercritical fluid when its temperature and pressure exceed its critical point, where distinct liquid and gas phases do not exist.[9][10]
Why is Dense CO₂ Advantageous for Alkylation?
-
Tunable Solvent Properties: The solvent power and selectivity of dense CO₂ can be precisely controlled.[10][11][12] This allows for optimization of reactant solubility while potentially minimizing the formation of unwanted byproducts.
-
Enhanced Mass Transfer: Supercritical fluids exhibit high diffusivity and low viscosity, facilitating more efficient transport of reactants to the catalyst surface and products away from it.[9][12] This can help reduce the pore-diffusion limitations that often hinder solid catalyst performance.[7]
-
In-situ Product Separation: By carefully tuning the pressure and temperature, the desired alkylate can be selectively separated from the reaction mixture, simplifying downstream processing.
-
Environmental Benignity: CO₂ is non-toxic, non-flammable, and readily available. Its use avoids the environmental and safety hazards associated with liquid acids.[10][13]
In the context of alkylation, dense CO₂ acts as more than just a solvent. It can swell the pores of solid catalysts, keeping them accessible, and help remove heavy hydrocarbon byproducts that lead to deactivation, thereby extending catalyst life.[8][14]
The Alkylation Reaction: A Mechanistic Overview
The alkylation of this compound with butene proceeds via a classic carbocation chain reaction mechanism, whether in liquid acid or over a solid acid catalyst.[1][15] The fundamental steps are initiation, chain propagation (growth), and termination.
The process is initiated when an acid catalyst protonates an olefin (e.g., butene) to form a reactive carbocation.[6][15] This carbocation then reacts with this compound in a series of steps to produce the final alkylate product.
Caption: Simplified carbocation mechanism for this compound/butene alkylation.
A high this compound-to-olefin ratio is critical to favor the desired alkylation pathway and suppress side reactions like polymerization, which lead to lower quality products and catalyst deactivation.[6]
Comparative Analysis of C8 Alkylate Selectivity
The ultimate measure of an alkylation process's success is its selectivity towards high-quality C8 isomers, particularly trimethylpentanes (TMPs), and its overall yield.
| Technology Platform | Catalyst System | Reaction Medium | Reported C8 Selectivity (%) | Key Observations & Insights |
| Dense CO₂ Process | SiO₂-supported Nafion | Dense CO₂ | ~40%[14] | Selectivity is highly pressure-dependent, favored at near-critical pressures (e.g., 79 bar). Higher pressures can decrease selectivity fourfold.[7][14] Catalyst shows stable production for several days.[7] |
| Conventional H₂SO₄ | Sulfuric Acid | Liquid Hydrocarbon | >70%[14] | Well-established, high-yield process but suffers from significant environmental and safety drawbacks.[7] Yield is sensitive to acid concentration, temperature, and mixing.[1][15] |
| Conventional HF | Hydrofluoric Acid | Liquid Hydrocarbon | High (comparable to H₂SO₄) | Produces high-octane alkylate and can process a wider range of feedstocks.[6] Poses extreme health and safety risks.[6] |
| Solid Acid (Lab Scale) | Not specified | Liquid Hydrocarbon | 63.6% (TMPs: 53.8%)[16] | Demonstrates the potential of solid acids but often faces rapid deactivation in conventional liquid-phase reactions without the benefits of a supercritical medium.[7] |
| Ionic Liquids | Chloroaluminate ILs | Ionic Liquid | Variable | Can show high activity, but TMP selectivity may be lower due to higher acidity.[7] Considered a "third generation" catalyst to replace liquid acids.[7] |
Key Finding: While the dense CO₂ process shows promise for its environmental benefits and stable catalyst performance, current research indicates its C8 alkylate selectivity (~40%) is lower than that of conventional liquid acid processes (>70%).[7][14] This highlights the critical need for designing more active and selective solid acid catalysts specifically for operation in dense CO₂.[14]
The Critical Influence of Pressure in the Dense CO₂ System
A pivotal insight from studies on the solid acid/CO₂ process is the role of pressure. Research demonstrates that C8 alkylate selectivity is favored at near-critical pressures (e.g., 79 bar).[7][14] As pressure increases further into the supercritical region (e.g., 131 bar), the selectivity can decrease significantly.[7][14]
This phenomenon is partly attributed to enhanced pore-diffusion limitations in the denser, higher-pressure medium.[7] Furthermore, at lower pressures, heavier byproducts (C12+) are retained within the catalyst pores. Periodically increasing the pressure can then "clean" these pores, demonstrating a novel method for in-situ catalyst regeneration.[7][14]
Economic and Environmental Impact Assessment
A comparative assessment based on HYSYS process simulations reveals the trade-offs between the novel solid acid/CO₂ process and the conventional sulfuric acid process.
-
Capital Investment: The total capital investment for the solid acid/CO₂ process is estimated to be 20-30% higher than the sulfuric acid process.[7] This is primarily due to the lower activity of current solid acid catalysts, which necessitates larger reactors or higher catalyst volumes.[7]
-
Commercial Viability Target: For the solid acid/CO₂ process to become economically competitive, the olefin space velocity (throughput) would need to increase by a factor of four while maintaining the same C8 alkylate productivity.[7]
-
Environmental Impact: The solid acid/CO₂ process demonstrates a profound environmental advantage. The conventional sulfuric acid process is estimated to have a 3.9 times higher adverse environmental impact potential .[7] The major contributors for the H₂SO₄ process are acid rain (66%) from SO₂ emissions during acid regeneration and inhalation toxicity (32%) from potential acid leaks.[7]
Experimental Protocol: Fixed-Bed Alkylation in Dense CO₂
This section outlines a generalized, self-validating protocol for studying this compound alkylation with 1-butene in a fixed-bed reactor using dense CO₂.
Caption: Schematic of a typical fixed-bed reactor setup for alkylation in dense CO₂.
Methodology:
-
Catalyst Loading: Pack a high-pressure stainless-steel tubular reactor with a known mass of the solid acid catalyst (e.g., SiO₂-supported Nafion), secured with quartz wool plugs.
-
System Pressurization & Heating:
-
Introduce liquid CO₂ into the system using a high-pressure pump (e.g., HPLC pump) to achieve the desired near-critical pressure (e.g., 79 bar), controlled by a back-pressure regulator.
-
Heat the reactor to the target reaction temperature (e.g., 358-368 K) using a tube furnace or heating jacket.
-
-
Reactant Introduction:
-
Separately pump a pre-mixed liquid feed of this compound and 1-butene at a high molar ratio (e.g., this compound/Olefin = 5-15) into the system. The high ratio is crucial to minimize olefin oligomerization.
-
Combine the reactant stream with the dense CO₂ stream prior to a pre-heater to ensure the mixture is a single phase before entering the reactor.
-
-
Steady-State Operation: Maintain constant temperature, pressure, and flow rates for several hours to allow the reaction to reach a steady state.
-
Product Sampling & Analysis:
-
Periodically collect samples of the reactor effluent downstream of the back-pressure regulator.
-
Utilize a gas chromatograph equipped with a Flame Ionization Detector (GC-FID) to separate and quantify all hydrocarbon components.[1][15] This allows for the calculation of butene conversion and selectivity towards C8 alkylate and other products.
-
-
Data Validation:
-
Perform a mass balance to ensure the reliability of the experimental data.
-
Run control experiments (e.g., without catalyst) to confirm that the reaction is catalytic.
-
Repeat experiments under identical conditions to verify reproducibility.
-
Conclusion and Future Directions
The use of dense CO₂ as a medium for this compound alkylation with solid acid catalysts presents a compelling, environmentally superior alternative to traditional liquid acid technologies.[7][17] The process eliminates the severe safety and corrosion issues of H₂SO₄ and HF and offers tunable control over the reaction environment.
However, a significant gap in C8 alkylate selectivity currently exists between this novel process and established industrial methods.[14] The path to commercial viability hinges on catalyst innovation. Future research must focus on developing highly active and selective solid acid catalysts that are robust under dense CO₂ conditions and can operate at higher olefin throughputs. Success in this area would not only enhance the economic feasibility but also solidify the solid acid/CO₂ process as a truly sustainable technology for producing high-quality gasoline.
References
- Solid Acid-Catalyzed Olefin/Isoparaffin Alkylation in Supercritical Carbon Dioxide.
- 1-Butene + this compound Reactions on Solid Acid Catalysts in Dense CO2-Based Reaction Media: Experiments and Modeling.
- Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst.
- Investigation of a Complex Reaction Pathway Network of this compound/2-Butene Alkylation by CGC–FID and CGC-MS-DS.
- Sulfuric Acid Alkylation Process - Challenges & Solutions.
- Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as C
- Preliminar concept of a reaction system for alkylation of this compound on a solid catalyst (PDF).Ciencia, Tecnología y Futuro.
- Alkyl
- Alkylation of this compound with 1-Butene on a Solid Acid Catalyst in Supercritical Reaction Media.American Chemical Society.
- Application of Supercritical Fluids.Journal of the Japan Petroleum Institute.
- Extended Alkylate Production Activity during Fixed-Bed Supercritical 1-Butene/Isobutane Alkylation on Solid Acid Catalysts Using Carbon Dioxide as a Diluent.
- Wh
- Toxicological Review of 2,2,4-Trimethylpentane (CAS No. 540-84-1) (PDF).U.S. Environmental Protection Agency.
- Supercritical Fluids: Properties and Applications (PDF).
- 2,2,4-Trimethylpentane.Wikipedia.
- The advantages of supercritical CO2.SFE Process.
- What Are The Advantages Of Using Supercritical Fluids?Chemistry For Everyone (YouTube).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iris.epa.gov [iris.epa.gov]
- 4. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 5. Sulfuric Acid Alkylation Process - Challenges & Solutions | Pall Corporation [pall.com]
- 6. Alkylation unit - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sfe-process.com [sfe-process.com]
- 10. scimed.co.uk [scimed.co.uk]
- 11. tytlabs.co.jp [tytlabs.co.jp]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of a Complex Reaction Pathway Network of this compound/2-Butene Alkylation by CGC–FID and CGC-MS-DS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal Protective Equipment for Handling Isobutane: A Senior Scientist's Guide
Strategic Overview: The Physics of Risk
Handling Isobutane (R-600a) requires a shift in mindset from "chemical toxicity" to "physical hazard." Unlike complex organic reagents where long-term carcinogenicity is the primary concern, this compound presents three immediate, high-energy physical threats:
-
Flammability: With a Lower Explosive Limit (LEL) of ~1.8%, a minor leak can rapidly form an explosive atmosphere.
-
Asphyxiation: As a simple asphyxiant, it displaces oxygen without warning properties (odor is often added but unreliable in high concentrations).
-
Thermodynamic Shock: Stored as a liquefied gas under pressure, rapid expansion absorbs massive amounts of heat, causing instantaneous cryogenic burns (frostbite) upon skin contact.
This guide moves beyond generic safety advice, providing a self-validating protocol for PPE selection and usage based on these specific physical properties.
Hierarchy of Controls & PPE Selection
PPE is your last line of defense. It is only effective if the engineering controls (fume hoods, gas cabinets, flash arrestors) function correctly.
2.1 Hazard-Specific PPE Matrix
| Hazard Domain | Primary Risk | Recommended PPE Specification | Mechanism of Protection |
| Respiratory | Oxygen Displacement (Asphyxia) | Supplied Air (SCBA or Airline) | CRITICAL: Filtering respirators (N95, organic vapor cartridges) are useless . They do not supply oxygen. |
| Dermal (Hand) | Cryogenic Burns (Liquid) | Insulated Neoprene or Cryo-Industrial | Provides thermal insulation against -11.7°C boiling point and rapid expansion cooling. |
| Dermal (Hand) | Incidental Gas/Splash | Nitrile (Double-Gloved) | Excellent resistance to aliphatic hydrocarbons; double layer prevents permeation during movement. |
| Ocular | High-Pressure Release | Chemical Splash Goggles + Face Shield | Goggles seal against gas/vapor; Face shield deflects high-velocity liquid spray. |
| Body | Static Discharge / Fire | Flame-Resistant (FR) Lab Coat (Nomex/Cotton) | Anti-static footwear and clothing are vital to prevent spark generation in the LEL zone. |
2.2 Technical Deep Dive: Glove Selection Logic
Why Nitrile? Aliphatic hydrocarbons like this compound degrade natural rubber and butyl rubber. Nitrile offers superior chemical resistance to alkanes. However, standard 4-mil nitrile gloves provide zero thermal protection against liquid releases.
-
Protocol: For cylinder connection/disconnection (potential for liquid release), wear insulated neoprene . For downstream experimental manipulation (gas phase), wear double-layer nitrile to minimize permeation while maintaining dexterity.
Operational Workflow: The "Safe-State" Protocol
This workflow is designed to be a self-validating loop. You cannot proceed to the next step without confirming the safety of the previous state.
Phase 1: Pre-Operational Verification
-
Atmosphere Check: Verify oxygen levels are >19.5% and LEL is <10% using a portable gas detector.
-
Static Grounding: Ensure the cylinder and receiving vessel are grounded and bonded to prevent static ignition.
-
Ventilation: Confirm fume hood face velocity is 80-100 fpm.
Phase 2: Donning Sequence (The "Shell" Method)
-
Body: Don FR lab coat (buttoned fully) and anti-static safety shoes.
-
Eyes: Apply splash goggles. Adjust fit to ensure a seal against the temples.
-
Face: Lower face shield if working directly with cylinder valves.
-
Hands:
-
Liquid Handling: Don thermal liners followed by heavy-gauge neoprene gloves.
-
Gas Handling: Don inner nitrile glove (bright color) -> Don outer nitrile glove (dark color). Note: This "indicator" system reveals breaches in the outer layer.[1]
-
Phase 3: Active Handling
-
Connection: Inspect washer/O-ring condition. Brittle washers are the #1 cause of leaks.
-
Opening: Open cylinder valve slowly (counter-clockwise). Rapid opening causes adiabatic compression heat downstream, a potential ignition source.
-
Transfer: Monitor pressure gauges. Frost formation on the regulator indicates rapid expansion/high flow—STOP and allow the system to equilibrate.
Phase 4: Doffing & Disposal[2]
-
Purge: Vent residual line pressure into the fume hood or scrubber.
-
Doffing: Remove gloves using the "beak" method (peeling inside out) to prevent outer contamination from touching skin.
-
Disposal:
-
Empty Cylinders: Mark as "Empty," cap, and return to supplier.
-
Residual Gas: Do not vent large quantities into the hood. Use a flare system or hazardous waste pickup for cylinders with remaining product.
-
Visualizing the Safety Logic
The following diagram illustrates the critical decision pathways and safety loops required for this compound handling.
Figure 1: Decision logic for PPE selection and operational safety loops when handling this compound.
Emergency Response Protocols
5.1 Leak without Fire
-
Immediate Action: Evacuate the area.
-
Ventilation: If safe (e.g., remote switch), maximize ventilation to lower concentration below LEL (1.8%).
-
Re-entry: Only with SCBA and calibrated combustible gas meter.
5.2 Leaking Gas Fire
-
Core Rule: DO NOT EXTINGUISH.
-
Reasoning: Extinguishing the flame without stopping the leak creates a massive vapor cloud that will find an ignition source and cause a catastrophic BLEVE (Boiling Liquid Expanding Vapor Explosion).
-
Action: Cool surrounding cylinders with water spray from a protected distance. Allow the fire to burn out the fuel unless the valve can be closed safely.
5.3 Skin Exposure (Frostbite)
-
Remove: Move victim to a warm zone.
-
Water: Bathe affected area in tepid water (not hot).
-
Do Not Rub: Rubbing frozen tissue causes cellular destruction (ice crystals act like glass shards).
-
Medical: Seek immediate emergency care.
References
-
Airgas. (2024).[2][3][4] this compound Safety Data Sheet (SDS). Retrieved from [Link]
-
NIOSH. (2019). This compound: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
